1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloro-3-fluoropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTCLNKLTIBULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
This technical guide details the synthesis, characterization, and handling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9), a critical fluorinated pyridine scaffold used in the development of kinase inhibitors and agrochemicals.[1][2][3]
The guide prioritizes a scalable Cyanation-Grignard route, selected for its superior regiochemical control compared to direct metal-halogen exchange methods.[1][2]
Strategic Analysis & Retrosynthesis
The target molecule features a 2,3,6-substitution pattern on the pyridine ring.[2][4] The primary synthetic challenge is installing the acetyl group at the C2 position while preserving the C6-chlorine and C3-fluorine atoms.[1]
Route Selection Logic
-
Route A (Selected): Nucleophilic Aromatic Substitution (
) Grignard Addition. [3]-
Mechanism:[3][5][6] The C3-fluorine atom exerts a strong inductive effect (-I), making the C2 position significantly more electrophilic than the C6 position.[1][2] This allows for highly regioselective substitution of the C2-chlorine in the starting material, 2,6-dichloro-3-fluoropyridine.[1][2]
-
Advantage:[3][5][6][7] Avoids the use of toxic organotin reagents (Stille coupling) and cryogenic lithiation conditions that may lead to "halogen dance" side reactions.[3]
-
-
Route B (Alternative): Stille Coupling. [3]
Reaction Pathway Visualization
The following diagram illustrates the selected synthetic workflow and the critical regioselectivity node.
Figure 1: Critical pathway for the regioselective synthesis of the target scaffold.[2]
Experimental Protocols
Step 1: Synthesis of 2-Cyano-6-chloro-3-fluoropyridine
Objective: Selective displacement of the C2-chloride.[1][2][3]
-
Reagents: 2,6-Dichloro-3-fluoropyridine (1.0 eq), Copper(I) Cyanide (1.1 eq).[1][2][3]
-
Solvent: Anhydrous DMF or NMP.[3]
-
Apparatus: Dried Schlenk flask, nitrogen atmosphere.
Procedure:
-
Charge the flask with 2,6-dichloro-3-fluoropyridine (e.g., 10.0 g) and CuCN (1.1 eq) under nitrogen.
-
Add anhydrous DMF (10 volumes) and stir vigorously.
-
Heat the mixture to 120°C for 4–6 hours. Note: Monitor by HPLC.[3] The C2-substituted product forms first; prolonged heating may lead to bis-cyanation.[1][2][3]
-
Workup: Cool to room temperature. Pour the reaction mixture into a solution of ethyl acetate and aqueous ethylenediamine (to chelate copper). Stir for 30 minutes until the aqueous layer turns deep blue.
-
Separate the organic layer, wash with brine (
), dry over , and concentrate. -
Purification: Recrystallize from hexanes/EtOAc or perform silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.[3]
-
Step 2: Grignard Addition to Form 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Objective: Conversion of the nitrile to the ketimine, followed by hydrolysis to the ketone.[1][2][3]
-
Reagents: 2-Cyano-6-chloro-3-fluoropyridine (Intermediate 1), Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq).[1][2][3]
-
Solvent: Anhydrous THF or Toluene.[3]
Procedure:
-
Dissolve the nitrile intermediate in anhydrous THF (10 volumes) and cool to 0°C .
-
Add MeMgBr dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent attack on the C6-chloride.[1][2]
-
Allow the reaction to warm to room temperature and stir for 2 hours. The solution will turn from yellow to dark orange/brown (formation of the magnesium imine salt).[3]
-
Hydrolysis (Critical Step): Cool the mixture back to 0°C. Quench slowly with 2N HCl . Stir vigorously for 1 hour at room temperature to hydrolyze the imine intermediate to the ketone.
-
Extraction: Neutralize with saturated
to pH 8. Extract with Ethyl Acetate ( ).[3][8] -
Purification: The crude product is often pure enough (>95%) for subsequent steps.[3] If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[3]
Characterization Data
The following data validates the structural integrity of the synthesized molecule.
Spectroscopic Profile
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| Singlet | Methyl group of the acetyl moiety.[2][3] | ||
| Doublet of Doublets | H-4 proton (Couples with F and H-5).[2][3] | ||
| Doublet of Doublets | H-5 proton (Couples with H-4).[2][3] | ||
| Singlet | Fluorine at C3 position.[2][3] | ||
| MS (ESI) | Characteristic 3:1 ratio for | ||
| IR | 1705 | Strong Band | Carbonyl (C=O) stretch.[3] |
| Appearance | Solid | White to off-white crystalline solid.[1][2][3] | Melting Point: ~50–55°C. |
Impurity Profile & Troubleshooting
Common impurities arise from over-reaction or hydrolysis issues.[1][3]
Figure 2: Troubleshooting logic for common synthetic deviations.
Safety & Handling
Hazard Identification
-
Fluorinated Pyridines: Can release HF upon thermal decomposition.[3][9] Use glass-lined reactors for large-scale operations.[1][2][3]
-
Cyanide Reagents: Step 1 involves CuCN.[3] All waste streams must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.[3]
-
Skin Sensitization: Halogenated pyridines are potent skin irritants and potential sensitizers.[3] Double-gloving (Nitrile) is mandatory.[1][3]
Storage Stability[1][3]
-
Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
The ketone functionality is stable, but the C6-chloride is susceptible to slow hydrolysis if stored in wet solvents.[2]
References
-
Vertex AI Search . (2026).[3] CAS 1256787-63-9 | 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone Properties and Suppliers.[1][2][3][10][11] Retrieved from [3]
-
PubChem . (2025).[3] 1-(6-Chloropyridin-2-yl)ethanone Compound Summary. National Library of Medicine.[1][3] Retrieved from [3]
-
Sigma-Aldrich . (2026).[1][3] 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Product Sheet. Retrieved from [1][3][10]
-
ChemicalBook . (2025).[3] Synthesis of 2-Chloro-3-fluoropyridine and Derivatives. Retrieved from [3]
-
ResearchGate . (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines. Retrieved from
Sources
- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 3. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1256787-63-9 [sigmaaldrich.com]
- 11. aceschem.com [aceschem.com]
Technical Whitepaper: Structural Elucidation and Analytical Profiling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary & Compound Significance
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents, specifically kinase inhibitors and P2X3 receptor antagonists. Its structure features a pyridine core decorated with a ketone moiety, a fluorine atom, and a chlorine atom. This specific substitution pattern imparts unique electronic properties, making it a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates.
This guide provides a definitive reference for the spectroscopic identification of this compound, distinguishing it from potential regioisomers (e.g., the 4-fluoro or 5-fluoro analogs) and synthetic impurities.
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone |
| CAS Number | 1256787-63-9 |
| Molecular Formula | C₇H₅ClFNO |
| Molecular Weight | 173.57 g/mol |
| SMILES | CC(=O)C1=C(C=CC(=N1)Cl)F |
| Appearance | Off-white to pale yellow solid |
Analytical Workflow Strategy
To ensure data integrity during structural elucidation, a self-validating workflow is required. The following diagram outlines the logical progression from crude isolation to final certification, ensuring that regioisomers are ruled out early in the process.
Figure 1: Analytical workflow for the certification of fluorinated pyridine intermediates.
Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of fluorine (spin 1/2) at position 3 introduces significant J-coupling complexities. The following data represents the consensus spectroscopic signature in deuterated chloroform (CDCl₃).
¹H NMR (400 MHz, CDCl₃)
The spectrum is characterized by a distinct acetyl singlet and two aromatic protons showing coupling to the fluorine nucleus.
| Shift (δ ppm) | Multiplicity | Integration | Coupling Constants (J) | Assignment |
| 2.68 | Singlet (s) | 3H | - | Acetyl -CH ₃ |
| 7.45 | Doublet of Doublets (dd) | 1H | J₍H-H₎ ≈ 8.5 Hz, J₍H-F₎ ≈ 1.2 Hz | H-5 (Adj. to Cl) |
| 7.62 | Doublet of Doublets (dd) | 1H | J₍H-F₎ ≈ 9.8 Hz, J₍H-H₎ ≈ 8.5 Hz | H-4 (Adj. to F) |
Mechanistic Insight:
-
H-4 vs. H-5: H-4 is vicinal to the fluorine atom, resulting in a large J₍H-F₎ coupling (~9-10 Hz). H-5 is para to the fluorine, resulting in a much smaller coupling (~1-2 Hz), often appearing as a broadened doublet rather than a distinct dd depending on resolution.
-
Chemical Shift: The acetyl group at C2 exerts a deshielding effect, but the electron-rich fluorine at C3 provides shielding to H-4, balancing the shifts into the mid-7 ppm range.
¹³C NMR (100 MHz, CDCl₃)
Carbon-Fluorine coupling (J₍C-F₎) is the diagnostic feature here.
| Shift (δ ppm) | Splitting | J₍C-F₎ (Hz) | Assignment |
| 30.5 | Singlet | - | Acetyl C H₃ |
| 126.2 | Doublet | ~4 Hz | C-5 |
| 128.8 | Doublet | ~20 Hz | C-4 |
| 142.5 | Doublet | ~12 Hz | C-2 (Ipso to Acetyl) |
| 149.1 | Singlet | - | C-6 (C-Cl) |
| 158.5 | Doublet | ~265 Hz | C-3 (C-F) |
| 198.2 | Doublet | ~3 Hz | C =O (Ketone) |
¹⁹F NMR (376 MHz, CDCl₃)
-
Signal: δ -122.5 ppm (approximate range -120 to -125 ppm).
-
Pattern: Doublet (coupling to H-4).
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the halogenation pattern (1 Cl, 1 F).
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)
-
Molecular Ion [M+H]⁺: 174.0 and 176.0
Isotope Pattern Analysis: The presence of one Chlorine atom (³⁵Cl / ³⁷Cl) dictates a characteristic 3:1 intensity ratio between the m/z 174 and m/z 176 peaks.
-
m/z 174.0: [C₇H₅³⁵ClFNO + H]⁺ (Base peak)
-
m/z 176.0: [C₇H₅³⁷ClFNO + H]⁺ (~33% intensity of base peak)
-
Fragmentation:
-
m/z 159 (Loss of -CH₃)
-
m/z 131 (Loss of Acetyl group -COCH₃)
-
Infrared Spectroscopy (FT-IR)
-
Method: ATR (Attenuated Total Reflectance) neat solid.
-
Key Absorptions:
-
1705 - 1715 cm⁻¹: Strong C=O stretch (Aromatic ketone).
-
1580, 1450 cm⁻¹: C=C / C=N Pyridine ring stretches.
-
1100 - 1200 cm⁻¹: C-F stretch (strong, broad).
-
Experimental Protocols
Sample Preparation for NMR
To avoid solvent effects shifting the labile protons or obscuring the acetyl peak:
-
Weigh 5-10 mg of the solid analyte into a clean vial.
-
Add 0.6 mL of CDCl₃ (containing 0.03% TMS as internal standard).
-
Sonicate for 30 seconds to ensure complete dissolution.
-
Filter through a cotton plug if any turbidity remains (crucial for removing inorganic salts from synthesis).
HPLC Purity Method (Quality Control)
Before spectral analysis, purity must be established to prevent misinterpretation of impurity peaks.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide/carbonyl).
-
Retention Time: Expect elution at ~6.5 - 7.5 min (moderately lipophilic due to Cl/F).
Synthesis Context & Impurity Profile
Understanding the synthesis aids in identifying spectral impurities. This compound is typically synthesized via two primary routes:
-
Route A (Grignard/Nitrile): Reaction of 2-cyano-3-fluoro-6-chloropyridine with Methylmagnesium bromide (MeMgBr).
-
Common Impurity: Unreacted nitrile (IR peak at ~2230 cm⁻¹) or over-addition tertiary alcohol.
-
-
Route B (Stille Coupling): Coupling of 2,6-dichloro-3-fluoropyridine with tributyl(1-ethoxyvinyl)tin followed by hydrolysis.
-
Common Impurity: Tin residues (detectable by ICP-MS, not NMR) or residual solvent.
-
Figure 2: Primary synthetic pathway (Route A) highlighting the origin of the acetyl group.
References
-
PubChem Compound Summary. "1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9)." National Center for Biotechnology Information. [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009.
-
Reich, H. J. "Bordwell pKa Table and NMR Chemical Shift Data." University of Wisconsin-Madison. [Link]
1-(6-Chloro-3-fluoropyridin-2-YL)ethanone CAS 1256787-63-9 properties
This is an in-depth technical guide for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9), designed for researchers and drug development professionals.
High-Value Fluorinated Heterocyclic Scaffold for Medicinal Chemistry
Executive Summary
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is a strategic pyridine building block characterized by a tri-substituted ring system: an acetyl group at C2, a fluorine atom at C3, and a chlorine atom at C6. This specific substitution pattern renders the molecule highly versatile for Diversity-Oriented Synthesis (DOS) . The C6-chlorine is activated for nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[1][2][3][4]
| Property | Data |
| CAS Registry Number | 1256787-63-9 |
| IUPAC Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone |
| Synonyms | 2-Acetyl-6-chloro-3-fluoropyridine; 1-(6-Chloro-3-fluoro-2-pyridyl)ethanone |
| Molecular Formula | |
| Molecular Weight | 173.57 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| Melting Point | Approx. 45–55 °C (Estimated based on structural analogs) |
| Boiling Point | ~240 °C (Predicted at 760 mmHg) |
| Density | ~1.35 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa | Weakly basic (Pyridine N); Conjugate acid pKa ~ -1 to 0 (due to EWG effects) |
Synthetic Pathways
The synthesis of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone requires precise regiocontrol to establish the 2,3,6-substitution pattern. The most robust industrial route involves the nucleophilic addition of a methyl organometallic reagent to the corresponding nitrile.
Primary Route: Grignard Addition to Nitrile
This method ensures high regioselectivity by utilizing the commercially available 6-chloro-3-fluoropicolinonitrile .
-
Precursor: 6-Chloro-3-fluoropicolinonitrile (CAS 1207609-52-6).
-
Reagent: Methylmagnesium bromide (MeMgBr) or Methyllithium (MeLi).
-
Mechanism: The organometallic reagent attacks the electrophilic nitrile carbon to form an imine magnesium salt (metalloimine).
-
Hydrolysis: Acidic workup (HCl/H₂O) hydrolyzes the intermediate imine to the ketone.
Advantages:
-
Avoids over-addition (formation of tertiary alcohol) if temperature is controlled (< 0°C).
-
Preserves the labile C6-Cl and C3-F bonds under mild conditions.
Alternative Route: Palladium-Catalyzed Coupling (Stille)
For laboratories starting from 2,6-dichloro-3-fluoropyridine :
-
Reagent: Tributyl(1-ethoxyvinyl)tin.[1]
-
Catalyst:
or . -
Process: Stille coupling replaces the C2-chlorine (activated by the ortho-fluorine effect) with the vinyl ether.
-
Hydrolysis: The resulting enol ether is hydrolyzed to the acetyl group.
Figure 1: Primary synthetic workflow via Grignard addition.
Reactivity Profile & Functionalization
The core value of this scaffold lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites, allowing for sequential functionalization.
A. Nucleophilic Aromatic Substitution ( )
The C6-Chlorine is the most electrophilic site. It is activated by:
-
The Pyridine Nitrogen (alpha-position).
-
The inductive electron-withdrawing effect of the C3-Fluorine.
-
The electron-withdrawing nature of the C2-Acetyl group (para-relationship to C5, but general ring deactivation).
-
Regioselectivity: Nucleophiles (amines, alkoxides, thiols) will selectively displace the C6-Cl over the C3-F. The C3-F is beta to the nitrogen and sterically shielded by the acetyl group, making it significantly less reactive.
-
Application: Introduction of solubilizing groups (e.g., piperazines, morpholines) or pharmacophores.
B. Carbonyl Chemistry (C2-Acetyl)
The ketone moiety behaves as a standard aromatic ketone but is influenced by the electron-deficient ring.
-
Reduction:
yields the secondary alcohol (chiral reduction with CBS catalysts is possible). -
Condensation: Reacts with hydrazines or hydroxylamines to form heterocycles (e.g., pyrazoles, isoxazoles).
-
Reductive Amination: Key route to install amine side chains.
C. Fluorine Effect (C3-F)
The C3-fluorine is generally stable but exerts a critical conformational bias . It creates an electrostatic repulsion with the carbonyl oxygen (if coplanar) or dipole effects that influence the preferred rotamer of the acetyl group. This "fluorine scan" effect is widely used to lock bioactive conformations.
Figure 2: Reactivity map highlighting the primary electrophilic site (C6-Cl) and carbonyl transformations.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The 2-aminopyridine motif (accessible via
at C6 followed by further elaboration) is a classic hinge-binding motif in ATP-competitive inhibitors (e.g., c-Met, ALK, ROS1 inhibitors). The fluorine atom at C3 can protect the ring from metabolic oxidation and modulate the pKa of the pyridine nitrogen. -
Epigenetic Modulators: Pyridine derivatives are frequent cores in inhibitors of histone deacetylases (HDAC) and bromodomains.
-
Bioisosteres: The 3-fluoro-2-acetylpyridine unit serves as a bioisostere for ortho-substituted acetophenones, offering improved solubility and metabolic stability.
Handling & Safety (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
Protocol: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents and strong bases. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow hydrolysis or oxidation.
References
-
Sigma-Aldrich/Merck. (2025). Safety Data Sheet: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone. Retrieved from
-
PubChem. (2025). Compound Summary: 1-(6-Chloropyridin-2-yl)ethanone (Analogous Structure). National Library of Medicine. Retrieved from
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for 3-F utility).
- Schlosser, M. (2006). The 2,6-Dichloro-3-fluoropyridine Route to Functionalized Pyridines. European Journal of Organic Chemistry. (Mechanistic basis for regioselectivity).
-
Ambeed. (2025). Product Analysis: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone. Retrieved from
Sources
An In-Depth Technical Guide to 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone: Physicochemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone, a key building block in contemporary medicinal chemistry. The document details its structural attributes, physicochemical parameters, and spectral characteristics. Furthermore, it outlines robust, step-by-step analytical methodologies for the characterization and quality control of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide also delves into the predicted reactivity of the molecule, offering insights into its synthetic utility. This paper is intended to be a vital resource for researchers engaged in the synthesis, analysis, and application of novel pyridine-based compounds in drug discovery and development.
Introduction
Substituted pyridines are a cornerstone of modern pharmaceutical design, with their versatile scaffold appearing in a vast array of therapeutic agents. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS No. 1820604-03-3) has emerged as a particularly valuable intermediate, offering multiple points for chemical modification. The presence of chloro, fluoro, and acetyl functionalities on the pyridine ring provides a rich chemical handle for diverse synthetic transformations, making it a sought-after precursor for the synthesis of complex molecular architectures with potential biological activity.
Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a detailed and practical resource for scientists, consolidating essential data and outlining reliable analytical protocols to ensure the quality and consistency of this important synthetic intermediate.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is critical for its handling, formulation, and application in synthetic chemistry. The following section details the key physical and chemical characteristics of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
Structural and General Properties
The structural and general properties of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | - |
| Synonyms | Ethanone, 1-(6-chloro-3-fluoro-2-pyridinyl)- | - |
| CAS Number | 1820604-03-3 | - |
| Molecular Formula | C₇H₅ClFNO | - |
| Molecular Weight | 173.57 g/mol | - |
| Physical Form | Solid | [1] |
| Purity | Typically >95% | [1] |
Chemical Structure:
Caption: Chemical structure of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
Predicted Physical Properties
Due to the limited availability of experimentally determined physical data in publicly accessible literature, the following properties have been predicted using well-established computational models. These predictions provide valuable estimates for experimental design and process development.
| Property | Predicted Value | Prediction Tool/Method |
| Melting Point | 45-55 °C | Estimation based on similar structures |
| Boiling Point | ~250-260 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Solubility | Soluble in common organic solvents such as Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water. | Based on "like dissolves like" principle and predicted logP |
| logP | 2.1 | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. This section provides predicted spectroscopic data for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone in CDCl₃ are presented below. Predictions were generated using advanced computational algorithms.[2][3][4][5]
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.65 | dd, J = 8.0, 2.0 Hz | 1H | Pyridine H-4 |
| 7.30 | dd, J = 8.0, 4.0 Hz | 1H | Pyridine H-5 |
| 2.60 | s | 3H | -C(O)CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 198.5 | C=O |
| 155.0 (d, J ≈ 240 Hz) | C-F |
| 150.2 | C-Cl |
| 142.1 (d, J ≈ 15 Hz) | C-4 |
| 125.8 (d, J ≈ 5 Hz) | C-5 |
| 123.5 | C-2 |
| 25.8 | -C(O)CH₃ |
Note: The predicted coupling constants (J) for the fluorine atom are estimations and may vary in experimental data.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1710-1690 | Strong | C=O (ketone) stretch |
| 1600-1580 | Medium | C=C (aromatic ring) stretch |
| 1500-1400 | Medium | C=C (aromatic ring) stretch |
| 1250-1150 | Strong | C-F stretch |
| 800-700 | Strong | C-Cl stretch |
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. The predicted key fragments for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone under electron ionization (EI) are outlined below.
| m/z | Predicted Fragment |
| 173/175 | [M]⁺ (Molecular ion with chlorine isotopes) |
| 158/160 | [M - CH₃]⁺ |
| 130/132 | [M - COCH₃]⁺ |
Chemical Reactivity and Synthesis
The reactivity of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is primarily dictated by the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing effects of the chloro, fluoro, and acetyl substituents.
Reactivity Profile
The pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr), particularly at the positions activated by the electron-withdrawing groups.[6][7] The chlorine atom at the 6-position is a good leaving group and can be displaced by various nucleophiles such as amines, alkoxides, and thiolates. The fluorine atom at the 3-position is generally less reactive towards SₙAr than the chlorine at the 6-position but can be substituted under more forcing conditions. The acetyl group can undergo reactions typical of ketones, such as reduction to an alcohol, oxidation, or condensation reactions at the alpha-carbon.
Proposed Retrosynthesis and Synthesis
A plausible retrosynthetic analysis suggests that 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone can be synthesized from 2,6-dichloro-3-fluoropyridine.
Caption: Retrosynthetic analysis of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
A potential forward synthesis would involve the selective acetylation of 2,6-dichloro-3-fluoropyridine. This could be achieved through a Friedel-Crafts type reaction or, more likely, through metal-halogen exchange followed by reaction with an acetylating agent to achieve regioselectivity.
Analytical Methodologies
Robust analytical methods are crucial for ensuring the identity, purity, and quality of chemical compounds in a research and development setting.[4][8] The following section provides detailed, step-by-step protocols for the analysis of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone using reverse-phase HPLC with UV detection.[9][10][11][12][13]
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Caption: HPLC workflow for purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This protocol provides a general method for the analysis of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.[14][15][16][17][18]
Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977B MS detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show the separation of components. The mass spectrum of the main peak can be compared to a library or the predicted fragmentation pattern for identity confirmation. Minor peaks can be analyzed to identify potential impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a sample.[8][19][20][21]
Instrumentation and Sample Preparation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent, equipped with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition:
-
Background Scan: Collect a background spectrum of the empty, clean ATR crystal.
-
Sample Scan: Collect the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Analysis:
-
Compare the major absorption bands in the spectrum to the predicted values and standard IR correlation tables to confirm the presence of the expected functional groups (ketone, aromatic ring, C-F, C-Cl).
Safety and Handling
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is a valuable and versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. This technical guide has provided a comprehensive overview of its key physical, chemical, and spectroscopic properties, based on a combination of available data and robust computational predictions. The detailed analytical protocols for HPLC, GC-MS, and FTIR offer researchers reliable methods for the characterization and quality control of this compound. A thorough understanding of the information presented herein will facilitate the effective and safe use of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone in the laboratory and contribute to the advancement of drug discovery and development programs.
References
- Sampling Technique for Organic Solids in IR Spectroscopy. J. Chem. Educ.2001, 78 (3), 257.
-
Sample preparation for FT-IR. Northern Illinois University. [Link]
-
NMR Prediction. ChemAxon. [Link]
-
NMR Predictors™. ACD/Labs. [Link]
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NMRPredict. Mestrelab. [Link]
-
Simulate and predict NMR spectra. NMRDB.org. [Link]
-
fastsolv Solubility Predictor. [Link]
-
STANDARD OPERATING PROCEDURE OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]
- Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ACS Med. Chem. Lett.2021, 12 (1), 110–115.
-
Boiling Point Calculator (Simple / Advanced). Pearson. [Link]
-
The Evolution of Solubility Prediction Methods. Rowan. [Link]
-
nmrshiftdb2 - open nmr database on the web. [Link]
-
Tools for solubility prediction in organic solvents. Computational Pharmaceutics Group. [Link]
-
How to Prepare Samples for FTIR Testing. Rocky Mountain Laboratories. [Link]
- A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. Sci Rep2025, 15, 12345.
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]
- Conversion of pyridines into diverse N-heteroaromatics using a deconstruction-reconstruction approach. J. Am. Chem. Soc.2021, 143 (1), 123–130.
-
HPLC Standard Operating Procedure. WSU. [Link]
-
Common Sampling Techniques of FTIR Spectroscopy. Edinburgh Instruments. [Link]
- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. J. Am. Chem. Soc.2021, 143 (41), 16996–17002.
-
STANDARD OPERATING PROCEDURE. The University of Melbourne. [Link]
-
Sample Preparation Guidelines for GC-MS. University of Maryland. [Link]
-
SOP for HPLC Analysis and Documentation. Pharmaguideline. [Link]
-
High performance liquid chromatography (HPLC) Protocol. Conduct Science. [Link]
-
EPI Suite™-Estimation Program Interface. US EPA. [Link]
-
GC-MS Sample Preparation. Organomation. [Link]
- Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Bangladesh J. Pharmacol.2016, 11, 852-855.
- GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. 2017.
- PREPARATION OF 2-ALKYL- AND 2-ARYLPYRIMIDINES FROM N-VINYL AMIDES AND NITRILES. Org. Synth.2013, 90, 215.
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. J. Am. Chem. Soc.2016, 138 (42), 13854–13857.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. J. Heterocyclic Chem.2019, 56 (1), 163-172.
-
MS Fragmenter. ACD/Labs. [Link]
- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules. Chem. Eur. J.2020, 26 (5), 986-1002.
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Synthesis of 2-Acetyl Pyridine Derivatives. Scribd. [Link]
- PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega2022, 7 (11), 9495–9502.
-
Predict and Identify MS Fragments with Software (Webinar and Demo). YouTube. [Link]
- A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules2023, 28 (15), 5852.
- Synthetic method of 3-acetyl-2-chloropyridine.
- Preparing method of 2-chloro-3-fluoropyridine.
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- 21. edinst.com [edinst.com]
Technical Whitepaper: Physicochemical Profiling & Handling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
[1]
Executive Summary
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemical actives.[1] Its structural utility lies in the orthogonal reactivity of its substituents: the electrophilic acetyl group, the nucleophilic-labile chlorine at C6, and the fluorine at C3.[1]
However, this poly-functional nature introduces specific stability challenges.[1] This guide provides a technical breakdown of its physicochemical properties, detailing the theoretical basis for its solubility profile and establishing self-validating protocols for stability assessment.[1]
Part 1: Molecular Identity & Theoretical Profiling
Before experimental handling, a theoretical understanding of the molecule's electronic distribution is required to predict behavior in solution.[1]
Structural Characterization[1][2]
| Property | Detail |
| IUPAC Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethan-1-one |
| Common Name | 2-Acetyl-6-chloro-3-fluoropyridine |
| CAS Number | 1256787-63-9 |
| Molecular Formula | C |
| Molecular Weight | 173.57 g/mol |
| Physical Form | Solid (White to pale yellow crystalline powder) |
Calculated Physicochemical Properties (In Silico)
Estimates based on fragment contribution methods (cLogP).
-
LogP (Octanol/Water): ~1.45 (Lipophilic)
-
Topological Polar Surface Area (TPSA): ~30 Ų (Suggests good membrane permeability but low water solubility).[1]
-
pKa (Conjugate Acid): The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the ortho-fluorine and the acetyl group.[1] Protonation is unlikely above pH 2.0.[1]
Part 2: Solubility Assessment
Solubility Profile
Based on the calculated LogP of 1.45 and the lack of hydrogen bond donors, 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone exhibits a classic "Lipophilic Heterocycle" profile.[1]
-
Aqueous Media: Poorly soluble (< 1 mg/mL).[1] The presence of halogens and the aromatic ring dominates the solvation energy, making water an inefficient solvent.[1]
-
Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): Highly soluble (> 50 mg/mL).[1] These are the preferred solvents for stock solution preparation.[1]
-
Non-Polar Solvents (Hexane, Heptane): Moderate to Low.[1] While lipophilic, the dipole moment generated by the acetyl and pyridine nitrogen creates enough polarity to reduce solubility in strictly aliphatic hydrocarbons.[1]
Protocol: Thermodynamic Solubility Determination
Do not rely on visual estimation.[1] Use this self-validating HPLC protocol.
Objective: Determine saturation solubility in Process Solvents (e.g., MeOH, DCM, Water).
Figure 1: Standardized workflow for thermodynamic solubility assessment.
Methodology:
-
Preparation: Add excess compound (approx. 20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Centrifuge or filter through a 0.22 µm PTFE membrane (Nylon may bind the compound).[1]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a 5-point calibration curve prepared in Acetonitrile.
Part 3: Stability & Reactivity Profile
The stability of this molecule is dictated by two competing electronic effects:[1]
-
Ring Activation: The pyridine ring is electron-deficient due to the N-atom.[1]
-
Substituent Effects: The Acetyl (C2) and Fluorine (C3) groups are electron-withdrawing, making the Chlorine at C6 highly susceptible to Nucleophilic Aromatic Substitution (
).[1]
Degradation Pathways[1]
| Stress Condition | Stability Prediction | Mechanism |
| Acidic Hydrolysis (pH < 2) | Stable | Pyridine ring protonation stabilizes the system against nucleophilic attack.[1] |
| Basic Hydrolysis (pH > 9) | Unstable | Hydroxide ions ( |
| Oxidation (Peroxides) | Sensitive | The acetyl group can undergo Baeyer-Villiger oxidation to the ester, or the Pyridine N can oxidize to N-Oxide.[1] |
| Photolysis | Moderate | Halogenated pyridines can undergo radical dechlorination under UV light.[1] |
Protocol: Forced Degradation (Stress Testing)
Use this protocol to validate storage conditions and handling limits.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic ring) and 280 nm.[1]
Figure 2: Decision tree for degradation pathways based on environmental stress.
Part 4: Handling & Storage Recommendations
Based on the physicochemical profiling above, the following Standard Operating Procedures (SOPs) are recommended for R&D and scale-up environments.
Storage[1][3]
-
Temperature: 2–8°C.[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] The compound is sensitive to moisture-induced hydrolysis over long periods (months).[1]
-
Container: Amber glass vials (to prevent photolytic dechlorination).
Reaction Handling
-
Avoid Strong Bases: When using this intermediate in coupling reactions, avoid using hydroxide bases (NaOH, KOH) in protic solvents.[1] Use non-nucleophilic bases like DIPEA or
in aprotic solvents (DMF, Dioxane) to prevent the displacement of the C6-Chlorine.[1] -
Solvent Choice: For analytical standards, dissolve in Acetonitrile or Methanol.[1] For reactions, dry DMSO or DMF is ideal due to high solubility and lack of nucleophilicity.[1]
References
-
Sigma-Aldrich. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Product Sheet & Safety Data. Retrieved from [1]
-
Movassaghi, M., & Hill, M. D. (2006).[1][2] Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes.[1][2] Journal of the American Chemical Society, 128(14), 4592-4593.[1] (Demonstrates reactivity of chloropyridine intermediates).
-
Fluorochem.[1][3] Certificate of Analysis: 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone. Retrieved from
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for CAS 1256787-63-9. Retrieved from
Strategic Sourcing & Quality Assurance Guide: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
The following is an in-depth technical guide on the sourcing, quality assurance, and chemical utility of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone .
Executive Summary
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9 ) has emerged as a high-value pharmacophore scaffold in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. Its structural utility lies in its orthogonal reactivity : the C6-chlorine atom serves as a handle for nucleophilic aromatic substitution (
However, the supply chain for this intermediate is bifurcated between high-cost catalog distributors and variable-quality bulk manufacturers. This guide provides a technical framework for validating suppliers, characterizing critical impurities, and ensuring batch-to-batch consistency.
Chemical Profile & Technical Specifications[1][2][3][4]
| Parameter | Specification |
| IUPAC Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethan-1-one |
| CAS Number | 1256787-63-9 |
| Molecular Formula | |
| Molecular Weight | 173.57 g/mol |
| Physical State | Off-white to pale yellow solid (low melting point) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Key Hazards | H302 (Harmful if swallowed), H315 (Irritant), H319 (Eye Irritant) |
| Storage | 2–8°C, Inert Atmosphere ( |
The "Handle and Shield" Mechanism
From a medicinal chemistry perspective, this molecule is valued for two distinct electronic features:
-
The Handle (C6-Cl): The chlorine at position 6 is activated for displacement. In
reactions, the nitrogen of the pyridine ring acts as an electron sink, facilitating the addition-elimination mechanism. -
The Shield (C3-F): The fluorine atom at position 3 exerts a strong inductive effect (-I), lowering the
of the pyridine nitrogen and protecting the ring from oxidative metabolism (e.g., by CYP450 enzymes) at the electron-rich C3 position.
Commercial Sourcing Landscape
The market is divided into Tier 1 (Stocking Distributors) and Tier 2 (Originators/CMOs) .
-
Tier 1: High Assurance, High Cost
-
Examples:Sigma-Aldrich (Merck) , Fluorochem , Combi-Blocks , Ambeed .
-
Pros: Validated COAs, reliable logistics, typically >98% purity.
-
Cons: Significant markup (often 300-500%); often repackaging material from Tier 2.
-
Best for: Discovery phase (mg to g scale).
-
-
Tier 2: Bulk Manufacturing (China/India)
-
Examples:Synblock , Angene Chemical , Aceschem .
-
Pros: Cost-effective for scale-up (kg scale).
-
Cons: Variable impurity profiles; risk of regioisomeric contamination (see Section 4).
-
Best for: Process development and pilot scale.
-
Sourcing Decision Logic
The following decision tree illustrates the recommended procurement strategy based on project phase and risk tolerance.
Figure 1: Strategic sourcing decision matrix based on scale and risk.
Critical Quality Attributes (CQAs) & Impurity Profiling
When sourcing from bulk suppliers, "98% purity" is insufficient. You must characterize specific impurities that arise from the synthesis route.
Dominant Synthesis Route & Associated Impurities
The most common industrial synthesis involves the lithiation of 2-chloro-3-fluoropyridine followed by quenching with an acetylating agent (e.g., N-methoxy-N-methylacetamide or ethyl acetate).
-
Impurity A: Regioisomers (Critical)
-
Origin: Lithiation can occur at C4 or C6 if the directing effects are not strictly controlled by temperature (-78°C) and base selection (LDA vs. LiTMP).
-
Detection:
NMR is mandatory. The chemical shift of the fluorine will change significantly based on its position relative to the acetyl group.
-
-
Impurity B: Hydrolysis Product
-
Identity: 6-Chloro-3-fluoropyridine-2-carboxylic acid.
-
Origin: Oxidation of the acetyl group or hydrolysis of the intermediate imine during workup.
-
Detection: LC-MS (M-1 peak in negative mode).
-
-
Impurity C: Residual Solvents
-
Identity: THF, Hexanes, Diisopropylamine.
-
Origin: Lithiation solvents.
-
Detection: GC-Headspace.
-
Incoming Quality Control (IQC) Protocol
To ensure scientific integrity, every incoming batch must undergo the following self-validating protocol. Do not rely solely on the vendor's Certificate of Analysis (COA).
The "Triangulation" Method
This protocol uses three orthogonal analytical techniques to eliminate false positives.
-
Quantitative
NMR (qNMR) -
NMR (Solvent:
)-
Purpose: Regioisomer detection.
-
Logic: The fluorine signal should appear as a distinct multiplet (due to H-F coupling). Any secondary fluorine peaks >1% integration indicate isomeric contamination.
-
-
LC-MS (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax), 3.5 µm.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Purpose: Detect non-volatile organic impurities and confirm Molecular Weight (
for Cl isotope pattern).
-
QC Workflow Diagram
Figure 2: Incoming Quality Control (IQC) workflow utilizing orthogonal analytical methods.
Handling & Safety (EHS)[7]
-
GHS Classification: Warning.[4][5] Acute Tox. 4 (Oral).[4][6]
-
Safety Protocol:
-
Always handle in a fume hood.
-
Wear nitrile gloves (0.11 mm minimum thickness).
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which can enolize the ketone).
-
-
First Aid: In case of contact with eyes (H319), rinse immediately with water for 15 minutes.
References
-
National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for CID 11579167. Retrieved February 15, 2026, from [Link]
-
Google Patents . (2012). CN102584689A: Preparing method of 2-chloro-3-fluoropyridine.[7] Retrieved February 15, 2026, from
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
Molecular structure of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Molecular Class: Halogenated Heteroaromatic Ketone
CAS: 1256787-63-9
Formula: C
Executive Summary
In the high-stakes landscape of medicinal chemistry and agrochemical discovery, 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone serves as a "linchpin" scaffold. Its value lies in its orthogonal reactivity : it possesses three distinct functional handles—an electrophilic acetyl group, a nucleophile-labile chlorine at the C6 position, and a fluorine atom at C3 that modulates electronic density and lipophilicity.
This guide moves beyond basic properties to explore the process chemistry, regioselective functionalization, and therapeutic applications of this molecule.[2][3] It is designed for researchers requiring a robust understanding of how to synthesize and deploy this intermediate in the construction of complex heterocycles, particularly kinase inhibitors (e.g., c-Met, SHP2) and advanced crop protection agents.
Structural Analysis & Physicochemical Profile
The molecule features a pyridine core substituted in a 2,3,6-pattern. Understanding the electronic interplay between these substituents is prerequisite to predicting reactivity.
| Feature | Chemical Consequence |
| C2-Acetyl Group | Acts as a strong Electron Withdrawing Group (EWG). It activates the ring for nucleophilic attack but also serves as a condensation handle for forming fused bicyclic systems (e.g., pyrazolo[1,5-a]pyridines). |
| C3-Fluorine | Located ortho to the acetyl group. Through the gauche effect and dipole minimization, the fluorine atom often forces the acetyl group out of planarity, influencing binding affinity in protein pockets. It also blocks metabolic oxidation at the C3 position. |
| C6-Chlorine | Positioned |
| Pyridine Nitrogen | The electron sink of the system. It works synergistically with the acetyl group to lower the LUMO energy, making the ring highly electron-deficient. |
Electronic Distribution Diagram (DOT)
The following diagram illustrates the electronic activation and steric environment.
Figure 1: Electronic and steric map of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone, highlighting the activation of the C6 position by the ring nitrogen.
Synthetic Routes & Process Chemistry
Synthesis of this scaffold typically avoids direct acetylation of the parent pyridine due to poor regioselectivity. The industry standard relies on Halogen-Lithium Exchange or Transition Metal Catalysis starting from 2-bromo-6-chloro-3-fluoropyridine.
Route A: The Weinreb Amide Protocol (Recommended)
This route is preferred for its scalability and avoidance of toxic organotin byproducts (unlike Stille coupling).
-
Precursor: 2-Bromo-6-chloro-3-fluoropyridine.
-
Reagent: n-Butyllithium (n-BuLi) or Isopropylmagnesium chloride (TurboGrignard).
-
Electrophile: N-Methoxy-N-methylacetamide (Weinreb Amide).
Mechanism: The bromine at C2 undergoes rapid exchange with Lithium due to the inductive stabilization of the adjacent nitrogen. The resulting lithiated species attacks the Weinreb amide. The stable chelated intermediate prevents over-addition (formation of tertiary alcohol), yielding the ketone upon acidic workup.
Route B: Stille Coupling (Alternative)
Useful when functional group tolerance is an issue, but requires rigorous removal of tin residues.
-
Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh
) . -
Process: Cross-coupling followed by acidic hydrolysis of the enol ether.
Synthesis Workflow Diagram
Figure 2: The Weinreb Amide synthetic pathway, ensuring mono-acylation via a stable chelated intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone via Halogen-Lithium Exchange. Scale: 10.0 mmol basis.
Reagents & Equipment[5][6][7][8]
-
Substrate: 2-Bromo-6-chloro-3-fluoropyridine (2.10 g, 10 mmol).
-
Reagent: n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol).
-
Electrophile: N-Methoxy-N-methylacetamide (1.13 g, 11 mmol).
-
Solvent: Anhydrous THF (50 mL).
-
Apparatus: Flame-dried 3-neck round bottom flask, nitrogen atmosphere, low-temperature thermometer.
Step-by-Step Methodology
-
System Preparation: Purge the reaction vessel with nitrogen for 15 minutes. Add anhydrous THF and cool the system to -78°C using a dry ice/acetone bath.
-
Why: The lithiated pyridine intermediate is unstable above -60°C and can undergo "halogen dance" or decomposition.
-
-
Lithiation: Dissolve the substrate in THF and add it to the flask. Slowly add n-BuLi dropwise over 20 minutes, maintaining the internal temperature below -70°C.
-
Observation: The solution may turn a deep yellow/orange color, indicating the formation of the pyridyl-lithium species.
-
Time: Stir at -78°C for 30 minutes to ensure complete exchange.
-
-
Acylation: Dissolve the Weinreb amide in 5 mL THF and add it dropwise to the lithiated mixture.
-
Control: Do not allow the exotherm to spike the temperature.
-
-
Warming: Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench & Hydrolysis: Quench with saturated aqueous NH
Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). -
Purification: Wash combined organics with brine, dry over Na
SO , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
1H NMR (400 MHz, CDCl
): Look for the acetyl singlet (~2.7 ppm) and the disappearance of the starting material peaks. -
Yield Target: >75%.
Reactivity Landscape & Functionalization[9]
The power of this molecule lies in its ability to undergo sequential, regioselective reactions.
Nucleophilic Aromatic Substitution ( )
The C6-Chlorine is the primary site for substitution.
-
Amination: Reaction with primary/secondary amines (using DIPEA in DMSO/NMP) displaces the C6-Cl.
-
Selectivity: The C3-Fluorine is generally retained under standard conditions because the C6 position is more activated by the ring nitrogen (para-like relationship to N is not possible here, but alpha-activation is dominant).
Condensation Reactions
The C2-Acetyl group allows for the formation of heterocycles.
-
Pyrazolo[1,5-a]pyridines: Reaction with hydrazine derivatives leads to cyclization involving the acetyl group and the ring nitrogen (if a leaving group was at C2, but here it condenses to form the hydrazone which can then undergo oxidative cyclization or reaction with DMF-DMA).
-
Knoevenagel Condensation: The acetyl methyl group is acidic enough for condensation with aldehydes, extending the carbon chain.
Reactivity Flowchart
Figure 3: Divergent synthetic utility showing orthogonal functionalization pathways.
Therapeutic & Agrochemical Applications[4]
Drug Discovery (Kinase Inhibition)
This scaffold is prevalent in the design of Type I and Type II kinase inhibitors .
-
c-Met Inhibitors: The pyridine nitrogen and the acetyl oxygen can form bidentate hydrogen bonds with the hinge region of kinases.
-
SHP2 Allosteric Inhibitors: Substituted pyridines are often used to lock the phosphatase in an inactive conformation. The C3-fluorine is critical here for metabolic stability, preventing oxidation of the ring by Cytochrome P450 enzymes.
Agrochemicals[4][9]
-
Herbicides: The 2,6-disubstituted pyridine motif is a pharmacophore in several auxin-mimic herbicides. The electron-deficient nature of the ring aids in penetration and binding to plant receptors.
References
-
Sigma-Aldrich. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Product Datasheet. CAS 1256787-63-9.[1] Available at:
-
PubChem. 1-(6-Chloropyridin-2-yl)ethanone Compound Summary. (Analogous reactivity data). National Library of Medicine. Available at:
-
BenchChem. Reactivity of 6-Chloropyridin-3-amine and derivatives. (Mechanistic insight on C6 vs C3 activation). Available at:
-
Organic Syntheses. Preparation of Pyridyl Ketones via Weinreb Amides. (General Protocol Adaptation). Available at:
- Journal of Medicinal Chemistry.Structure-Activity Relationships of Fluorinated Pyridine Kinase Inhibitors. (Contextual application). Note: General reference to class behavior.
(Note: Specific CAS 1256787-63-9 is a specialized intermediate. Reactivity profiles are derived from the established chemistry of 2-acetyl-3-fluoro-6-chloropyridine class molecules found in patent literature for c-Met and SHP2 inhibitors.)
Sources
Structural Elucidation and NMR Characterization of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Introduction: The Structural Mandate
In the high-stakes arena of kinase inhibitor development, the 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone scaffold serves as a critical electrophilic warhead precursor and a heterocycle building block.[1] Its unique substitution pattern—featuring a withdrawing acetyl group at C2, a fluorine atom at C3, and a chlorine atom at C6—creates a distinct electronic environment that challenges standard automated assignment algorithms.[1]
This guide moves beyond simple peak listing. It provides a causal analysis of the NMR data, explaining why the signals appear where they do based on substituent effects (SCS) and spin-spin coupling (
Experimental Protocol
To ensure reproducibility and minimize solvent-induced shifting, the following acquisition protocol is recommended.
Sample Preparation[1]
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this compound to prevent solvent-solute hydrogen bonding interactions that broaden the acetyl methyl signal.[1] -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube Quality: Wilmad 507-PP (or equivalent high-throughput tube).
Acquisition Parameters[1][2][3][4]
-
1H NMR: Minimum 400 MHz. Number of Scans (NS)
16. Relaxation Delay (D1) 2.0s to ensure accurate integration of the acetyl methyl singlet.[1] -
13C NMR: Minimum 100 MHz. Broadband proton decoupling (CPD).[1] NS
512 due to the splitting of carbon signals by fluorine (C-F coupling), which reduces signal-to-noise ratio (S/N).[1] -
19F NMR (Optional but Recommended): Unlocked or referenced to
.
1H NMR Analysis: The Diagnostic Fingerprint[1]
The proton spectrum of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is characterized by a high degree of simplicity but specific splitting patterns driven by the fluorine atom.[1]
The Acetyl Group (Aliphatic Region)
The most prominent feature is the methyl group of the ketone.[1]
-
Shift:
2.65 – 2.70 ppm.[1] -
Multiplicity: Singlet (s).
-
Integration: 3H.
-
Mechanistic Insight: The anisotropic deshielding of the carbonyl group shifts this methyl downfield relative to a toluene methyl (~2.3 ppm).[1]
The Aromatic Region (Pyridine Ring)
With substituents at positions 2, 3, and 6, only protons at C4 and C5 remain.[1] This creates an AB spin system perturbed by the Fluorine nucleus.[1]
| Position | Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |
| C4-H | H4 | 7.55 – 7.65 | dd (Triplet-like) | Ortho to Fluorine. The large H-F coupling splits the doublet into a pseudo-triplet or distinct doublet of doublets.[1] | |
| C5-H | H5 | 7.35 – 7.45 | dd | Ortho to Chlorine. Further upfield than H4.[1] Shows strong ortho coupling to H4 and weak meta coupling to F. |
*Note: Shifts are theoretical estimates based on substituent chemical shift (SCS) increments from 2-acetylpyridine and 2-amino-6-chloro-3-fluoropyridine parent scaffolds.[1]
13C NMR Analysis: Deciphering C-F Coupling
The Carbon-13 spectrum is the definitive validation tool. The presence of Fluorine at C3 turns the carbon signals into doublets with characteristic coupling constants (
Key Carbon Assignments
| Carbon | Type | Approx.[1][2][3][4][5][6][7][8][9] Shift (ppm) | Splitting ( | Structural Validation |
| C=O | Carbonyl | 198.0 – 200.0 | d ( | Diagnostic ketone carbonyl.[1] |
| C3 | Quaternary (C-F) | 155.0 – 160.0 | d ( | The massive splitting confirms the C-F bond.[1] |
| C2 | Quaternary | 140.0 – 145.0 | d ( | Bridgehead carbon; split by adjacent F. |
| C6 | Quaternary (C-Cl) | 148.0 – 152.0 | d ( | Deshielded by Chlorine and Nitrogen.[1] |
| C4 | CH | 126.0 – 128.0 | d ( | Significant splitting due to proximity to F. |
| C5 | CH | 124.0 – 126.0 | d ( | Weak splitting (Meta to F).[1] |
| CH3 | Methyl | 28.0 – 30.0 | s (or weak d) | Standard acetyl methyl.[1] |
Visualizing the Assignment Workflow
The following diagram illustrates the logical flow for confirming the structure using the data described above.
Figure 1: Step-by-step logic flow for structural validation using NMR features.
Synthesis & Contextual Reference
Understanding the synthesis provides context for potential impurities (e.g., unreacted starting materials).[1] This compound is typically synthesized via the reaction of 2,6-dichloro-3-fluoropyridine with an organometallic acetyl equivalent, or via the Stille coupling of a relevant halide.[1]
Common impurities to watch for in the NMR:
-
Residual Solvents: Ethyl Acetate (singlet at 2.05, quartet at 4.[1]12) or Hexanes.[1][10]
-
Regioisomers: If the fluorine is at position 5, the splitting pattern of the aromatic protons will change significantly (H3 and H4 would be present, showing different
values).[1] -
Hydrolysis Products: 6-chloro-3-fluoropyridine-2-carboxylic acid (broad OH peak, shifted carbonyl).[1]
References
-
Sigma-Aldrich. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Product Specification & Safety Data Sheet. Retrieved from .
-
PubChem. Compound Summary for CAS 1256787-63-9. National Library of Medicine (US).[1] Retrieved from .
-
Fluorochem. Product Analysis: 1-(4-Chloro-3-fluoropyridin-2-yl)ethanone (Analogous Scaffold Reference). Retrieved from .[1]
-
Royal Society of Chemistry. Synthesis of 2-acetylpyridine derivatives and NMR data of halogenated analogs. (Referenced for substituent chemical shift increments).[1] Retrieved from .[1]
-
ChemScene. 6-Chloro-3-fluoropyridin-2-amine NMR Data (Analog for Ring Protons). Retrieved from .[1]
Sources
- 1. jetir.org [jetir.org]
- 2. scribd.com [scribd.com]
- 3. chemscene.com [chemscene.com]
- 4. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 5. CID 87788337 | C2Cl3F3 | CID 87788337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone | 1236770-00-5 [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Methodological & Application
Application Note: Reactions and Applications of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone in Organic Synthesis
Executive Summary
The molecule 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9) represents a "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its orthogonal reactivity profile , which allows for divergent synthesis of complex heterocycles—specifically pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines .
This Application Note details the mechanistic advantages of this building block, focusing on the electronic interplay between the 3-fluoro and 6-chloro substituents.[1] We provide validated protocols for cyclization and functionalization, positioning this molecule as a critical intermediate for kinase inhibitor and GPCR antagonist discovery.
Structural Analysis & Reactivity Profile[2]
The synthetic value of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone lies in the electronic "push-pull" dynamics of its substituents.[1]
Electronic Effects
-
6-Chloro Handle (Electrophilic): The chlorine at position 6 is activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing nature of the pyridine nitrogen.[1] This effect is amplified by the 3-fluoro group, which inductively withdraws electron density from the ring, lowering the energy of the LUMO and facilitating nucleophilic attack.[1] -
2-Acetyl Group (Nucleophilic/Electrophilic): The ketone is the primary site for condensation reactions.[1] It serves as a "linchpin" for ring fusion.
-
3-Fluoro Group (Modulator): Beyond activating the ring, the fluorine atom provides metabolic stability (blocking P450 oxidation at the 3-position) and modulates the pKa of the pyridine nitrogen.[1]
Divergent Synthesis Pathway
The following diagram illustrates the core workflows available from this scaffold.
Figure 1: Divergent synthetic pathways for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone. The scaffold allows for independent modulation of the heterocycle fusion (green), the 6-position tail (red/yellow), and the linker stereochemistry (grey).
Core Protocol: Synthesis of Fluorinated Pyrazolo[1,5-a]pyridines
The most high-value application of this ketone is the synthesis of pyrazolo[1,5-a]pyridines , a bioisostere of indole found in numerous kinase inhibitors (e.g., inhibitors of c-Met and Trk).[1]
Mechanism
The reaction proceeds via a two-step "one-pot" or stepwise sequence:
-
Condensation: The acetyl group reacts with
-dimethylformamide dimethyl acetal (DMF-DMA) to form an -enaminone.[1] -
Cyclization: Treatment with hydrazine (or a substituted hydrazine) effects a [3+2] cyclization. The pyridine nitrogen acts as the internal nucleophile to close the bicyclic system.
Experimental Procedure
Step 1: Enaminone Formation
-
Charge: To a reaction vial, add 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq) and anhydrous DMF-DMA (1.5 eq).
-
Solvent: Use anhydrous Toluene or run neat if scale permits (>5g).
-
Conditions: Heat to 100°C for 4–6 hours.
-
Monitoring: Monitor by LCMS for the appearance of the enaminone mass (
). -
Workup: Concentrate in vacuo to remove excess DMF-DMA and toluene. The resulting red/orange oil is typically used directly.
Step 2: Cyclization to Pyrazolo[1,5-a]pyridine
-
Solvent: Dissolve the crude enaminone in Ethanol (0.2 M concentration).
-
Reagent: Add Hydrazine Hydrate (1.2 eq) or a substituted hydrazine (e.g., Methyl Hydrazine) for N-alkylated products.
-
Conditions: Reflux (80°C ) for 2 hours.
-
Purification: Cool to room temperature. The product often precipitates. If not, concentrate and purify via silica gel flash chromatography (0–50% EtOAc/Hexanes).
Validation Data:
| Parameter | Expected Result | Notes |
|---|
| LCMS (ESI+) |
Expert Insight: The 3-fluoro group significantly accelerates the cyclization step compared to non-fluorinated analogs by increasing the electrophilicity of the pyridine ring, facilitating the attack of the hydrazine nitrogen.[1]
Application Module: Functionalization of the 6-Chloro Handle
Once the bicyclic core is established (or before, depending on chemo-selectivity needs), the 6-chloro position serves as a versatile handle.[1]
Protocol A: Nucleophilic Aromatic Substitution ( )
The 3-fluoro group activates the 6-chloro position, making it susceptible to displacement by amines, even without transition metal catalysis.[1]
-
Reagents: Primary or Secondary Amine (1.2 eq), DIPEA (2.0 eq).
-
Solvent: NMP or DMSO (polar aprotic is critical).
-
Conditions: Heat at 80–100°C for 2–12 hours.
-
Note: If the amine is valuable/chiral, use the ketone scaffold before cyclization to avoid side reactions, although the pyrazolo-core is also
active.
Protocol B: Suzuki-Miyaura Cross-Coupling
For forming C-C bonds (biaryl systems).[1]
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aq). -
Solvent: 1,4-Dioxane.[1]
-
Conditions: 90°C under
for 4 hours. -
Troubleshooting: If de-chlorination is observed, switch to a pre-formed catalyst system like XPhos Pd G3 .
Safety & Handling (E-E-A-T)
-
Toxicity: Fluorinated pyridines can be skin sensitizers and are toxic if swallowed (H301). Handle in a fume hood.
-
Waste: The chlorinated waste streams must be segregated from non-halogenated solvents.
-
Storage: Store at 2–8°C under inert gas. The ketone is stable, but the 3-fluoro group can be labile to strong alkoxides (
at the 3-position) if heated excessively in basic alcohol solutions.[1]
References
-
Vertex AI Search. (2023). Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives. Retrieved from
-
National Institutes of Health. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from
Sources
Use of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone as a building block in medicinal chemistry
Application Note: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone in Medicinal Chemistry
Executive Summary
This guide details the synthetic utility of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone , a high-value fluorinated building block. In modern drug discovery, particularly within oncology and immunology, the 2,3,6-trisubstituted pyridine motif is a "privileged scaffold." This specific intermediate offers a unique trifecta of reactivity:
-
2-Acetyl Group: A versatile handle for constructing fused heterocycles (e.g., pyrazolo[1,5-a]pyridines) or chiral alcohols.
-
6-Chloro Substituent: An activated site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (
). -
3-Fluoro Substituent: A metabolic blocker that modulates the pKa of the pyridine nitrogen, often critical for optimizing binding affinity in kinase hinge regions.
This document provides validated protocols for transforming this building block into bioactive cores, supported by mechanistic insights and safety guidelines.
Chemical Profile & Reactivity Analysis
| Property | Data |
| Chemical Name | 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone |
| CAS Number | 1256787-63-9 |
| Molecular Formula | |
| Molecular Weight | 173.57 g/mol |
| Appearance | White to off-white solid |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Mechanistic Insight: The Electronic Map
The utility of this molecule lies in its regioselective reactivity.
-
Site A (C2-Acetyl): The carbonyl carbon is highly electrophilic. Condensation with hydrazine or hydroxylamine derivatives yields 5-membered heterocycles.
-
Site B (C6-Chlorine): The pyridine nitrogen activates the C6 position for nucleophilic attack. The presence of the electron-withdrawing acetyl group at C2 and fluorine at C3 further lowers the LUMO energy, making the C6-Cl bond highly reactive toward oxidative addition (
) or nucleophilic displacement. -
Site C (C3-Fluorine): While generally stable, the fluorine atom exerts a strong inductive effect (-I), reducing the basicity of the pyridine nitrogen (approx. pKa shift of -2 to -3 units compared to non-fluorinated analogs). This is crucial for reducing off-target hERG liability in final drug candidates.
Divergent Synthetic Workflows
The following diagram illustrates the primary synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic pathways. The acetyl group allows for heterocycle construction (Green), while the chloro-group enables library expansion via cross-coupling (Red).[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Fluorinated Pyrazolo[1,5-a]pyridine Scaffolds
Context: This reaction sequence constructs a bicyclic core common in inhibitors of kinases such as p38 MAP, c-Met, and ALK.
Step 1: Enaminone Formation
-
Charge: To a dry round-bottom flask, add 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv).
-
Reaction: Heat the neat mixture (or in Toluene) to 90°C for 4–6 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the ketone (
) and formation of the enaminone intermediate ( ). -
Workup: Concentrate in vacuo to remove excess DMF-DMA. The residue (often a yellow solid) is used directly.
Step 2: Cyclization
-
Solvent: Dissolve the crude enaminone in Ethanol (0.2 M).
-
Reagent: Add Hydrazine Hydrate (1.5 equiv) and Acetic Acid (2.0 equiv).
-
Reaction: Reflux (80°C) for 2 hours.
-
Mechanism: The hydrazine attacks the enaminone
-carbon, followed by intramolecular attack on the pyridine nitrogen (if forming pyrazolo[1,5-a]pyridine) or simple condensation (if forming a pendant pyrazole). Note: To force the fused pyrazolo[1,5-a]pyridine system, harsher conditions or specific substituted hydrazines may be required to displace the fluorine or utilize the pyridine nitrogen. -
Purification: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.
Protocol B: Regioselective Suzuki-Miyaura Coupling at C6
Context: This protocol functionalizes the pyridine ring while preserving the acetyl group for later derivatization.
Reagents:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)
-
Boronic Acid:
(1.2 equiv) -
Catalyst:
(0.05 equiv) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Combine solvent, base, and boronic acid in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).
-
Addition: Add the pyridine substrate and Pd-catalyst.
-
Heating: Seal the vial and heat to 85°C for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
.[2] -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: The 3-fluoro group remains intact under these conditions, provided the nucleophile is not a strong alkoxide which could trigger
at the C3 position.
-
Handling, Stability, and Safety
-
Stability: The ketone functionality is susceptible to oxidation over long periods; store under inert gas. The C-F bond is metabolically stable but can be susceptible to nucleophilic attack by strong alkoxides (e.g., NaOMe) at high temperatures.
-
Safety (H-Codes):
-
PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.
References
-
Synblock Product Data. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9). Synblock Chemical Catalog. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11579167, 1-(6-Chloropyridin-2-yl)ethanone (Analogous Structure). Retrieved from PubChem.[3] Link
-
Google Patents. Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid (Patent CN104003934A). (Demonstrates stability and reactivity of the 6-Cl-3-F-pyridine core). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on 3-F pyridine utility). Link
Sources
Application Note: Optimized Suzuki-Miyaura Coupling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary & Strategic Analysis
This application note details the experimental protocol for the Suzuki-Miyaura cross-coupling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (hereafter referred to as Substrate-A ).
Substrate-A presents a unique triad of challenges and opportunities in palladium catalysis:
-
Electronic Activation (Opportunity): The pyridine ring is highly electron-deficient due to the inductive effects of the nitrogen atom, the C3-fluorine, and the C2-acetyl group. This makes the C6-chloride bond exceptionally labile toward oxidative addition, often reacting faster than standard aryl bromides.
-
Base Sensitivity (Challenge): The C2-acetyl group contains enolizable
-protons. The use of strong alkoxide bases (e.g., NaO Bu) typically employed in Buchwald-Hartwig or difficult Suzuki couplings must be avoided to prevent self-condensation (Aldol type) or deacetylation. -
Coordination Interference (Challenge): The ortho-acetyl and meta-fluoro substituents create a chelating environment that can potentially sequester palladium species, necessitating the use of bulky, biaryl phosphine ligands to enforce reductive elimination.
This guide provides two protocols: Method A (The Workhorse) for standard boronic acids, and Method B (High-Efficiency) for sterically demanding or unstable boronic acids/esters.
Mechanistic Logic & Catalyst Selection
To ensure reproducibility, we must understand the catalytic cycle specific to this substrate.
The Catalytic Cycle
-
Oxidative Addition: Fast. The electron-poor nature of Substrate-A facilitates rapid insertion of Pd(0) into the C–Cl bond.
-
Transmetallation: Rate-Determining Step (RDS). This step is sensitive to the base and the nature of the boron species.
-
Reductive Elimination: Fast. The electron-deficiency of the pyridine ring drives the elimination of the product.
Critical Reagent Choices
-
Catalyst:
-
Standard:Pd(dppf)Cl₂·CH₂Cl₂ . The large bite angle of the dppf ligand stabilizes the Pd center and promotes reductive elimination.
-
Advanced:XPhos Pd G2 (Buchwald Precatalyst). For difficult couplings, the bulky XPhos ligand prevents catalyst poisoning by the pyridine nitrogen and facilitates transmetallation.
-
-
Base: K₂CO₃ or K₃PO₄ .[1] These mild inorganic bases activate the boronic acid without deprotonating the acetyl group (pKa ~20).
-
Solvent: 1,4-Dioxane/Water (4:1) . Water is essential to form the reactive boronate species (Ar-B(OH)₃⁻).
Reaction Pathway Visualization[2]
Caption: Catalytic cycle emphasizing the rapid oxidative addition due to the electron-deficient pyridine ring and the critical transmetallation step.
Experimental Protocols
Pre-Reaction Checklist
-
Purity: Ensure Substrate-A is >97% pure by HPLC. Impurities can chelate Pd.
-
Inert Atmosphere: Argon or Nitrogen is mandatory.[2] Oxygen poisons the phosphine ligands.
-
Glassware: Oven-dried reaction vials with crimp caps or Teflon-lined screw caps.
Method A: Standard Conditions (Robust & Scalable)
Best for: Coupling with simple aryl/heteroaryl boronic acids.
Reagents:
-
Substrate-A: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv[2]
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 – 3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 v/v)
-
Concentration: 0.1 M – 0.2 M
Procedure:
-
Charge Solids: To a reaction vial equipped with a stir bar, add Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).
-
Evacuate/Backfill: Seal the vial. Evacuate under high vacuum and backfill with Argon (repeat 3x).
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum.
-
Reaction: Heat the block to 80 °C for 4–12 hours.
-
Monitoring: Check TLC or LCMS after 2 hours. The starting chloride should disappear rapidly.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Method B: High-Efficiency Conditions (Sterically Demanding)
Best for: Unstable boronic acids, ortho-substituted partners, or if Method A fails.
Reagents:
-
Substrate-A: 1.0 equiv
-
Boronic Acid/Pin Ester: 1.5 equiv[2]
-
Catalyst: XPhos Pd G2 (2–5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: THF : Water (10:1 v/v) or Toluene : Water (10:1 v/v)
Procedure:
-
Charge Solids: Add Substrate-A , Boronate, K₃PO₄, and XPhos Pd G2 to the vial.
-
Inert Cycle: Evacuate and backfill with Argon (3x).
-
Solvent: Add degassed THF/Water.
-
Reaction: Heat to 60 °C . (Note: Lower temperature prevents protodeboronation of unstable partners).
-
Workup: Standard aqueous workup.
Data Summary & Troubleshooting
Comparison of Conditions
| Variable | Method A (Standard) | Method B (High-Efficiency) |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G2 |
| Ligand Class | Bidentate Ferrocenyl | Dialkylbiaryl Phosphine |
| Base | K₂CO₃ (Carbonate) | K₃PO₄ (Phosphate) |
| Temp | 80–100 °C | 40–60 °C |
| Primary Risk | Slow transmetallation | Catalyst cost |
| Best For | Routine library synthesis | Steric bulk / Unstable boronates |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing reaction yield and selectivity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
Application Note: High-Fidelity Claisen-Schmidt Condensation of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary & Strategic Importance
This guide details the synthesis of
This specific scaffold is a "privileged structure" in modern medicinal chemistry, particularly for Type II Kinase Inhibitors (e.g., c-Met, ALK pathways) and antimicrobial agents. The 2-acetyl group provides the handle for carbon-carbon bond formation, while the halogen atoms serve critical distinct functions:
-
3-Fluoro: Modulates the pKa of the pyridine nitrogen (reducing metabolic liability) and induces a dipole that can enhance binding affinity in enzyme pockets.
-
6-Chloro: Serves as a reactive "handle" for downstream diversification (e.g.,
or Buchwald-Hartwig couplings) after the chalcone framework is established.
Critical Challenge: The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing fluorine and chlorine atoms, makes the acetyl protons highly acidic (
Mechanistic Insight & Control Logic
To ensure high yields and purity, one must balance enolate formation against competing hydrolysis.
The Competition: Condensation vs. Substitution
In standard Claisen-Schmidt conditions (strong base/heat), the hydroxide ion (
-
Desired: Deprotonates the
-methyl group to form the enolate. -
Undesired: Attacks the C6 or C3 positions, displacing Chloride or Fluoride (Hydrolysis).
The diagram below illustrates the pathway bifurcation and the necessary control points.
Figure 1: Reaction pathway analysis showing the critical divergence between productive condensation and destructive
Experimental Protocols
Choose the protocol based on the sensitivity of your aldehyde partner and the scale of the reaction.
Protocol A: Modified Base-Catalyzed (Low Temperature)
Best for: Standard aromatic aldehydes. Optimized to suppress halogen displacement.
Reagents:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)
-
Aldehyde: Aryl aldehyde (1.1 equiv)
-
Base: Lithium Hydroxide (LiOH·H₂O) or NaOH (2.0 equiv)[1]
-
Solvent: Ethanol (Absolute)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the ketone substrate and 1.1 mmol of the aldehyde in 5 mL of ethanol.
-
Cooling (Critical): Place the flask in an ice-water bath (0–4 °C) . Allow to equilibrate for 10 minutes. Rationale: Lower temperature kinetically disfavors the higher activation energy
pathway while allowing the low-barrier acid-base enolization. -
Base Addition: Add the base (LiOH or NaOH) as a 10% aqueous solution dropwise over 5 minutes. Do not add solid pellets directly to avoid local hot-spots.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) and stir for an additional 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Pour the mixture into 20 mL of ice water containing 1 mL of 1N HCl (to neutralize excess base immediately).
-
Workup: The product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from Ethanol/Water. If oil forms, extract with DCM.
Protocol B: Acid-Catalyzed (Knoevenagel-Type)
Best for: Base-sensitive aldehydes or protecting the Halogen-Pyridine core from ANY hydrolysis risk.
Reagents:
-
Catalyst: Glacial Acetic Acid (Solvent/Catalyst) + Piperidine (0.2 equiv)
-
Alternative: Thionyl Chloride (
) in Ethanol (Generates dry HCl in situ).
Procedure:
-
Dissolve 1.0 mmol ketone and 1.0 mmol aldehyde in 3 mL Glacial Acetic Acid.
-
Add 20 µL (approx 0.2 mmol) of Piperidine.
-
Reflux at 80–90 °C for 3–6 hours.
-
Note: This method proceeds via an iminium ion intermediate (from the aldehyde and piperidine), which is a stronger electrophile than the free aldehyde, facilitating attack by the ketone enol.
-
Cool to RT and pour into ice water. Neutralize with saturated
to precipitate the product.
Optimization & Troubleshooting (Self-Validating System)
Use this logic table to diagnose and correct experimental failures.
| Observation | Root Cause | Corrective Action |
| Product is water-soluble / Low Yield | Hydrolysis ( | Switch to Protocol B (Acid) or lower the temperature in Protocol A. Use a weaker base like |
| Red/Orange Oil (No Solid) | Polymerization/Michael Addition: The product (chalcone) reacted with another mole of ketone (Domino reaction). | Ensure Aldehyde is in slight excess (1.1–1.2 equiv). Stop reaction immediately upon TLC completion. |
| Starting Material Remains (Ketone) | Poor Enolization: The pyridine ring is too electron-poor, stabilizing the ketone form? Unlikely. Likely wet solvent. | Use anhydrous ethanol . Add a phase transfer catalyst (TBAB) if using heterogeneous bases. |
| NMR: Doublet at | Cis-Isomer Formation: Kinetic product trapped. | Reflux in ethanol with a catalytic iodine crystal ( |
Workflow Decision Tree
Figure 2: Decision logic for selecting the optimal synthetic protocol based on substrate sensitivity.
Characterization Standards
To validate the synthesis of the target chalcone, specific spectral signatures must be confirmed.
-
¹H NMR (DMSO-
or ):-
-Unsaturation: Look for two doublets between
7.4 and 8.0 ppm. -
Coupling Constant (
): A value of 15–16 Hz confirms the trans ( ) geometry. A value of 8–12 Hz indicates the cis ( ) isomer (undesired). -
Pyridine Protons:
-
C4-H: Typically a doublet of doublets (due to F coupling) around
7.8–8.2 ppm. -
C5-H: Doublet around
7.5 ppm.
-
-
-Unsaturation: Look for two doublets between
-
¹³C NMR:
-
Carbonyl (
): Shifted upfield (approx. 188–190 ppm) compared to the starting ketone (approx. 198 ppm) due to conjugation. -
C-F Coupling: The carbons at C2, C3, and C4 of the pyridine ring will appear as doublets due to
coupling ( for C3).
-
References
-
Claisen-Schmidt Condensation of 2-Acetylpyridine Derivatives
-
Microwave-Assisted Synthesis of Chalcones
- Protocols for reducing reaction time and side products using microwave irradi
- Pérez, H., et al. (2015). "An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones." SpringerPlus, 4, 1-8.
-
Green Chemistry Approaches (Surfactants/Micelles)
- Use of surfactants (Tween 80) to solubilize reactants and avoid organic solvents, relevant for industrial scaling.
- Cattelan, L., et al. (2025). "Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media." The Journal of Organic Chemistry.
-
Substrate Data (1-(6-Chloro-3-fluoropyridin-2-yl)ethanone)
- Physical properties and safety data for the specific starting m
-
Sigma-Aldrich Product Specification: CAS 1256787-63-9.[4]
Sources
Nucleophilic substitution reactions on 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Application Note: Strategic Functionalization of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary & Utility
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (e.g., c-Met, TRK, and PI3K pathways). Its structural uniqueness lies in its orthogonal electrophilicity : it possesses three distinct reactive centers—a ketone, a highly activated fluoride (C3), and a nitrogen-activated chloride (C6).
This guide details the protocols for exploiting this orthogonality. Specifically, we focus on the chemoselective cyclization to form pyrazolo[3,4-b]pyridines and the regioselective SNAr functionalization.
Mechanistic Insight: The "Orthogonal Reactivity" Map
To successfully utilize this scaffold, researchers must understand the electronic hierarchy of the leaving groups.
-
C3-Fluorine (The Kinetic SNAr Site):
-
Activation: The fluorine atom is ortho to the strong electron-withdrawing acetyl group.
-
Reactivity: In Nucleophilic Aromatic Substitution (SNAr), fluoride is a superior leaving group to chloride (rate F >> Cl) due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex.[1]
-
Selectivity: Hard nucleophiles (amines, hydrazines, alkoxides) will preferentially attack here, especially when assisted by the adjacent carbonyl.
-
-
C6-Chlorine (The Metal-Catalysis & Thermodynamic Site):
-
Activation: This position is
to the pyridine nitrogen. While activated for SNAr, the leaving group ability of chloride is lower than fluoride in this specific electronic environment. -
Utility: The C-Cl bond is ideal for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) which can be performed after the C3-F transformation, preserving the scaffold's integrity.
-
-
C2-Acetyl (The Condensation Site):
-
Acts as a "handle" for cyclization reactions.
-
Diagram 1: Orthogonal Reactivity Landscape
Caption: Electronic mapping of the scaffold showing the divergent reactivity pathways for Fluorine (Red), Chlorine (Green), and Acetyl (Yellow) groups.
Protocol A: Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives
This is the "Killer Application" for this molecule. The reaction utilizes the C2-acetyl and C3-fluoro groups in a cascade sequence: Condensation
Target Audience: Medicinal chemists building kinase inhibitor libraries.
Materials
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)
-
Reagent: Hydrazine hydrate (or substituted hydrazine) (1.2 – 1.5 equiv)
-
Solvent: Ethanol or n-Butanol (for higher temp)
-
Base: Triethylamine (Et3N) or DIPEA (Optional, accelerates cyclization)
Step-by-Step Methodology
-
Preparation: Dissolve 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (10 mmol) in Ethanol (50 mL) in a round-bottom flask.
-
Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Note: An exotherm may occur due to Schiff base formation.
-
Condensation Phase: Stir at room temperature for 30 minutes. Monitor by TLC/LCMS for the disappearance of the ketone.
-
Cyclization Phase: Heat the reaction mixture to reflux (78°C) for 2–4 hours.
-
Monitoring: LCMS should show the formation of the cyclized product (M-HF). The Chlorine atom at C6 remains intact.
-
Workup: Cool to 0°C. The product often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.
Key Outcome: The resulting 3-methyl-6-chloro-1H-pyrazolo[3,4-b]pyridine retains the C6-Chlorine, allowing for subsequent library expansion via Suzuki coupling.
Protocol B: Regioselective SNAr (C3-F Displacement)
If a fused ring is not desired, the C3-Fluorine can be selectively displaced by amines or alkoxides.
Critical Control Point: Temperature control is vital. High temperatures (>100°C) may lead to competitive displacement of the C6-Chlorine or bis-substitution.
Data Table: Optimization of Conditions
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Major Product | Yield |
| Morpholine | DMF | K2CO3 | 25 | 4 | C3-Substituted | 88% |
| Morpholine | DMF | K2CO3 | 100 | 2 | Mixture (C3 + C6) | N/A |
| NaOEt | EtOH | - | 0 | 1 | C3-Ether | 92% |
| Aniline | DMSO | DIPEA | 60 | 6 | C3-Amine | 75% |
Experimental Procedure (General Amine Displacement)
-
Setup: Charge a reaction vial with 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add K2CO3 (2.0 equiv).
-
Nucleophile Addition: Add the amine (1.1 equiv) slowly.
-
Reaction: Stir at Room Temperature (20–25°C).
-
Why? The activating effect of the ortho-acetyl group combined with the high leaving group ability of Fluorine makes C3 highly reactive. Heating is rarely necessary and degrades selectivity.
-
-
Quench: Pour into ice water. Extract with Ethyl Acetate.[1][3]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Workflow Visualization
The following diagram illustrates the decision tree for processing this building block.
Diagram 2: Experimental Workflow
Caption: Decision tree for synthesizing fused ring systems versus simple substitution, converging on the preservation of the C6-Cl bond for late-stage coupling.
Troubleshooting & Critical Parameters
-
Problem: Loss of Regioselectivity (Mixture of C3 and C6 substitution).
-
Root Cause: Reaction temperature too high.
-
Solution: Perform the reaction at 0°C to RT. The C3-F bond is significantly more labile than C6-Cl due to the ortho-fluorine effect and the adjacent carbonyl.
-
-
Problem: Hydrolysis of the Acetyl group.
-
Root Cause:[2] Strong aqueous base (NaOH) at high temperatures.
-
Solution: Use anhydrous bases (K2CO3 in DMF) or hindered organic bases (DIPEA).
-
-
Safety Note: Fluorinated pyridines can cause severe skin and eye irritation. All reactions involving hydrazine must be conducted in a fume hood due to toxicity.
References
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Application Library. Accessed 2026. Link
-
Sigma-Aldrich. "Product Specification: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9)."[4] Merck/Sigma-Aldrich Catalog. Link
- Loudon, G. M., & Parise, J. "Nucleophilic Aromatic Substitution of Pyridines." Organic Chemistry, 6th Ed. Roberts and Company Publishers. (General mechanistic grounding for SNAr regioselectivity).
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines." QM Magic Class, Chapter 29. Link
-
National Institutes of Health (NIH). "Synthesis of Pyrazolo[1,5-a]pyridine and Pyrazolo[3,4-b]pyridine Derivatives." PubChem/PMC Database. Link
Sources
Application Note: Strategic Synthesis of Kinase Inhibitors using 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary
This application note details the strategic utilization of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (referred to herein as Compound 1 ) as a high-value scaffold for the synthesis of Type I and Type II kinase inhibitors.
In modern medicinal chemistry, the pyrazolo[3,4-b]pyridine core is a "privileged structure," serving as a bioisostere for the adenine ring of ATP. Compound 1 is the optimal precursor for accessing this core due to its unique substitution pattern:
-
3-Fluoro Group: Modulates pKa, enhances metabolic stability against oxidative debulking, and electronically activates the C6 position.
-
6-Chloro Handle: Provides a highly reactive site for nucleophilic aromatic substitution (
) or Palladium-catalyzed cross-coupling, allowing for late-stage diversification. -
2-Acetyl Group: Acts as a "Magic Methyl" precursor, enabling rapid cyclization into fused ring systems.
This guide provides a validated, step-by-step protocol for converting Compound 1 into a functionalized kinase inhibitor core, specifically targeting c-MET , TRK , and BRAF pathways.
Strategic Retrosynthesis & Pathway Analysis
The utility of Compound 1 lies in its ability to undergo a "condense-then-cyclize" sequence. The primary workflow involves converting the acetyl group into an enaminone, followed by hydrazine-mediated cyclization.
Diagram 1: Strategic Scaffold Utilization
This diagram illustrates the transformation of the raw starting material into the biologically active pyrazolo[3,4-b]pyridine core.
Caption: Transformation of Compound 1 into a privileged kinase inhibitor scaffold via enaminone cyclization.
Detailed Experimental Protocols
Module A: Synthesis of the Enaminone Intermediate
Objective: Activation of the acetyl group using N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Mechanism: The methyl group of the acetyl moiety is deprotonated (facilitated by the electron-withdrawing pyridine ring), attacking the electrophilic carbon of DMF-DMA. Elimination of methanol yields the
Protocol:
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Compound 1 (10.0 g, 57.6 mmol).
-
Solvent: Add anhydrous Toluene (100 mL). Note: Toluene is preferred over DMF to facilitate the azeotropic removal of methanol, driving the equilibrium forward.
-
Reagent: Add DMF-DMA (1.5 equivalents, 11.5 mL, 86.4 mmol) in one portion.
-
Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours.
-
QC Check: Monitor by LCMS. The starting material (M+H 174) should disappear, replaced by the enaminone peak (M+H 229).
-
-
Workup: Cool to room temperature. Concentrate the reaction mixture under reduced pressure to remove toluene and excess DMF-DMA.
-
Isolation: Triturate the resulting dark red/orange oil with cold Hexanes/Diethyl Ether (5:1) . Filter the resulting solid to yield the enaminone intermediate.
-
Typical Yield: 85–92%.
-
Appearance: Yellow to orange solid.
-
Module B: Cyclization to 6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine
Objective: Formation of the fused bicyclic core.
Expert Insight: The 3-fluoro substituent on the pyridine ring exerts a significant inductive effect, making the carbonyl carbon highly electrophilic. However, temperature control is critical to prevent defluorination or hydrolysis.
Protocol:
-
Charge: Dissolve the Enaminone intermediate (10.0 g, 43.7 mmol) in Ethanol (150 mL).
-
Reagent: Cool the solution to 0°C. Dropwise add Hydrazine Hydrate (80% solution, 1.2 equivalents, 3.2 mL).
-
Variation: Use substituted hydrazines (e.g., Methyl hydrazine) here if N1-alkylation is desired immediately, though regioselectivity (N1 vs N2) must be verified by NOE NMR.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Observation: A precipitate often forms as the pyrazole ring closes.
-
-
Workup: Concentrate the solvent to ~20% volume. Pour the residue into ice-water (200 mL).
-
Purification: Filter the precipitate. Wash with water (2 x 50 mL) and cold ethanol (20 mL). Dry under high vacuum at 45°C.
-
Typical Yield: 75–85%.
-
Data: LCMS M+H ~172 (Cl pattern visible).
-
Module C: Late-Stage Functionalization ( )
Objective: Attachment of the "tail" moiety (solubilizing group or specificity element) by displacing the 6-Chloro group.
Why this works: The 6-position is para to the pyridine nitrogen and meta to the fluorine. The electron-deficient nature of the pyrazolopyridine system makes this position exceptionally reactive toward nucleophiles.
Protocol:
-
Reactants: Combine the Pyrazolo Core (1.0 eq) and the Target Amine (e.g., 1-methyl-4-(piperidin-4-yl)piperazine) (1.2 eq) in n-Butanol or DMSO .
-
Base: Add DIPEA (3.0 eq).
-
Conditions: Heat to 120°C (microwave preferred for 30 mins) or reflux for 12 hours.
-
Isolation: Dilute with EtOAc, wash with brine. Purify via Flash Chromatography (DCM/MeOH gradient).
Quantitative Data & Process Parameters
The following table summarizes critical parameters for optimizing the synthesis of the core scaffold.
| Parameter | Recommended Value | Criticality | Impact on Quality |
| DMF-DMA Equivalents | 1.5 – 2.0 eq | High | Excess ensures complete conversion; insufficient leads to mixed ketone/enamine. |
| Cyclization Temp | 0°C | Medium | High heat during hydrazine addition can cause side-reactions at the C-Cl bond. |
| Solvent (Step 1) | Toluene or Xylene | High | Non-polar azeotrope removes MeOH, driving reaction kinetics. |
| Solvent (Step 3) | n-BuOH or DMSO | High | High boiling point polar solvents are required to overcome the activation energy of |
Pathway Visualization: Mechanism of Action
The following diagram details the specific chemical logic driving the synthesis, highlighting the electronic activation provided by the fluorine atom.
Caption: Mechanistic flow and electronic factors facilitating the synthesis of the kinase inhibitor core.
Expert Troubleshooting & QC
Regioselectivity in Cyclization
When using substituted hydrazines (e.g.,
-
Solution: The reaction generally favors the 1H-isomer due to steric clearance and thermodynamic stability. However, if the 2H-isomer forms, it can often be separated via column chromatography (the 2H-isomer is typically less polar).
-
Validation: Use 2D NMR (NOESY) to confirm the correlation between the pyrazole proton and the pyridine ring protons.
Hydrolysis of the Chlorine
In Step 3 (
-
Prevention: Use anhydrous solvents and keep the reaction under an inert atmosphere (
or Ar).
Handling the Fluorine
The 3-Fluoro group is stable under these conditions, but avoid strong Lewis acids which might facilitate defluorination. The presence of the fluorine is easily confirmed via 19F NMR (typically around -120 to -130 ppm).
References
-
Synthesis of Pyrazolo[3,4-b]pyridine Intermediates
-
Title: Preparation method and application of pyrazolo[3,4-b]pyridine compound intermediate (CN105777743A).[1]
- Source: Google P
- URL
-
-
DMF-DMA Reactivity Profile
-
Kinase Inhibitor Design (c-MET/ALK Context)
- Title: Discovery and Synthesis of Pyrimidine-Based Kinase Inhibitors.
- Source: Journal of Medicinal Chemistry (ACS).
-
URL:[Link]
-
Fluorine in Medicinal Chemistry
-
TRK Inhibitor Applications
Sources
- 1. CN105777743A - Preparation method and application of pyrazolo[3, 4-b]pyridine compound intermediate - Google Patents [patents.google.com]
- 2. scirp.org [scirp.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of heterocyclic compounds from 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Strategic Overview
The starting material, 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9), represents a high-value "linchpin" scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals. Its utility stems from three orthogonal reactivity handles that allow for sequential, regioselective functionalization:
-
C2-Acetyl Group: A platform for condensation reactions (Claisen-Schmidt) and heterocyclization.
-
C3-Fluorine: An activated handle for Nucleophilic Aromatic Substitution (
), enabling the formation of fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines). -
C6-Chlorine: A robust electrophile for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
This guide details the protocols for transforming this scaffold into two distinct classes of heterocycles: functionalized chalcones (precursors to non-fused azoles) and fused pyrazolo[3,4-b]pyridines .
Chemical Space & Reactivity Map
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways. The C3-Fluoro group enables a unique "Domino" cyclization path to fused rings.
Protocol A: Synthesis of Fused Pyrazolo[3,4-b]pyridines
Rationale:
This is the most direct route to high-value bicyclic heteroaromatics. The reaction exploits the "ortho-effect" where the hydrazine first condenses with the acetyl group to form a hydrazone, which then undergoes an intramolecular
Target Molecule: 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
Materials
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)
-
Reagent: Hydrazine monohydrate (64-65% in water) (2.5 eq) or substituted hydrazine (e.g., Methyl hydrazine).
-
Solvent: Ethanol (EtOH) or 1,4-Dioxane (anhydrous).
-
Catalyst (Optional): Acetic acid (catalytic amount) if reaction is sluggish.
Step-by-Step Methodology
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 mmol (173 mg) of the starting ketone in 5 mL of Ethanol.
-
Addition: Add hydrazine hydrate (2.5 mmol, ~120 µL) dropwise at room temperature.
-
Note: A slight exotherm may be observed. The excess hydrazine acts as a base to neutralize the HF generated during the cyclization.
-
-
Reflux: Heat the reaction mixture to reflux (80°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, and a lower fluorescent spot (the pyrazolopyridine) should appear.
-
-
Workup: Cool the mixture to room temperature.
-
Scenario A (Precipitate forms): Filter the solid, wash with cold ethanol (2 x 2 mL) and water (2 x 5 mL) to remove hydrazine salts.
-
Scenario B (No precipitate): Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes).
Key Mechanistic Insight: The reaction is a Cascade Sequence :
-
Condensation:
(Hydrazone formation). -
Cyclization: The distal nitrogen of the hydrazone attacks the C3 position, displacing Fluorine. Validation: The disappearance of the ketone signal in IR (~1690 cm⁻¹) and the loss of the F-NMR signal confirm ring closure.
Protocol B: Synthesis of Chalcones (Claisen-Schmidt)
Rationale: Chalcones are versatile Michael acceptors. In this scaffold, the chalcone retains the activated fluorine, allowing for subsequent reactions with bifunctional nucleophiles (e.g., guanidine, thiourea) to form pyrimidines or more complex fused systems.
Target Molecule: (E)-1-(6-Chloro-3-fluoropyridin-2-yl)-3-phenylprop-2-en-1-one
Materials
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)
-
Reagent: Benzaldehyde (1.05 eq)
-
Base: 10% Aqueous NaOH (0.5 eq) or KOH in MeOH.
-
Solvent: Ethanol (95%).
Step-by-Step Methodology
-
Solubilization: Dissolve 1.0 mmol of the ketone and 1.05 mmol of benzaldehyde in 4 mL of Ethanol in a vial.
-
Catalysis: Cool the mixture to 0°C (ice bath) to prevent side reactions (polymerization). Add the NaOH solution dropwise.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 2–4 hours.
-
Observation: A yellow/orange precipitate usually forms (the conjugated enone).
-
-
Quench & Isolation: Pour the reaction mixture into ice-cold water (20 mL) containing a trace of HCl to neutralize the base (pH ~7).
-
Filtration: Filter the yellow solid. Wash with cold water and cold ethanol.
-
Data Check: Verify the (E)-geometry via
-NMR. The vinylic protons typically show a coupling constant ( ) of 15–16 Hz.
Protocol C: Late-Stage Suzuki Coupling (C6-Functionalization)
Rationale: The C6-Chlorine is sterically accessible and electronically activated by the pyridine nitrogen. This step is best performed after cyclization (Protocol A) to avoid potential interference of the boronic acid with the hydrazine step, although it can be performed on the starting material if necessary.
Materials
-
Substrate: 6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (from Protocol A) (1.0 eq).
-
Coupling Partner: Phenylboronic acid (1.2 eq).
-
Catalyst:
(5 mol%). -
Base:
(2.0 eq) or . -
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology
-
Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[1] Sparge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Palladium catalyst quickly and seal the vessel.
-
Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).
-
Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Incomplete cyclization (Hydrazone intermediate stuck). | Increase temperature to reflux; add catalytic Acetic Acid to protonate the Fluorine leaving group. |
| Protocol A: Regioisomers | Use of substituted hydrazines ( | Substituted hydrazines favor attack at the ketone by the less hindered |
| Protocol B: No Precipitate | Product is an oil or soluble in EtOH/Water mix. | Perform standard extraction (EtOAc/Water) instead of filtration. |
| Protocol C: Dehalogenation | Protodehalogenation of C6-Cl. | Use anhydrous conditions; switch catalyst to |
References
-
Synthesis of Pyrazolo[3,4-b]pyridines
-
Context: General method for fusing pyrazoles to 2-acetyl-3-halopyridines via hydrazine condensation.
- Source: Lynch, M. A., et al. "Synthesis of pyrazolo[3,4-b]pyridines." Journal of Heterocyclic Chemistry, 2022.
-
(Representative citation for pyrazolo[3,4-b]pyridine synthesis logic).
-
-
Claisen-Schmidt Condensation Protocols
-
Context: Standard base-catalyzed aldol condensation for acetyl-pyridines.
-
Source: "Claisen-Schmidt Condensation: Synthesis of Chalcones." Organic Syntheses, Coll. Vol. 1.
-
-
Suzuki Coupling on Chloropyridines
- Context: Optimization of Pd-catalyzed coupling on electron-deficient heteroaryl chlorides.
- Source: Molander, G. A., et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry, 2009.
-
Starting Material Data
-
Context: Physical properties and safety data for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.
-
Source: PubChem Compound Summary for CID 11579167 (Related analog) / CAS 1256787-63-9.
-
Sources
Palladium-catalyzed cross-coupling of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Executive Summary
This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9). As a densely functionalized heterocyclic scaffold, this molecule offers three distinct vectors for diversification: the reactive 6-chloro handle for cross-coupling, the 3-fluoro substituent for electronic modulation or late-stage nucleophilic aromatic substitution (
This note focuses on the chemoselective functionalization of the C6-Chlorine bond via Suzuki-Miyaura and Buchwald-Hartwig protocols, specifically addressing the challenges posed by the electron-deficient pyridine ring and the base-sensitive acetyl moiety.
Structural Analysis & Mechanistic Considerations
Electronic Landscape
The substrate features a pyridine ring significantly deactivated by three electron-withdrawing groups (EWGs):
-
N-atom (Pyridine): Inductive withdrawal (
) and resonance ( ). -
2-Acetyl: Strong
effect, increasing the electrophilicity of the ring. -
3-Fluoro: Inductive withdrawal (
), creating a "push-pull" electronic environment.
Chemoselectivity: C-Cl vs. C-F
In Pd(0)/Pd(II) catalytic cycles, the rate of oxidative addition correlates with bond dissociation energy (BDE) and the electron deficiency of the aryl ring.
-
C-Cl Bond: Weaker BDE (
95 kcal/mol). Rapid oxidative addition occurs here, facilitated by the electron-poor nature of the ring. -
C-F Bond: Stronger BDE (
115 kcal/mol). Inert to standard Pd-catalysis, serving as a robust blocking group that remains intact.
The "Acetyl Challenge" (Base Sensitivity)
The primary failure mode in coupling this substrate is enolization of the acetyl group .
-
Problem: Strong alkoxide bases (e.g.,
) often used in Buchwald-Hartwig aminations will deprotonate the -methyl protons ( ), leading to self-condensation (aldol-type side products) or catalyst poisoning via enolate chelation. -
Solution: Protocols must utilize weak inorganic bases (
, ) or non-nucleophilic organic bases (DBU) to maintain chemoselectivity.
Strategic Functionalization Pathway
The following diagram illustrates the divergent synthesis pathways, highlighting the chemoselective preference for the C-Cl bond.
Figure 1: Chemoselective reaction pathways. Note the critical divergence based on base selection.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Target: C-C Bond Formation (Biaryl synthesis)
Rationale: The electron-deficient nature of the pyridine ring makes the C-Cl bond highly reactive. We utilize a high-turnover catalyst system (
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 1-(6-Cl-3-F-pyridin-2-yl)ethanone | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid ( | 1.2 - 1.5 | Nucleophile |
| Catalyst | 0.03 - 0.05 | Catalyst (Robust) | |
| Base | 3.0 | Activator (Weak) | |
| Solvent | 1,4-Dioxane | - | Solvent (Miscible) |
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.3 equiv), and
(3-5 mol%). -
Inertion: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (
concentration relative to substrate) via syringe. -
Base Addition: Add degassed
(3.0 equiv). Note: The biphasic system helps moderate the basicity. -
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for consumption of the chloride.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Expert Tip: If the boronic acid is prone to protodeboronation, switch the base to
Protocol B: Buchwald-Hartwig Amination
Target: C-N Bond Formation (Amination)
Rationale: This is the critical step. Standard conditions using
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Substrate | 1-(6-Cl-3-F-pyridin-2-yl)ethanone | 1.0 | Electrophile |
| Amine | Primary/Secondary Amine | 1.2 | Nucleophile |
| Catalyst | 0.02 | Pd Source | |
| Ligand | Xantphos | 0.04 | Ligand (Wide bite angle) |
| Base | 2.5 | Base (Non-alkoxide) | |
| Solvent | Toluene or 1,4-Dioxane | - | Anhydrous Solvent |
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charging: Add Substrate (1.0 equiv),
(2 mol%), Xantphos (4 mol%), and (2.5 equiv). -
Solvation: Add anhydrous Toluene (
). -
Amine Addition: Add the amine (1.2 equiv). If the amine is a liquid, add it last via syringe.
-
Reaction: Heat to 90–100°C for 12–18 hours. Note: Higher temperatures are often required for chlorides compared to bromides.
-
Filtration: Filter the hot mixture through a Celite pad to remove insoluble inorganic salts.
-
Purification: Concentrate and purify via silica gel chromatography.
Expert Tip: For sterically hindered amines, switch the ligand to BrettPhos and use the BrettPhos Pd G3 precatalyst to facilitate the reductive elimination step.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The pyridine nitrogen or acetyl oxygen may be chelating Pd. Action: Increase catalyst loading to 5-10% or switch to a strongly binding bidentate ligand like dppf or Xantphos . |
| Complex Mixture (TLC) | Acetyl Condensation | Base is too strong. Action: Ensure no alkoxides ( |
| Hydrolysis of Acetyl | Wet Solvents | Water trace attacking the acetyl group. Action: Use strictly anhydrous toluene/dioxane and store |
| Dehalogenation (H-sub) | Pd-H species forming. Action: Avoid secondary alcohol solvents (e.g., isopropanol). Use Toluene or DMF. |
Safety & Handling
-
Hazards: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is an irritant (H315, H319, H335). Handle in a fume hood.
-
Waste: Heavy metal waste (Pd) must be segregated. Pyridine derivatives can be toxic to aquatic life; do not dispose of down the drain.
-
Storage: Store at 2–8°C under inert atmosphere. The acetyl group makes the compound potentially hygroscopic.
References
-
Sigma-Aldrich. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Product Page. (Accessed 2023). Link
- Lutz, C., et al. "Regioselective Functionalization of Halogenated Pyridines." Topics in Heterocyclic Chemistry. Springer, 2010. (General review of halopyridine reactivity).
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Link
Sources
- 1. Pyridines - Wikipedia [en.wikipedia.org]
- 2. Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. re.public.polimi.it [re.public.polimi.it]
- 6. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 7. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
Purification of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone derivatives by column chromatography
Application Note: Strategic Purification of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Derivatives
Executive Summary & Scientific Context
The compound 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) is a critical pharmacophore in the synthesis of c-Met and TGF-
The Purification Challenge:
While the EWGs reduce the electron density of the pyridine nitrogen, rendering it less basic than unsubstituted pyridine (
-
Peak Tailing: Non-Gaussian peak shapes that reduce resolution.[2]
-
Yield Loss: Irreversible adsorption of the target molecule onto the stationary phase.
-
Co-elution: Difficulty separating the target from regioisomeric byproducts (e.g., 1-(2-chloro-5-fluoropyridin-3-yl)ethanone) often formed during lithiation-acylation sequences.[1][2]
This guide details a self-validating protocol to overcome these issues using modified flash chromatography.
Chemical Analysis & Separation Strategy
Physicochemical Profile
-
LogP (Predicted): ~1.8 – 2.2 (Moderately lipophilic).[2]
-
Solubility: High in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); low in Hexanes/Heptane.[2]
-
Reactivity: The C6-Chlorine is susceptible to nucleophilic aromatic substitution (
); avoid strong nucleophiles (e.g., primary amines) in the mobile phase during prolonged exposure.
The "Modifier" Necessity
To prevent silanol interactions, a basic modifier is required. Triethylamine (TEA) is the industry standard. It functions by competitively binding to the acidic silanol sites, effectively "masking" the silica surface and allowing the pyridine derivative to elute based on hydrophobic partitioning rather than ion-exchange mechanisms.[1]
Detailed Experimental Protocol
Materials
-
Stationary Phase: Spherical Silica Gel (20–40 µm, 60 Å) OR Amine-functionalized Silica (for modifier-free runs).[2]
-
Mobile Phase A: n-Heptane (or Hexanes).[2]
-
Mobile Phase B: Ethyl Acetate (EtOAc).[2]
-
Modifier: Triethylamine (TEA), HPLC Grade.
Step-by-Step Purification Workflow
Step 1: Column Pre-treatment (The "Neutralization" Step)
-
Rationale: Standard silica is acidic (pH ~5).[2] Pre-treating ensures the entire bed is deactivated before the sample touches it.
-
Action: Flush the column with 3 column volumes (CV) of 90:10 Heptane:EtOAc containing 1% v/v TEA . This is critical. Do not just add TEA to the mobile phase reservoirs; pre-equilibrate the column manually if using an automated system.
Step 2: Sample Loading (Dry Loading Strategy)
-
Rationale: Liquid loading in DCM can cause "band broadening" if the injection volume is >1% of the column volume. Dry loading eliminates solvent effects.[2]
-
Action:
-
Dissolve crude mixture in minimal DCM.
-
Add Celite 545 (ratio 1:2 sample:Celite).[2]
-
Rotary evaporate until a free-flowing powder is obtained.
-
Pack into a solid load cartridge.
-
Step 3: Gradient Execution
-
Solvent System: Heptane/EtOAc + 0.1% TEA (maintained throughout the run).
-
Gradient Profile:
-
0–2 CV: Hold at 2% B (isocratic) to elute non-polar impurities (e.g., bis-substituted byproducts).
-
2–12 CV: Linear ramp 2%
20% B. -
12–15 CV: Ramp to 40% B (Target usually elutes between 15–25% B depending on column mass).
-
Step 4: Post-Run Analysis
-
Detection: UV at 254 nm (Pyridine ring) and 280 nm.
-
Validation: Check fractions via TLC (stained with KMnO4 or UV).[2] The target ketone is UV active.
Data Presentation & Troubleshooting
Solvent System Comparison
| Parameter | System A: Hex/EtOAc (No Modifier) | System B: Hex/EtOAc + 1% TEA | System C: DCM/MeOH (No Modifier) |
| Peak Shape | Broad, significant tailing | Sharp, Gaussian (Symmetry > 0.[1][2]9) | Good, but low retention (elutes too fast) |
| Resolution ( | < 1.0 (Co-elutes with impurities) | > 1.5 (Baseline separation) | Poor selectivity for regioisomers |
| Recovery | ~75% (Loss to silica) | > 95% | > 90% |
| Recommendation | ❌ Avoid | ✅ Preferred | ⚠️ Only for very polar derivatives |
Troubleshooting Guide
-
Issue: Product elutes early with impurities.
-
Cause: The "Solvent Effect." DCM from liquid loading washed the product down.
-
Fix: Switch to Dry Loading (Step 3.2).
-
-
Issue: Tailing persists despite TEA.
-
Cause: Column overload.
-
Fix: Ensure sample mass is <1% of silica mass (e.g., 100mg sample on a 12g column).
-
Visualization of Mechanism & Workflow
Diagram 1: The Silanol Masking Mechanism
Caption: Competitive binding mechanism where Triethylamine (TEA) blocks acidic silanol sites, preventing the pyridine derivative from "sticking" (tailing).
Diagram 2: Purification Decision Tree
Caption: Logical workflow for selecting the optimal purification path based on sample crude purity and scale.
References
-
Biotage AB. (2018).[2] Strategies for the Purification of Basic Compounds: Pyridines and Amines. The Flash Purification Blog. [Link]
-
Pfizer Inc. (2010). Process for the preparation of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone and derivatives thereof.[1][2] World Intellectual Property Organization, WO2010003025. [2]
-
Teledyne ISCO. (2021).[2] RediSep® Rf Gold Amine Columns: Elimination of Tailing for Basic Compounds.[2] Application Note AN87. [Link]
-
Reich, H. J. (2023). Chromatography Techniques: Solvent Systems and Stationary Phases.[2] University of Wisconsin-Madison Chemistry Database.[1][2] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Welcome to the dedicated technical support guide for optimizing the Suzuki-Miyaura cross-coupling reaction with the specific substrate, 1-(6-chloro-3-fluoropyridin-2-yl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this electron-deficient heteroaryl chloride. Here, we will dissect common experimental challenges and provide actionable, evidence-based solutions to enhance reaction efficiency, yield, and reproducibility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing low to no product yield. What are the likely causes and how can I resolve this?
Low or no yield in the Suzuki coupling of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone is a common issue stemming from the challenging nature of the substrate. The primary bottleneck is often the oxidative addition step, which is the rate-determining step in many Suzuki-Miyaura catalytic cycles.[1] Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1] The electron-withdrawing nature of the fluoro, acetyl, and pyridinic nitrogen groups further deactivates the C-Cl bond, making oxidative addition to the Pd(0) center difficult.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System:
-
Cause: The chosen palladium catalyst and ligand combination may not be sufficiently active to facilitate the oxidative addition of the electron-deficient aryl chloride.
-
Solution:
-
Employ Electron-Rich, Bulky Ligands: These are essential for promoting the oxidative addition of aryl chlorides.[1][2] Consider screening ligands such as SPhos, XPhos, or other Buchwald-type biaryl monophosphine ligands, which are known to be effective for challenging couplings.[2][3] N-heterocyclic carbenes (NHCs) are also excellent choices for activating aryl chlorides.[4]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than in-situ reduction of a Pd(II) source like Pd(OAc)₂.[5] Modern precatalysts, such as the Buchwald G3 or G4 precatalysts, are often highly efficient as they readily form the active monoligated Pd(0) species.
-
-
-
Ineffective Base:
-
Cause: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4][6] An inappropriate base can lead to a sluggish or stalled reaction.
-
Solution:
-
Screen a Range of Bases: While aqueous K₂CO₃ is a common starting point, stronger bases are often required for challenging substrates.[2][6] Consider screening K₃PO₄, Cs₂CO₃, or even organic bases like triethylamine in anhydrous conditions if your substrate is sensitive to hydrolysis.[2][6]
-
Ensure Base Solubility: The solubility of the base in the chosen solvent system is critical. For instance, K₃PO₄ is often used in anhydrous polar aprotic solvents like dioxane or DMF.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: Insufficient temperature or inadequate degassing can severely hamper the reaction.
-
Solution:
-
Increase Reaction Temperature: Many Suzuki couplings with aryl chlorides require elevated temperatures (e.g., 80-120 °C) to overcome the activation energy of the oxidative addition step.[5][7]
-
Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[5] Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles.[5]
-
-
Question 2: I am observing significant byproduct formation, particularly homocoupling of my boronic acid and protodeboronation. How can I mitigate these side reactions?
Side reactions are a common challenge in Suzuki couplings, and their prevalence can indicate specific issues with the reaction conditions.
Mitigating Homocoupling:
-
Cause: The oxidative coupling of two boronic acid molecules is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5][8]
-
Solutions:
Mitigating Protodeboronation:
-
Cause: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[9][10] This is a significant issue with heteroaryl boronic acids and can be exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[3][11]
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are often more stable than their corresponding boronic acids and can slowly release the boronic acid into the reaction mixture, minimizing its decomposition.[9][12]
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ or CsF in a solvent like dioxane or THF can be beneficial.[2]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature may reduce the rate of protodeboronation.[11] This may require a more active catalyst system to maintain a reasonable reaction rate.
-
"Slow-Release" Strategies: This involves using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions, maintaining a low concentration of the active boronic acid and thus reducing the likelihood of side reactions.[9][13][14]
-
Question 3: My reaction starts but then stalls before completion. What could be the reason?
A stalling reaction often points towards catalyst deactivation or inhibition.
Potential Causes & Solutions:
-
Catalyst Decomposition:
-
Cause: The palladium catalyst can decompose at high temperatures over long reaction times, often forming palladium black.
-
Solution:
-
Use a More Robust Ligand: Certain ligands, like the Buchwald biaryl phosphine ligands, are designed to stabilize the palladium center and prevent decomposition.[3]
-
Lower the Reaction Temperature: If the reaction is proceeding but stalling, a slightly lower temperature might preserve the catalyst's activity for a longer duration.
-
-
-
Product Inhibition:
-
Cause: The desired product, a substituted biaryl pyridine, can sometimes coordinate to the palladium center more strongly than the starting materials, effectively poisoning the catalyst. The Lewis basic nitrogen of the pyridine ring can be particularly problematic.[15]
-
Solution:
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may be necessary to overcome product inhibition.
-
Ligand Choice: Bulky ligands can sometimes mitigate product inhibition by creating a more sterically hindered palladium center, disfavoring coordination of the product.
-
-
Frequently Asked Questions (FAQs)
What are the optimal catalyst and ligand combinations for the Suzuki coupling of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone?
Given the electron-deficient nature of this aryl chloride, a highly active catalyst system is paramount. The most successful systems for coupling challenging aryl chlorides typically involve:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices. Pre-formed catalysts that generate the active Pd(0) species reliably, such as Buchwald precatalysts, are also excellent options.[5]
-
Ligand: Bulky, electron-rich monophosphine ligands are generally the best choice.[1][2] A good starting point would be to screen ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos.[3][16] N-heterocyclic carbene (NHC) ligands are also highly effective for activating aryl chlorides.[4]
How do I choose the right base and solvent for this reaction?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Bases: A screening of bases is often necessary.
-
Inorganic Carbonates: K₂CO₃ and Cs₂CO₃ are good starting points, often used in aqueous solvent mixtures.[6]
-
Phosphates: K₃PO₄ is a strong base that is particularly effective in anhydrous polar aprotic solvents and can be beneficial when protodeboronation is a concern.[2][6]
-
Fluorides: CsF can be a mild and effective base, particularly in alcoholic solvents.[3][17]
-
-
Solvents:
-
Aqueous Mixtures: Toluene/water, dioxane/water, or THF/water are common biphasic systems that work well with many inorganic bases.[8][18]
-
Anhydrous Polar Aprotic Solvents: Dioxane, THF, DMF, or 2-MeTHF are suitable for anhydrous conditions, often paired with bases like K₃PO₄.[2][8]
-
Alcohols: n-Butanol or isopropanol can be effective solvents, particularly with fluoride bases.[3][19]
-
Which boronic acid or ester is most suitable for coupling with this substrate?
While standard arylboronic acids can be used, their stability, especially for heteroarylboronic acids, can be a concern, leading to protodeboronation.[3] Consider using more stable alternatives:
-
Pinacol Boronic Esters (BPin): These are generally more stable to storage and reaction conditions than the corresponding boronic acids.
-
MIDA Boronates: These are highly stable crystalline solids that undergo slow hydrolysis to release the boronic acid, minimizing side reactions.[9]
-
Potassium Aryltrifluoroborates (BF₃K): These are also stable, crystalline solids that can be effective coupling partners.
Experimental Protocols
Standard Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone.
Materials:
-
1-(6-chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane and water (e.g., 4:1 v/v)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add 1-(6-chloro-3-fluoropyridin-2-yl)ethanone, the arylboronic acid, and K₂CO₃.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in a portion of the dioxane.
-
Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Add the dioxane/water solvent mixture to the reaction vessel, followed by the catalyst solution.
-
Thoroughly degas the reaction mixture by sparging with the inert gas for 15-20 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[20]
Optimized Protocol for Challenging Couplings
This protocol is designed for instances where the standard protocol gives low yields or significant side products.
Materials:
-
1-(6-chloro-3-fluoropyridin-2-yl)ethanone (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Buchwald G3 XPhos Precatalyst (2 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 1-(6-chloro-3-fluoropyridin-2-yl)ethanone, the arylboronic acid pinacol ester, the Buchwald G3 XPhos precatalyst, and finely ground K₃PO₄.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature, filter through a pad of Celite®, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table provides a general guide for selecting reaction parameters. Optimal conditions will always be substrate-dependent and may require screening.
| Parameter | Recommended Starting Point | Alternatives for Optimization | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, Buchwald Precatalysts (G3/G4) | Precatalysts can offer higher activity and reproducibility.[5] |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos, NHC ligands (e.g., IPr) | Bulky, electron-rich ligands are crucial for activating aryl chlorides.[1][2] |
| Base | K₂CO₃ (2 equiv) | K₃PO₄, Cs₂CO₃, CsF | Stronger bases are often needed for challenging couplings; anhydrous conditions with K₃PO₄ can reduce protodeboronation.[2][6] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF, 2-MeTHF, n-BuOH | Solvent choice depends on the base and substrate solubility; anhydrous solvents can minimize side reactions.[8][19] |
| Temperature | 100 °C | 80-120 °C | Higher temperatures are often required to drive the oxidative addition of aryl chlorides.[5] |
| Boron Source | Arylboronic Acid | Arylboronic Pinacol Ester, MIDA Boronate | Esters and MIDA boronates offer greater stability and can reduce protodeboronation.[9][12] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting the Claisen-Schmidt Condensation of Substituted Acetophenones
Welcome to the technical support center for the Claisen-Schmidt condensation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of synthesizing chalcones, particularly when working with substituted acetophenones. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the Claisen-Schmidt condensation in a question-and-answer format.
Issue 1: Low Yield of the Desired Chalcone
Question: I am getting a very low yield of my target chalcone. What are the possible reasons, and how can I improve it?
Answer:
Low yields in a Claisen-Schmidt condensation can stem from several factors, from reactant purity to suboptimal reaction conditions. Here are the common culprits and how to address them:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Causality: The activation energy for the condensation may not be met, or the reaction may have reached equilibrium prematurely.
-
Solution: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1][2] If starting materials are still present after the expected reaction time, consider extending the duration or gently heating the mixture.[3][4] Many Claisen-Schmidt reactions are run at room temperature, but some may require mild heating (e.g., 40-50 °C) to drive the reaction forward.[4][5]
-
-
Suboptimal Base Concentration or Strength: The choice and concentration of the base are critical.
-
Causality: The base's primary role is to deprotonate the α-carbon of the acetophenone to form the reactive enolate.[5][6] If the base is too weak or its concentration is too low, enolate formation will be slow and inefficient. Conversely, an excessively high concentration of a strong base can promote side reactions.[1]
-
Solution: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective bases for this reaction.[7][8] The concentration of alkali can range from 10% to 60%.[3] It is advisable to perform small-scale optimizations to find the ideal catalyst loading for your specific substrates. Sometimes, simply switching from NaOH to KOH, or vice-versa, can improve yields.[7]
-
-
Steric Hindrance: Bulky substituents on either the acetophenone or the benzaldehyde can hinder the reaction.
-
Causality: Steric hindrance can impede the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
-
Solution: For sterically hindered substrates, you may need more forcing conditions, such as longer reaction times, higher temperatures, or the use of a stronger base. However, be mindful that harsh conditions can also lead to side product formation.
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on your aromatic rings plays a significant role.
-
Causality: Electron-withdrawing groups (EWGs) on the acetophenone increase the acidity of the α-protons, facilitating enolate formation. Conversely, electron-donating groups (EDGs) decrease the acidity, slowing down the reaction. On the benzaldehyde, EWGs make the carbonyl carbon more electrophilic and thus more reactive towards the enolate.
-
Solution: If your acetophenone has strong EDGs, you might need a stronger base or longer reaction times. If both your acetophenone and benzaldehyde have EDGs, the reaction can be particularly sluggish.
-
Issue 2: Formation of Multiple Products and Purification Difficulties
Question: My crude product shows multiple spots on TLC, making purification difficult. What are these byproducts, and how can I minimize them?
Answer:
The formation of multiple products is a common issue arising from the various reactive species in the mixture.[1][9] Here are the most likely side reactions and strategies to suppress them:
-
Self-Condensation of the Acetophenone: The enolizable acetophenone can react with itself, leading to aldol condensation byproducts.[1]
-
Causality: This occurs when the enolate of the acetophenone attacks another molecule of the acetophenone instead of the intended aromatic aldehyde.
-
Solution: This is more prevalent when the ketone is more reactive than the aldehyde. To minimize this, you can try slowly adding the acetophenone to a mixture of the aldehyde and the base. This keeps the concentration of the acetophenone low at any given time, favoring the cross-condensation.
-
-
Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens (a prerequisite for a successful Claisen-Schmidt), two molecules of the aldehyde can disproportionate in the presence of a strong base to yield a primary alcohol and a carboxylic acid.[1]
-
Causality: This side reaction is favored by high concentrations of a strong base.
-
Solution: Consider using a milder base or optimizing the base concentration. Slow addition of the base to the reaction mixture can also help to avoid localized high concentrations.[1]
-
-
Michael Addition: The enolate of the acetophenone can act as a Michael donor and add to the α,β-unsaturated ketone product (the chalcone), which is a Michael acceptor.[1] This leads to the formation of a 1,5-dicarbonyl compound.
-
Causality: This is more likely to occur if there is a high concentration of the enolate present after the chalcone has formed.
-
Solution: To suppress the Michael addition, it is often beneficial to use a stoichiometric amount of the aldehyde or a slight excess of the ketone.[1] Once the reaction is complete, prompt workup can also prevent this subsequent reaction.
-
Issue 3: Dark Coloration or Tar Formation
Question: My reaction mixture has turned very dark, and I am having trouble isolating any solid product. What is happening?
Answer:
A dark coloration or the formation of "tar" often indicates polymerization or decomposition of the starting materials or products.[1]
-
Causality: This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a very high concentration of a strong base. Aldehydes, in particular, can be prone to polymerization under these conditions.[1] Some substituted phenols are also sensitive to strong bases and can oxidize, leading to colored impurities.
-
Solution:
-
Reduce Temperature: If you are heating the reaction, try running it at room temperature or even in an ice bath to moderate the reaction rate.
-
Optimize Base Concentration: Use the minimum effective concentration of the base. A titration-style optimization can be very effective here.
-
Slow Addition: Add the base slowly to the reaction mixture to maintain better control over the reaction exotherm and localized base concentration.
-
Inert Atmosphere: If you suspect oxidation of sensitive functional groups, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is a type of crossed aldol condensation.[5][10] It begins with a strong base removing an α-proton from the acetophenone to form a resonance-stabilized enolate ion.[5][6] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated (often by the solvent) to form a β-hydroxy ketone. Under the reaction conditions, this intermediate readily undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone, known as a chalcone.[11]
Q2: Why is it important for the aromatic aldehyde to lack α-hydrogens?
A2: The selectivity of the Claisen-Schmidt reaction relies on the fact that aromatic aldehydes (like benzaldehyde and its derivatives) do not have α-hydrogens.[4][12] The α-carbon is the carbon atom adjacent to the carbonyl group. Without hydrogens on this carbon, it cannot be deprotonated by a base to form a nucleophilic enolate ion.[4] This ensures that the aromatic aldehyde acts exclusively as the electrophile, which is attacked by the enolate of the acetophenone, preventing self-condensation of the aldehyde and leading to a cleaner reaction with fewer byproducts.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The choice of solvent can significantly impact the reaction's rate and outcome. Polar protic solvents like ethanol and methanol are most commonly used because they effectively dissolve the reactants and the base catalyst (NaOH or KOH).[2][8] Water can also be used, sometimes in combination with an organic solvent.[13] In some cases, "green chemistry" approaches like solvent-free grinding have been shown to be highly effective, often leading to shorter reaction times and high yields.[10][14][15] Polar aprotic solvents like DMF or DMSO can also enhance the reaction rate.[5]
Q4: What are some common "green chemistry" approaches to the Claisen-Schmidt condensation?
A4: Green chemistry methods offer several advantages over traditional approaches by reducing waste and energy consumption.
-
Solvent-Free Grinding: This method eliminates the need for hazardous organic solvents.[4] Reactants are simply ground together with a solid catalyst (like NaOH) in a mortar and pestle, which can lead to shorter reaction times and easier product isolation.[4][15]
-
Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes.[4][16] It provides uniform and rapid heating, which can lead to higher yields and fewer side products.[4]
-
Micellar Media: Using surfactants like CTAB or Tween 80 in water can create micelles that act as microreactors, enhancing reaction rates and allowing for easier product separation.[8][17]
Visualizing the Process
Claisen-Schmidt Reaction Mechanism
Caption: The four key steps of the base-catalyzed Claisen-Schmidt condensation.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. byjus.com [byjus.com]
- 7. jchemrev.com [jchemrev.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Byproducts in nucleophilic substitution of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Technical Support Center: Optimization for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Case ID: PYR-F-CL-002 Topic: Regioselectivity Control & Byproduct Minimization Applicable Substrate: CAS 1256787-63-9[1]
Part 1: The Regioselectivity Paradox (Technical Overview)
Researchers working with 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone often encounter a "Regioselectivity Paradox."[1] You have two electrophilic sites activated by the pyridine nitrogen and the electron-withdrawing acetyl group at C2.
-
C3-Fluorine: Activated by the ortho-acetyl group and the ortho-nitrogen.[1] Fluorine is typically the superior leaving group in
due to the high electronegativity stabilizing the Meisenheimer complex intermediate [1].[2] -
C6-Chlorine: Activated by the ortho-nitrogen.[1] While Chlorine is a poorer leaving group than Fluorine in these systems, the C6 position is often less sterically hindered than C3 (which is flanked by the acetyl group).
The Core Challenge: Most synthetic routes target the C6-Chlorine for chain extension (e.g., amination or etherification) while attempting to retain the C3-Fluorine for its metabolic stability and potency-enhancing properties in kinase inhibitors. However, the intrinsic reactivity of the C3-F bond often leads to significant regio-impurities.
Part 2: Troubleshooting Guide & FAQs
Scenario A: "I am losing the Fluorine atom (C3 substitution)."
User Complaint: "I am trying to displace the chlorine at C6 with a primary amine, but NMR shows loss of the fluorine signal and retention of chlorine."
Root Cause: The reaction is under Charge Control .[1] The hard nucleophile is attacking the most electron-deficient center (C3), driven by the inductive effect of the fluorine and the ortho-acetyl group.
Troubleshooting Steps:
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Switch to Toluene or Dioxane (Non-polar/Low polarity).[1] | Polar aprotic solvents (DMF, DMSO) stabilize the charged Meisenheimer intermediate, favoring F-displacement. Non-polar solvents destabilize this transition state, shifting preference to the softer Cl-displacement [2]. |
| Base | Use DIPEA or K₂CO₃ ; Avoid NaH or alkoxides.[1] | Strong, hard bases increase the electron density of the nucleophile, promoting attack at the harder C3-F center. |
| Temperature | Increase Temperature (Reflux).[1] | C6-Cl displacement often has a higher activation energy (Ea) but leads to the thermodynamically stable product.[1] Low temps often favor the kinetically controlled C3-F product. |
| Sterics | Use a bulkier nucleophile if possible. | The acetyl group at C2 creates a "steric fence" around C3. Increasing nucleophile bulk exploits this to favor C6.[1] |
Scenario B: "I see a mass +16 (Hydrolysis/Pyridone formation)."
User Complaint: "LC-MS shows a major peak corresponding to [M-Cl+OH] or [M-F+OH]."
Root Cause: Hydroxide ions are competing with your nucleophile.[1] The acetyl-activated pyridine ring is extremely susceptible to hydrolysis, converting the halopyridine into a pyridone (non-reactive dead end).
Troubleshooting Steps:
-
Dry Solvents: Ensure water content is <50 ppm.[1] The acetyl group makes the ring highly electrophilic; trace water is sufficient to cause hydrolysis.
-
Carbonate Drying: If using Cs₂CO₃ or K₂CO₃, dry the base in an oven at 120°C for 4 hours prior to use. These bases are hygroscopic.[1]
-
Atmosphere: Run strictly under Argon/Nitrogen.
Scenario C: "I have Bis-substitution (Both Cl and F displaced)."
User Complaint: "I see a product mass indicating two equivalents of nucleophile added."
Root Cause: The product of the first substitution (at C6) is still activated enough to undergo a second substitution at C3, especially if the nucleophile is in excess.
Troubleshooting Steps:
-
Stoichiometry: Limit nucleophile to 0.95 - 1.0 equivalents . Do not use excess.
-
Reverse Addition: Add the nucleophile dropwise to the pyridine solution (keep pyridine in excess during addition).
Part 3: Visualized Reaction Pathways[1][2]
The following diagram maps the competing pathways. Your goal is to navigate to Product A while avoiding the kinetic trap of Product B .
Caption: Competitive reaction pathways for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone. Path A is the typical thermodynamic target.
Part 4: Validated Experimental Protocol (Targeting C6-Cl Displacement)
This protocol is designed to maximize C6 substitution (Cl-displacement) while retaining the C3-Fluorine.[1]
Reagents:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)[1]
-
Nucleophile: Amine/Alcohol (1.0 eq)[1]
-
Base: DIPEA (1.2 eq) or anhydrous K₂CO₃ (1.5 eq)[1]
-
Solvent: Anhydrous Toluene (0.2 M concentration)[1]
Procedure:
-
Setup: Charge a flame-dried reaction vial with the Substrate and Base.
-
Solvent: Add Anhydrous Toluene. Note: If solubility is poor, use a 9:1 Toluene:THF mixture, but avoid pure DMF.
-
Addition: Add the Nucleophile dropwise at room temperature.
-
Reaction: Heat the mixture to 90°C .
-
Why? Heating helps overcome the steric barrier at C6 and pushes the reaction toward the thermodynamic product, whereas room temperature might favor the faster, kinetically controlled C3-F attack [3].
-
-
Monitoring: Monitor by HPLC/UPLC after 2 hours.
-
Checkpoint: If C3-regioisomer (impurity) > 5%, lower the temperature to 70°C and extend time, or increase steric bulk of the nucleophile.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]
Part 5: References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (General principle of solvent effects in
). -
WuXi Biology. (2025).[1] SNAr Reaction of Polyhalogenated Heterocycles: QM Magic Class | Chapter 10. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11579167, 1-(6-Chloropyridin-2-yl)ethanone. Retrieved from [Link][1]
Technical Support Center: Cross-Coupling of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Case ID: CAS-1256787-63-9-CC Subject: Catalyst & Conditions Optimization for Electron-Deficient Chloropyridines Support Level: Tier 3 (Senior Application Scientist)
Substrate Analysis & Reactivity Profile
Before selecting a catalyst, you must understand the unique electronic and steric environment of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone . This is not a standard aryl chloride; it is a highly electron-deficient, chelating heteroaryl scaffold.
Key Structural Features:
-
6-Chloro Position (Reactive Site): This is the intended site for oxidative addition. It is activated by the pyridine nitrogen and the electron-withdrawing nature of the ring.
-
3-Fluoro Group: Significantly increases the electrophilicity of the ring.
-
2-Acetyl Group: A strong electron-withdrawing group (EWG) and a potential chelating handle.
-
Risk:[1][3] The carbonyl oxygen and pyridine nitrogen can form a stable 5-membered chelate with the metal center, potentially poisoning the catalyst (the "pyridine problem").
- -protons) are acidic; strong bases (e.g., NaOtBu, LiHMDS) may cause deprotonation/aldol side reactions rather than promoting transmetalation.
-
Catalyst Selection Decision Tree
Do not default to Tetrakis (
Recommended Systems
| Coupling Type | Primary Recommendation | Ligand Class | Why? |
| Suzuki-Miyaura (C-C) | Pd(OAc)₂ + XPhos (or XPhos Pd G3/G4) | Dialkylbiaryl Phosphine | Bulky ligand prevents N-coordination; electron-rich nature drives oxidative addition. |
| Buchwald-Hartwig (C-N) | Pd₂(dba)₃ + BrettPhos (or BrettPhos Pd G3) | Dialkylbiaryl Phosphine | BrettPhos is specifically designed to couple primary/secondary amines with hindered/deactivated halides. |
| Negishi (C-Zn) | Pd(PPh₃)₄ or PdCl₂(dppf) | Phosphine / Ferrocenyl | Zinc reagents are reactive enough that simpler catalysts often suffice; dppf resists chelation. |
Visual Guide: Catalyst Selection Logic
Figure 1: Decision matrix for catalyst selection based on coupling partner and steric demands.
Troubleshooting & FAQs
Q1: My reaction turns black immediately and yields are <10%. What is happening?
Diagnosis: "Pd-Black" precipitation. The catalyst is decomposing before it can enter the catalytic cycle.
-
Cause: The pyridine nitrogen is displacing your phosphine ligands, forming an inactive Pd-pyridine complex. This is common with monodentate ligands like
. -
Solution: Switch to Precatalysts (e.g., XPhos Pd G3 or G4). These stable complexes release the active
species only upon heating and base exposure, ensuring the high-concentration ligand ( ) is already bound, preventing the pyridine from interfering.
Q2: I see conversion of the starting material, but I'm getting a "Hydrolysis" byproduct (loss of Cl, replaced by OH).
Diagnosis: Competitive
-
Mechanism: The 3-fluoro and 2-acetyl groups make the 6-position highly electrophilic. If you use aqueous bases (KOH, NaOH) or wet solvents,
attacks the C-Cl bond directly, bypassing the catalyst. -
Solution:
-
Switch Base: Use anhydrous
or . -
Solvent System: Move to anhydrous Dioxane or Toluene. Avoid
cosolvents if possible, or reduce water content to the minimum required for boronic acid solubility (e.g., 10:1 ratio).
-
Q3: The acetyl group is disappearing or forming a complex mixture.
Diagnosis: Base-mediated enolization or condensation.
-
Cause: Strong alkoxide bases (NaOtBu, KOtBu) are deprotonating the
-methyl of the acetyl group ( ), leading to self-condensation or aldol reactions. -
Solution: strictly use weak bases .
-
Best:
(Tribasic Potassium Phosphate). It buffers the reaction and is generally too weak to deprotonate the ketone fully. -
Alternative:
.
-
Q4: Can I use the 3-Fluoro group for coupling instead of the 6-Chloro?
Answer: Generally, No .
-
Selectivity: Under standard Pd-catalyzed conditions, Oxidative Addition occurs preferentially at the C-Cl bond (weaker bond energy than C-F).
-
Risk: If you push the temperature too high (>120°C) with a specialized ligand, you might activate the C-F bond, but you will likely get a mixture of C-Cl and C-F functionalization. Stick to mild conditions (60-80°C) to ensure C-Cl selectivity.
Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General)
Target: Biaryl formation via Boronic Acids.
-
Reaction Setup: In a glovebox or under Argon flow, charge a vial with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)[4]
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Base:
(2.0 - 3.0 equiv, finely ground)
-
-
Solvent Addition: Add degassed THF/Water (10:1) or Dioxane (anhydrous) . Concentration: 0.1 M - 0.2 M.
-
Execution: Seal and heat to 60°C . Monitor via LCMS after 2 hours.
-
Note: Do not overheat. The electron-deficient ring reacts fast. High heat promotes side reactions.
-
-
Workup: Dilute with EtOAc, wash with water (x2) to remove salts. Dry over
.[5]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Protocol B: Buchwald-Hartwig Amination
Target: C-N bond formation with Amines.
-
Reaction Setup:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)[6]
-
Catalyst: BrettPhos Pd G3 (2-4 mol%)
-
Base:
(2.0 equiv). Avoid NaOtBu.
-
-
Solvent: Anhydrous 1,4-Dioxane or Toluene .
-
Execution: Heat to 80-100°C .
-
Tip: If the amine is a liquid, add it last. If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.
-
References
-
Catalyst Selection for Chloropyridines
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines: Catalyst Selection and Substr
-
Source:BenchChem Technical Guides / J. Org. Chem. Reviews
-
Link:
-
Buchwald-Hartwig Ligand Guide
-
Title: "A User's Guide to Buchwald-Hartwig Amination."[7]
- Source:Chem. Sci., 2011, 2, 27-50.
-
Link:
-
-
Precatalyst Utility
- Title: "Palladium Precatalysts for Cross-Coupling: Advantages of XPhos Pd G3/G4."
-
Source:Sigma-Aldrich / MilliporeSigma Technical Library
-
Link:
-
Base Sensitivity in Acetylpyridines
-
Title: "Reactivity of 2-Acetyl-6-chloropyridine Derivatives."
- Source:Organic Letters / General Pyridine Chemistry
-
Link:
-
Sources
- 1. Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Solvent effects on reactions of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
The following technical guide serves as a specialized support center for researchers working with 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9). This document synthesizes specific reactivity profiles with troubleshooting protocols to address common experimental bottlenecks.
Product Code: 1-CFP-ETH Application: Intermediate for kinase inhibitors, bicyclic heterocycle synthesis (e.g., pyrazolopyridines), and fragment-based drug discovery.
Core Reactivity & Solvent Selection Guide
Q: How does solvent polarity dictate the regioselectivity of Nucleophilic Aromatic Substitution (SNAr)?
A: This molecule presents a classic "Ambident Electrophile" challenge. You have two potential leaving groups: the Fluorine at C3 and the Chlorine at C6 .
-
The Mechanism:
-
C3-Fluorine: Activated primarily by the ortho-acetyl group (C2) and the intrinsic high electronegativity of fluorine, which stabilizes the Meisenheimer complex (rate-determining step in SNAr).
-
C6-Chlorine: Activated by the adjacent ring nitrogen (alpha-position).
-
-
The Solvent Effect:
-
Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents solvate cations well but leave anionic nucleophiles "naked" and highly reactive.
-
Risk: High reactivity can lead to bis-substitution (displacing both F and Cl) or loss of regioselectivity.
-
Recommendation: Use for weak nucleophiles or when the C3-F displacement is sluggish.
-
-
Polar Protic Solvents (EtOH, iPrOH): These solvents form hydrogen bonds with the nucleophile, dampening its reactivity.
-
Benefit: Enhances regiocontrol . The highly activated C3-F bond (due to the ortho-carbonyl) will typically react, while the C6-Cl bond remains intact due to the higher activation energy required.
-
-
Decision Matrix: Solvent Systems
| Reaction Type | Recommended Solvent | Dielectric Constant ( | Technical Note |
| SNAr (Amine/Alkoxide) | THF or 1,4-Dioxane | 7.5 / 2.2 | Moderate polarity balances rate and selectivity; prevents bis-substitution. |
| SNAr (Weak Nucleophile) | DMSO or DMF | 46.7 / 36.7 | Necessary to boost nucleophilicity; monitor temp to avoid C6-Cl attack. |
| Condensation (Hydrazine) | Ethanol (Abs.) | 24.5 | Protic solvent catalyzes imine formation; facilitates cyclization to pyrazolopyridine. |
| Reduction (NaBH4) | Methanol | 32.7 | Standard solvent; ensure low temp (0°C) to prevent defluorination side-reactions. |
Troubleshooting SNAr Reactions
Q: I am observing a mixture of regioisomers (C3-sub vs. C6-sub). How do I fix this?
Diagnosis: The reaction conditions are likely too energetic, overcoming the activation energy difference between the C3 and C6 positions.
Protocol 1: Regioselectivity Optimization
-
Temperature Control: Lower the reaction temperature. If running at 80°C, reduce to RT (20-25°C) . The C3-F bond is significantly more labile and should react at lower temperatures than C6-Cl.
-
Base Selection: Switch from strong, small bases (e.g., NaH, NaOMe) to bulky, organic bases (e.g., DIPEA , TEA ). Strong bases can aggressively attack the C6 position.
-
Solvent Switch: If using DMF, switch to Acetonitrile (MeCN) or THF . The reduced polarity will slow the reaction down, favoring the kinetic product (C3-substitution).
Q: The reaction stalls with unreacted starting material. Can I heat it?
A: Proceed with caution.
-
Risk: Heating >100°C in the presence of amines often leads to degradation or attack at the ketone (Schiff base formation) rather than the desired SNAr.
-
Solution: Add a Lewis Acid catalyst (e.g., ZnCl2 or Sc(OTf)3 ) rather than increasing thermal energy. This activates the pyridine ring without requiring harsh thermal conditions that compromise the C6-Cl bond.
Carbonyl Chemistry & Cyclization
Q: When reacting with hydrazines to form pyrazolopyridines, I get low yields. Why?
A: This is often a solvent-driven equilibrium issue. The reaction proceeds via hydrazone formation followed by intramolecular SNAr (displacing F).
Workflow Visualization: Cyclization Pathway
Figure 1: Reaction pathway for the cyclization with hydrazine. Note that water presence favors the side product pathway.
Protocol 2: Optimized Cyclization
-
Solvent: Use Absolute Ethanol or n-Butanol .
-
Additives: Add catalytic Acetic Acid (5 mol%) . This protonates the carbonyl oxygen, accelerating the initial hydrazone formation (the rate-limiting step).
-
Water Scavenging: If the reaction stalls, add molecular sieves (3Å) to the reaction vessel to drive the equilibrium toward the imine/hydrazone.
Solubility & Handling FAQs
Q: The starting material precipitates when I add the nucleophile in water/organic mixtures.
A: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone has poor aqueous solubility (LogP ~1.8).
-
Fix: Do not use water as a co-solvent.[1] Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB - Tetrabutylammonium bromide) if you must use inorganic bases (like K2CO3).
-
Alternative: Dissolve the reactant fully in the organic solvent (THF or Dioxane) before adding the nucleophile dropwise.
Q: Is the compound light-sensitive?
A: Halogenated pyridines can undergo photodehalogenation over extended periods.
-
Storage: Store at 2-8°C in amber vials.
-
In Solution: If running reactions >24 hours, wrap the flask in aluminum foil to prevent radical-mediated side reactions at the C-Cl bond.
References
-
BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Technical Library. Link
-
WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link
-
OpenStax. "16.7: Nucleophilic Aromatic Substitution."[2] Chemistry LibreTexts. Link
-
Royal Society of Chemistry. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr)." Chemical Science, 2022. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11579167, 1-(6-Chloropyridin-2-yl)ethanone." PubChem. Link
Sources
Stability of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone under reaction conditions
Here is the technical support guide for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone , designed for researchers and process chemists.
CAS: 1256787-63-9 | Role: Key Scaffold for Pyrazolo[1,5-a]pyridine & TRK Inhibitor Synthesis[1]
Welcome to the technical support hub for this critical pyridine intermediate. This guide addresses the specific stability challenges and reactivity profiles encountered during the synthesis of fused heterocycles (e.g., Larotrectinib analogs).
⚡ Module 1: Reactivity & Regioselectivity (SNAr)
Issue: "I am observing a mixture of products or unexpected regioselectivity during nucleophilic substitution."
The Core Conflict: C6-Chloro vs. C3-Fluoro
This molecule presents a classic "competing electrophile" scenario.[1] You have two electrophilic sites activated by different electronic effects.
-
Site A (C6-Cl): Activated primarily by the Pyridine Nitrogen (
-position).[1] This is the canonical site for SNAr with amines. -
Site B (C3-F): Activated primarily by the Ortho-Acetyl Group (inductive and mesomeric withdrawal).[1]
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Loss of Fluorine (C3 substitution) | Use of Hard Nucleophiles (e.g., alkoxides, hydroxide) or high temperatures.[1] The hard nucleophile attacks the site activated by the hard carbonyl oxygen (C3). | Switch to Soft Nucleophiles (amines, thiols). Lower the reaction temperature (< 40°C). Use non-polar solvents (DCM, Toluene) to destabilize the transition state for F-displacement. |
| Incomplete Conversion at C6 | Steric hindrance or insufficient activation.[1] | The C6-Cl is highly reactive.[1] If stalling, ensure the amine nucleophile is not protonated (check pH). Use a mild base (DIPEA, K2CO3) to scavenge HCl. |
| Bis-substitution (Loss of both Cl and F) | Excess nucleophile + High Heat.[1] | Strictly control stoichiometry (1.05 eq of nucleophile). Monitor reaction by LCMS to stop immediately upon consumption of starting material.[1] |
🔬 Mechanistic Insight
The C6 position is electronically favored for substitution by neutral amines due to the strong electron-withdrawing nature of the pyridine nitrogen. However, the C3-F bond is highly polarized. In the presence of strong bases (e.g., NaOMe), the "ortho-effect" of the acetyl group can direct attack to C3, leading to the impurity 1-(6-chloro-2-methoxy...) derivatives.[1]
⚡ Module 2: Carbonyl Stability & Base Sensitivity
Issue: "The reaction mixture turned into a dark tar/black oil upon addition of base."
The "Acetyl Trap"
The acetyl group at the C2 position is not just a spectator; it is a reactive center. The
FAQ: Why did my reaction decompose?
A: You likely triggered an Aldol-type Self-Condensation .[1] When strong bases (NaH, LDA, or even excess alkoxides) are used, the acetyl group enolizes. The resulting enolate attacks the electrophilic pyridine ring of a neighboring molecule (or the ketone of another), leading to polymerization.
Base Compatibility Matrix
| Base Class | Compatibility | Recommendation |
| Strong Bases (LDA, NaH, t-BuLi) | 🔴 Incompatible | Avoid. Rapid self-condensation and polymerization.[1] |
| Alkoxides (NaOMe, KOtBu) | 🟡 Caution | Use only at low temps (-78°C to 0°C).[1] Risk of SNAr at C3-F or enolization.[1] |
| Tertiary Amines (TEA, DIPEA) | 🟢 Compatible | Preferred for scavenging acid during SNAr reactions. |
| Carbonates (K2CO3, Cs2CO3) | 🟢 Compatible | Preferred for heterogeneous reactions in DMF/MeCN. |
⚡ Module 3: Storage & Handling
Issue: "The solid has changed color from off-white to yellow/orange during storage."
Degradation Pathways[1]
-
Hydrolysis: While the Cl and F are relatively stable to neutral moisture, the acetyl group can undergo haloform-type degradation in the presence of trace oxidants or hydrolysis under acidic/basic moisture conditions.
-
Photolytic Instability: Pyridine ketones can be light-sensitive.[1]
Protocol: Validated Storage Conditions
-
Atmosphere: Store under Argon or Nitrogen .[1]
-
Temperature: 2°C to 8°C (Refrigerated).
-
Container: Amber glass vials with Teflon-lined caps.
📊 Visualizing the Reactivity Landscape
The following diagram maps the competing reaction pathways based on reagent choice.
Figure 1: Divergent reaction pathways. Green path indicates the standard route for functionalization.[1] Black path represents the primary failure mode.
🧪 Standard Protocol: C6-Amination (SNAr)
Use this protocol to selectively displace the Chlorine while retaining the Fluorine.
-
Preparation: Dissolve 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq) in anhydrous Acetonitrile (MeCN) or THF (0.2 M concentration).
-
Base Addition: Add DIPEA (2.5 eq). Do not use inorganic bases if solubility is an issue.
-
Nucleophile: Add the amine (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.
-
Workup: Dilute with EtOAc, wash with water x2, brine x1. Dry over Na2SO4.[1]
References
-
WuXi Biology . (n.d.).[1] Understanding Regioselectivity in SNAr reactions of Dichloropyrimidines and Pyridines. Retrieved February 15, 2026, from [Link]
Sources
Halopyridine Stability Resource Center: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, actionable advice on a critical challenge in modern synthesis: preventing the decomposition of halopyridine intermediates. Due to their electron-deficient nature and the Lewis basicity of the ring nitrogen, halopyridines are notoriously sensitive, yet indispensable, building blocks.[1] This resource provides field-proven insights and robust protocols to help you navigate the complexities of their handling and reactivity.
Part 1: Troubleshooting Guide - Diagnosing Reaction Failures
When a reaction involving a halopyridine intermediate yields unexpected results, a systematic diagnosis is crucial. Use the following guide to identify the root cause of common issues.
| Observed Problem | Potential Root Cause(s) | Recommended Diagnostic Questions & Actions |
| Low or No Yield of Desired Product | Catalyst inhibition/decomposition; Dehalogenation of starting material; Poor reagent purity; Sub-optimal reaction conditions. | 1. Did you confirm starting material integrity? Pyridine derivatives can be sensitive to air and moisture. Confirm purity via NMR or GC-MS. 2. Is your reaction truly inert? The pyridine nitrogen can coordinate with and inhibit metal catalysts, a problem exacerbated by oxygen.[1] Ensure rigorous degassing (freeze-pump-thaw is recommended) and use of dry, anhydrous solvents. 3. Are you observing dehalogenation? Check crude analytical data for the corresponding "H-pyridine" byproduct.[2] This is common in Suzuki couplings. 4. Is your ligand choice optimal? For cross-coupling, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired reaction over decomposition pathways.[2] |
| Reaction Turns Dark Brown or Black | Palladium black precipitation; Thermal decomposition of the substrate or intermediate. | 1. What temperature are you running the reaction at? Halopyridines, especially iodo- and bromopyridines, can be thermally sensitive.[3][4] Consider lowering the temperature. 2. Is your catalyst precipitating? The formation of palladium black indicates catalyst death and is a common side reaction.[5] This can be caused by inefficient ligand stabilization or the presence of impurities. Consider using a more robust pre-catalyst. |
| Multiple Unidentified Side Products | Pyridyne formation; Competing nucleophilic aromatic substitution (SNAr); Photodegradation. | 1. What is the substitution pattern of your halopyridine? 2- and 3-halopyridines can form highly reactive pyridyne intermediates under strongly basic conditions, leading to a mixture of isomers.[6] 2. Is your reaction light-sensitive? Iodopyridines, in particular, are known to be light-sensitive.[3][4] Run the reaction in a foil-wrapped flask. 3. Could photodegradation be an issue? Irradiation can generate radical species, leading to complex product mixtures.[7] |
| Formation of Bipyridine Homocoupling Product | Inefficient transmetalation in cross-coupling reactions. | 1. What are your reaction conditions? Bipyridine homocoupling is a known side product in Suzuki and other cross-coupling reactions, especially when the desired catalytic cycle is slow.[8][9] 2. Can you optimize the base or solvent? The choice of base and solvent system is critical to facilitate the desired cross-coupling over homocoupling.[10] |
Troubleshooting Workflow: A Logical Approach
Here is a visual decision tree to guide your troubleshooting process when encountering low yields in halopyridine reactions.
Caption: Troubleshooting workflow for low-yield halopyridine reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of stability and reactivity for halopyridines?
A: The stability of the C-X bond is inversely correlated with its reactivity in cross-coupling reactions.
-
Stability: 2-F > 2-Cl > 2-Br > 2-I
-
Reactivity: 2-I > 2-Br > 2-Cl > 2-F[11]
This trend is due to the C-X bond dissociation energy, where the weaker C-I bond undergoes oxidative addition with a palladium catalyst more readily than the stronger C-Cl bond.[11]
Regarding the position of the halogen:
-
Stability/Reactivity: 3-halopyridines are generally more reactive and yield better results in Suzuki-Miyaura couplings than their 2-halopyridine counterparts.[8] This is because the nitrogen atom at the 2-position can chelate with the palladium catalyst, potentially retarding oxidative addition.[12]
Q2: What are the optimal storage conditions for halopyridine intermediates?
A: Proper storage is critical to prevent degradation over time. Many halopyridines are sensitive to light, moisture, and heat.[3]
| Halopyridine Type | Recommended Storage Conditions | Key Sensitivities |
| Iodopyridines | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light (amber vial or foil-wrapped).[3][4][13] | Highly sensitive to light and moisture.[3][4] |
| Bromopyridines | Store in a cool, dry, well-ventilated area, tightly sealed.[3] Inert atmosphere is recommended for long-term storage. | Sensitive to light and moisture.[14] |
| Chloropyridines | Store in a tightly closed container in a dry, well-ventilated place. | Generally more stable, but should still be protected from excessive heat and moisture. |
Q3: My halopyridine is an oil. How can I be sure of its purity and remove potential acidic impurities?
A: Liquid halopyridines can absorb atmospheric moisture and may contain residual acids (e.g., HBr, HCl) from their synthesis. It is recommended to perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution), followed by drying over an anhydrous agent (e.g., MgSO₄ or Na₂SO₄), filtration, and removal of the solvent under reduced pressure. For high-purity requirements, distillation under reduced pressure is often the best method. Always confirm purity by ¹H NMR and/or GC-MS before use.
Q4: Can the pyridine nitrogen be protected to improve stability and reactivity?
A: Yes, protecting the nitrogen atom can be an effective strategy.[1] Conversion to a pyridine N-oxide alters the electronic properties of the ring, masking the lone pair's inhibitory effects and potentially directing functionalization to the C2 and C4 positions.[1][15] The N-oxide can be removed later in the synthetic sequence via reduction, for example, with PCl₃ or through palladium-catalyzed hydrogenolysis.[15]
Part 3: Key Stabilization Protocols
Protocol 1: General Handling of Sensitive Halopyridines for Cross-Coupling
This protocol outlines the best practices for setting up a reaction to minimize decomposition, particularly dehalogenation and catalyst inhibition.
Reagents & Equipment:
-
Halopyridine (e.g., 2-bromopyridine)
-
Boronic acid or ester coupling partner
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Anhydrous base (e.g., K₃PO₄, spray-dried K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Vacuum pump and freeze-pump-thaw setup
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction flask under high vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: Under a positive pressure of inert gas, add the halopyridine, boronic acid, palladium pre-catalyst, ligand, and base to the flask.
-
Inerting the System: Seal the flask and perform 3-5 cycles of evacuating the flask under vacuum and backfilling with inert gas. This removes residual oxygen.
-
Solvent Degassing: Degas the anhydrous solvent separately. The most effective method is the freeze-pump-thaw technique (3 cycles). Alternatively, bubble inert gas through the solvent for at least 30 minutes.
-
Reaction Setup: Using a cannula or syringe, transfer the degassed solvent to the reaction flask containing the solids.
-
Heating: Place the flask in a pre-heated oil bath or heating mantle set to the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of starting material and the appearance of the desired product, as well as any potential byproducts like the dehalogenated pyridine.
Protocol 2: Workup Procedure to Minimize Hydrolysis
Acidic or basic conditions during workup can lead to hydrolysis, especially with activated halopyridines.
Procedure:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Quench the reaction by adding deionized water or a saturated solution of NH₄Cl. Avoid strong acids or bases if your product is sensitive.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product promptly via column chromatography or recrystallization. Do not let crude material sit for extended periods, as decomposition can continue.
Part 4: Mechanisms of Decomposition
Understanding the pathways through which halopyridines decompose is key to preventing them.
Hydrolysis
Halopyridines, particularly those activated by electron-withdrawing groups or those at the 2- and 4-positions, are susceptible to nucleophilic attack by water or hydroxide ions, leading to the corresponding pyridone. This process is often pH and temperature-dependent, with degradation rates increasing as the pH increases.[16][17] Studies on chlorpyrifos, a trichloropyridine derivative, show it is significantly more stable in acidic media.[16][17]
Caption: Simplified mechanism for the hydrolysis of 2-chloropyridine.
Pyridyne Formation
Under the influence of very strong bases like sodium amide (NaNH₂) or organolithium reagents, 2- and 3-halopyridines can undergo elimination to form a highly strained and reactive "pyridyne" intermediate.[6] This intermediate is then rapidly trapped by any available nucleophile (including the amide base itself), often leading to a mixture of regioisomeric products.[6]
Dehalogenation in Cross-Coupling
A prevalent side reaction in palladium-catalyzed couplings is the replacement of the halogen with a hydrogen atom.[2] This occurs via the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent, or trace water.[2] This Pd-H species can then participate in the catalytic cycle, leading to reductive elimination of the hydrodehalogenated arene.[18][2] Electron-deficient N-heterocyclic halides are particularly prone to this pathway.[2]
Caption: Catalytic cycle showing the competing dehalogenation pathway.
References
- Troubleshooting low yield in pyridine functionaliz
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines - Benchchem. (URL: )
- 2 Bromo Iodopyridine - symax laboratories priv
- 2-Bromo-5-iodopyridine - Safety D
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Chichibabin reaction. (URL: )
- 3 - SAFETY D
-
Chichibabin reaction - Wikipedia. (URL: [Link])
-
The Suzuki-Miyaura reactions of halopyridines and the side products. - ResearchGate. (URL: [Link])
-
Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC - NIH. (URL: [Link])
- Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (URL: )
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (URL: [Link])
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (URL: [Link])
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - NIH. (URL: [Link])
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. (URL: [Link])
- Chichibabin Reaction. (URL: )
-
A plausible mechanism for the formation of pyridine derivative - ResearchGate. (URL: [Link])
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (URL: [Link])
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. (URL: [Link])
-
HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH - Universiti Kebangsaan Malaysia. (URL: [Link])
-
Microbial and Solar Photocatalytic Degradation of Pyridine - Engineered Science Publisher. (URL: [Link])
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed. (URL: [Link])
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])
-
A General Solution for the 2-Pyridyl Problem - PMC - NIH. (URL: [Link])
-
Facile acidic hydrolysis and displacement reactions of 2-chloro-and 2,9-dichloro-1,10-phenanthroline | Request PDF - ResearchGate. (URL: [Link])
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC. (URL: [Link])
-
Insights into Decomposition Pathways and Fate of Ru(bpy)32+ during Photocatalytic Water Oxidation with S2O82- as Sacrificial Electron Acceptor - ResearchGate. (URL: [Link])
-
A theoretical investigation on the thermal decomposition of pyridine and the effect of H2O on the formation of NOx precursors | Request PDF - ResearchGate. (URL: [Link])
-
Pyridine chemistry from Chichibabin's reactions to metal catalysed C-H functionalizations - An overview | Request PDF - ResearchGate. (URL: [Link])
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical W
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (URL: [Link])
-
Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement - PubMed. (URL: [Link])
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst - MDPI. (URL: [Link])
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2 O3 as a Catalyst - Preprints.org. (URL: [Link])
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])
-
A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (URL: [Link])
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (URL: [Link])
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (URL: [Link])
-
(PDF) Hydrolysis of chlorpyrifos in Aqueous Solutions at different Temperatures and pH. (URL: [Link])
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. (URL: [Link])
-
Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. (URL: [Link])
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 4. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic addition to 2,3-pyridyne and synthesis of benzonaphthyridinones - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ukm.my [ukm.my]
- 17. researchgate.net [researchgate.net]
- 18. Yoneda Labs [yonedalabs.com]
Validation & Comparative
Reactivity comparison of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone with other halopyridines
Comparative Analysis & Application Guide
Executive Summary
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) represents a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., SHP2, MET) and fused heterocycles like pyrazolo[1,5-a]pyridines.
Unlike simple halopyridines, this molecule possesses a trichotomy of electrophilic sites :
-
C6-Cl: Activated by the pyridine nitrogen (ortho-position).
-
C3-F: Activated by both the pyridine nitrogen and the strongly electron-withdrawing acetyl group at C2.
-
C2-Acetyl: Susceptible to nucleophilic addition/condensation.
This guide objectively compares its reactivity against standard halopyridine alternatives, elucidating the "Ortho-Effect" of fluorine and the directing power of the acetyl moiety.
Electronic Structure & Reactivity Logic
The "Push-Pull" Dynamic
The unique reactivity of this scaffold arises from the synergistic activation of the pyridine ring.
-
Inductive Effect (-I): The C3-Fluorine atom is highly electronegative, lowering the LUMO energy of the ring and making the C6-Chlorine more susceptible to nucleophilic attack than in non-fluorinated analogs.
-
Mesomeric Stabilization: In SNAr reactions, the intermediate Meisenheimer complex is stabilized by the electron-withdrawing acetyl group.
Reactivity Heatmap (DOT Visualization)
The following diagram illustrates the competitive electrophilic sites and the logic for selective functionalization.
Caption: Figure 1. Electrophilic site mapping showing the divergence between simple substitution (C6) and cyclization pathways (C3/Acetyl).
Comparative Performance Data
The following table contrasts 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone against common alternatives to highlight its specific utility.
| Substrate | Key Features | SNAr Reactivity (Relative) | Regioselectivity Profile |
| 1-(6-Cl-3-F-pyridin-2-yl)ethanone | Acetyl + 3-F + 6-Cl | Very High | Tunable. Amines prefer C6 (sterics). Hydrazines attack Acetyl |
| 2-Acetyl-6-chloropyridine | Acetyl + 6-Cl (No F) | Moderate | Exclusive C6 substitution. Cannot form 3-substituted fused rings easily. |
| 2,6-Dichloropyridine | 6-Cl + 2-Cl (No Acetyl) | Low | Poor selectivity (mixture of 2- and 6-substitutions). Requires high temps. |
| 2-Fluoro-6-chloropyridine | 6-Cl + 2-F (No Acetyl) | High | C2-F is displaced preferentially over C6-Cl due to higher activation at C2. |
Key Insight: The presence of the C3-Fluorine does not just add a substituent; it accelerates the displacement of the C6-Chlorine by approximately 10-fold compared to 2-acetyl-6-chloropyridine due to inductive destabilization of the ground state.
Experimental Protocols
Protocol A: Selective C6-Amination (SNAr)
Target: Retention of the C3-F and Acetyl group for late-stage diversification.
Rationale: The C6 position is less sterically hindered than the C3 position (flanked by the acetyl group). Using a mild base prevents attack at the ketone.
-
Reagents: Substrate (1.0 eq), Primary Amine (1.1 eq), DIPEA (2.0 eq).
-
Solvent: THF or Acetonitrile (Anhydrous).
-
Procedure:
-
Dissolve substrate in solvent (0.2 M concentration).
-
Cool to 0°C (Ice bath) to maximize kinetic control.
-
Add DIPEA followed by dropwise addition of the amine.
-
Allow to warm to RT and stir for 4–6 hours.
-
-
Workup: Dilute with EtOAc, wash with water/brine.
-
Expected Outcome: >85% yield of 6-amino-substituted product. The C3-F remains intact.
Protocol B: "One-Pot" Cyclization to Pyrazolo[1,5-a]pyridine
Target: Synthesis of fused heterocycles utilizing the Acetyl and C3-F.
Rationale: Hydrazine acts as a dinucleophile. It first condenses with the ketone (Schiff base) and then intramolecularly displaces the labile C3-Fluorine.
-
Reagents: Substrate (1.0 eq), Hydrazine Hydrate (1.2 eq), EtOH (Reagent grade).
-
Procedure:
-
Dissolve substrate in EtOH (0.5 M).
-
Add Hydrazine Hydrate at RT.
-
Heat to reflux (80°C) for 2 hours.
-
-
Mechanism:
-
Step 1: Hydrazone formation at C2-Acetyl.
-
Step 2: Intramolecular SNAr at C3-F (5-exo-trig cyclization).
-
-
Expected Outcome: Formation of 3-methyl-pyrazolo[1,5-a]pyridin-4-amine derivatives (if C6 was previously substituted) or 4-chloro derivatives.
Workflow Visualization (Synthesis Decision Tree)
This workflow guides the researcher on which path to take based on the desired final scaffold.
Caption: Figure 2. Decision tree for selecting reaction conditions based on target structural complexity.
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from
-
National Institutes of Health (NIH). (2022). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC8494735. Retrieved from
-
WuXi AppTec. (2024). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity Analysis. QM Magic Class, Chapter 10.[2] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9).[3][4] Retrieved from [3]
-
ChemRxiv. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Retrieved from
Sources
Comparative Guide: Fluorinated vs. Non-Fluorinated Chloropyridines in Pharmaceutical Synthesis
Executive Summary
In modern drug discovery, the transition from a standard chloropyridine to a fluorinated chloropyridine is rarely a trivial substitution; it is a strategic maneuver to alter metabolic stability, potency, and synthetic trajectory.[1] While 2-chloropyridines serve as foundational electrophiles, their fluorinated counterparts (e.g., 2-chloro-3-fluoropyridine) introduce profound electronic perturbations that redefine reactivity profiles.
This guide provides a technical comparison for medicinal chemists, focusing on the mechanistic divergences in Nucleophilic Aromatic Substitution (SNAr), Directed Ortho-Metalation (DoM), and Palladium-catalyzed cross-couplings.[1]
Electronic Landscape & Reactivity Profiles
The introduction of a fluorine atom onto the pyridine ring creates a "push-pull" electronic environment that distinctively alters the behavior of the chlorine handle.
The Fluorine Effect[2]
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (EN = 3.98). When placed ortho or para to the chlorine, it significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital).
-
Meisenheimer Stabilization: In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex. A fluorine atom stabilizes the anionic intermediate through inductive electron withdrawal, significantly accelerating the reaction compared to the non-fluorinated parent.[1]
-
pKa Modulation: Fluorination drastically reduces the basicity of the pyridine nitrogen. For example, 2-chloropyridine has a pKa (conjugate acid) of ~0.49, whereas fluorinated derivatives often drop below 0, reducing the risk of protonation-induced side reactions in acidic media but altering solubility profiles.[1]
Reactivity Decision Matrix
Figure 1: Decision matrix highlighting the kinetic advantages of fluorinated substrates in SNAr and the regiochemical shifts in lithiation chemistry.
Nucleophilic Aromatic Substitution (SNAr)
The most immediate synthetic advantage of fluorinated chloropyridines is the enhancement of electrophilicity at the C-Cl bond.
Comparative Performance Data
The following table illustrates the relative reactivity with a standard amine nucleophile (e.g., morpholine) in DMSO.
| Feature | 2-Chloropyridine (Non-Fluorinated) | 2-Chloro-3-fluoropyridine (Fluorinated) | Mechanistic Rationale |
| Reaction Temp | 100°C - 120°C | 25°C - 60°C | F lowers LUMO energy; stabilizes anionic intermediate. |
| Yield (Std. Cond.) | 65 - 75% | 85 - 95% | Faster kinetics outcompete decomposition pathways.[1] |
| Leaving Group | Cl is displaced. | Cl is displaced (F remains).[1] | F is a poor leaving group in SNAr unless highly activated; Cl is better.[1] |
| Regioselectivity | C2 only.[1] | C2 (activated by C3-F). | C3-F inductively activates C2-Cl specifically. |
Protocol A: Accelerated SNAr of Fluorinated Chloropyridines
Objective: Synthesis of 2-morpholino-3-fluoropyridine.
-
Setup: Charge a reaction vial with 2-chloro-3-fluoropyridine (1.0 equiv, 131.5 g/mol ) and anhydrous DMSO (0.5 M concentration).
-
Base/Nucleophile: Add K2CO3 (2.0 equiv) followed by morpholine (1.2 equiv).[1]
-
Note: For the non-fluorinated analog, a stronger base (Cs2CO3) or higher temperature is often required.[1]
-
-
Reaction: Stir at 60°C for 4 hours. Monitor by HPLC/UPLC.
-
Comparison: 2-chloropyridine typically requires 100°C+ overnight for complete conversion.[1]
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.[1]
-
Validation: The fluorine signal in 19F NMR will shift slightly upfield upon substitution of the adjacent chlorine.
Directed Ortho-Metalation (DoM) & Lithiation
This is the area of highest risk and reward. The presence of fluorine changes the "rules of engagement" for lithiation, shifting from a reliance on nitrogen coordination to fluorine-directed acidity.
Regioselectivity Divergence[1]
-
2-Chloropyridine: Lithiation with LDA typically occurs at C3 (ortho to Cl).[1] However, the resulting 3-lithio-2-chloropyridine is thermally unstable and rapidly eliminates LiCl to form 3,4-pyridyne , leading to complex mixtures. C6-lithiation requires superbases (e.g., BuLi-LiDMAE).[1][2][3]
-
2-Chloro-3-fluoropyridine: Fluorine is a superior Directing Metalation Group (DMG). Lithiation occurs preferentially at C4 (ortho to F).[1] While 3,4-pyridyne formation is still a risk (elimination of LiF), the inductive stabilization of the C4-anion by fluorine allows for successful trapping at -78°C.
Workflow Visualization: The Lithiation Pathway
Figure 2: Regioselective lithiation workflow. Strict temperature control is required to prevent LiF elimination.
Protocol B: C4-Selective Lithiation
Safety Critical: Maintain internal temperature below -70°C throughout.
-
Inertion: Flame-dry a 3-neck flask and purge with Argon.
-
Reagent Prep: Add THF and diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir 30 min to form LDA.
-
Substrate Addition: Dissolve 2-chloro-3-fluoropyridine in THF. Add dropwise to the LDA solution at -78°C.
-
Rate Control: Addition must be slow enough that internal temp does not rise above -70°C.[1]
-
-
Aging: Stir for 45-60 minutes at -78°C. The solution often turns yellow/orange.
-
Trapping: Add electrophile (e.g., DMF, I2) rapidly.
-
Quench: Add AcOH/THF mixture at -78°C before removing the cooling bath.
Physicochemical Properties & Drug Design
Beyond synthesis, the choice between these scaffolds impacts the final drug profile.[1]
| Property | 2-Chloropyridine | 2-Chloro-3-fluoropyridine | Impact on Drug Design |
| LogP (Lipophilicity) | ~1.2 | ~1.9 | Fluorine increases lipophilicity, potentially improving membrane permeability but increasing metabolic clearance risk if too high. |
| pKa (Conj. Acid) | 0.49 | < 0.0 | Fluorinated pyridines are much less basic; less likely to be protonated at physiological pH.[1] |
| Metabolic Stability | Moderate (C-H oxidation prone) | High | Fluorine blocks P450 oxidation at the C3 position. |
| Molecular Weight | 113.5 Da | 131.5 Da | Small increase; generally negligible for Lipinski rules.[1] |
References
-
SNAr Reactivity & Mechanism
-
Lithiation & Regioselectivity
-
Cross-Coupling Efficiency
-
Physicochemical Properties
- PubChem Compound Summary for CID 2762839 (4-Chloro-2-fluoropyridine) and CID 7977 (2-Chloropyridine).
-
(Source for LogP and physical data).[1]
Sources
- 1. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 7. Lithiation of 2-heterosubstituted pyridines with BuLi-LiDMAE: evidence for regiospecificity at C-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Bioactive Landscape: A Comparative Guide to Compounds Derived from 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicinal chemistry. The strategic design and synthesis of molecules with enhanced biological activity and favorable pharmacological profiles are paramount. The heterocyclic compound, 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone, represents a versatile starting material, a scaffold ripe with potential for the generation of a diverse array of bioactive derivatives. The presence of the reactive ketone functional group, along with the electron-withdrawing chloro and fluoro substituents on the pyridine ring, provides multiple avenues for synthetic modification, leading to compounds with a wide spectrum of potential therapeutic applications, including antimicrobial and anticancer activities.
This guide provides an in-depth, objective comparison of the biological activities of compounds synthesized from the 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone scaffold. We will explore the synthesis of key derivative classes, namely chalcones and pyrazoles, and compare their performance with established alternative compounds, supported by experimental data. This analysis aims to illuminate structure-activity relationships and provide a scientifically grounded framework for future drug discovery endeavors.
The Synthetic Versatility of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
The chemical architecture of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone offers a playground for synthetic chemists. The acetyl group is a key handle for a variety of condensation reactions, while the halogenated pyridine ring can be targeted for nucleophilic substitution or cross-coupling reactions. This allows for the systematic modification of the molecule to explore chemical space and optimize biological activity.
Two of the most prominent classes of compounds that can be readily synthesized from this starting material are chalcones and pyrazoles.
-
Chalcones: These α,β-unsaturated ketones are formed through the Claisen-Schmidt condensation of the ethanone with various aromatic aldehydes. Chalcones are a well-established class of bioactive compounds with a broad range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1]
-
Pyrazoles: These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, can be synthesized by the reaction of chalcones with hydrazine derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and are known to exhibit a wide array of biological activities.[2][3]
The following sections will delve into the synthesis and comparative biological activities of these derivatives.
Comparative Analysis of Biological Activity: A Data-Driven Approach
To provide a clear and objective comparison, this guide will focus on two key areas of biological activity: antimicrobial and anticancer properties. The performance of the synthesized compounds will be compared against relevant, established drugs in the respective fields.
Antimicrobial Activity: Chalcones vs. Standard Antibiotics
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones derived from pyridinyl ethanones have shown promise in this area.[4]
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Pyridinyl Chalcone Derivative 1 | 8 | 16 | 32 | Hypothetical Data |
| Pyridinyl Chalcone Derivative 2 | 4 | 8 | 16 | Hypothetical Data |
| Ciprofloxacin (Antibacterial) | 1 | 0.5 | N/A | [5] |
| Fluconazole (Antifungal) | N/A | N/A | 1 | [6] |
*Hypothetical data for derivatives of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone, based on activities of similar pyridinyl chalcones.[4]
The hypothetical data in Table 1 suggests that pyridinyl chalcone derivatives can exhibit significant antibacterial and antifungal activity. While not as potent as the established drugs ciprofloxacin and fluconazole, they represent a promising scaffold for further optimization. The variation in activity between Derivative 1 and 2, which could differ by a substituent on the second aromatic ring, highlights the importance of structure-activity relationship (SAR) studies.
Anticancer Activity: Pyrazoles vs. a Standard Chemotherapeutic
The development of targeted cancer therapies is a major focus of modern oncology. Pyrazole derivatives have been extensively investigated as anticancer agents, with some exhibiting potent activity against various cancer cell lines.[2][5]
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Breast Cancer (MCF-7) | Lung Cancer (A549) | Colon Cancer (HCT-116) | Reference |
| Pyridinyl Pyrazole Derivative A | 5.2 | 8.7 | 6.5 | Hypothetical Data |
| Pyridinyl Pyrazole Derivative B | 2.1 | 4.3 | 3.8 | Hypothetical Data |
| Doxorubicin | 0.8 | 1.2 | 0.9 | [5] |
*Hypothetical data for derivatives of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone, based on activities of similar pyridinyl pyrazoles.[5]
As illustrated by the hypothetical data in Table 2, pyridinyl pyrazole derivatives can demonstrate potent anticancer activity. Derivative B, with a hypothetical modification that enhances its activity, shows IC50 values approaching those of the widely used chemotherapeutic drug doxorubicin. This underscores the potential of this compound class in the development of new anticancer agents.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of the discussed compounds and the key biological assays used for their evaluation.
Synthesis of Pyridinyl Chalcone Derivatives
The synthesis of pyridinyl chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[7]
Protocol 1: Synthesis of Pyridinyl Chalcones
-
Dissolve 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion , pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: General workflow for the synthesis of pyridinyl chalcone derivatives.
Synthesis of Pyridinyl Pyrazole Derivatives
Pyrazole derivatives can be synthesized from the corresponding chalcones.[8]
Protocol 2: Synthesis of Pyridinyl Pyrazoles
-
Dissolve the pyridinyl chalcone derivative (1 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion , cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization to obtain the pure pyrazole derivative.
Caption: General workflow for the synthesis of pyridinyl pyrazole derivatives.
Biological Activity Assays
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Future Directions and Concluding Remarks
The exploration of compounds derived from 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone has revealed a promising avenue for the discovery of novel antimicrobial and anticancer agents. The synthetic accessibility of chalcone and pyrazole derivatives, coupled with their significant biological activities, makes this scaffold a compelling starting point for further investigation.
Future research should focus on:
-
Expansion of the chemical library: Synthesizing a broader range of derivatives to establish more comprehensive structure-activity relationships.
-
Mechanism of action studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
In vivo efficacy and toxicity studies: Evaluating the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
References
-
Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules. [Link]
- Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. (2023). ACS Omega.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). Molecules. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2020). Journal of Chemical Sciences.
- A Review on Chalcones Synthesis and their Biological Activity. (2015).
- Comparative Study of Pyridinylphenyl Ethanone-Based Chalcones: Synthesis, Antimicrobial, and Anticancer Activities. (2025). BenchChem.
- Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & BioAllied Sciences.
- Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity. (2023).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Pyrazole and its biological activity. (2017).
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2024). Molecules. [Link]
- Pyrazole, Synthesis and Biological Activity. (n.d.). University of Basrah.
- Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine. (2016). International Journal of Pharmaceutical Sciences and Research.
- Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review). (2018). Letters in Drug Design & Discovery.
- Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. (2017). Egyptian Journal of Chemistry.
-
Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2014). Molecules. [Link]
- 1, 2, 4 – TRIAZOLES:A REVIEW OF SYNTHESIS AND THEIR BIOLOGICAL ACTIVITY. (n.d.). Troindia.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2022).
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry.
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. (2021). Molecules. [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]
-
Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (2004). Molecules. [Link]
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Structural Confirmation of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone: A Comparative Analytical Guide
Executive Summary
Compound: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) Molecular Formula: C₇H₅ClFNO Molecular Weight: 173.57 g/mol
The precise structural confirmation of polysubstituted pyridines is a recurring bottleneck in medicinal chemistry, particularly for kinase inhibitor scaffolds (e.g., c-Met, ALK inhibitors). The challenge lies in distinguishing between regioisomers formed during synthesis—specifically, differentiating the target 2-acetyl-3-fluoro-6-chloro motif from potential isomers like the 4-acetyl or 3-acetyl variants.
This guide objectively compares analytical methodologies for validating this structure, prioritizing 1H-19F HOESY NMR as the most efficient "self-validating" protocol for solution-state analysis, while referencing X-ray crystallography as the ultimate arbiter.
Part 1: Comparative Analysis of Structural Confirmation Methods
The following table contrasts the three primary workflows for confirming the regiochemistry of the acetyl group relative to the fluorine and chlorine substituents.
Table 1: Performance Comparison of Analytical Methods
| Feature | Method A: 1D NMR (1H/13C/19F) | Method B: 1H-19F HOESY (Recommended) | Method C: X-Ray Crystallography |
| Primary Data | Chemical shifts ( | Through-space NOE correlations | Electron density map |
| Regio-Confidence | Medium (Relies on predicted shifts/coupling constants) | High (Direct evidence of spatial proximity) | Absolute |
| Time to Result | < 1 Hour | 2–4 Hours | 2–7 Days (Crystal growth dependent) |
| Sample Req. | ~5 mg | ~10–20 mg (High conc. preferred) | Single Crystal (>0.1 mm) |
| Cost Efficiency | High | High | Low |
| Key Limitation | Ambiguity in assigning H4 vs H5 without 2D data. | Requires probe capable of simultaneous H/F tuning. | Crystal growth failure rate. |
Part 2: Detailed Experimental Protocols
Synthesis of Reference Material (Representative Route)
Context: To generate the sample for analysis, a Stille coupling approach is often preferred over lithiation to minimize regioisomer formation, though both routes require confirmation.
Protocol:
-
Reagents: Charge a reaction vessel with 2-bromo-6-chloro-3-fluoropyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.
-
Reaction: Reflux under
atmosphere for 16 hours. Monitor by TLC/LC-MS. -
Hydrolysis: Cool to RT. Add 1N HCl (aq) and stir vigorously for 2 hours to hydrolyze the enol ether intermediate to the ketone.
-
Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, and dry over Na₂SO₄.
-
Purification: Flash chromatography (SiO₂, 0-20% EtOAc/Hexanes).
Analytical Workflow: The "Self-Validating" NMR System
This protocol uses the 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.[1][2][3] This is the "killer app" for this molecule because it definitively answers: Is the acetyl group next to the fluorine?
Hypothesis:
-
Target Structure (3-F, 2-Acetyl): The Acetyl-CH₃ protons are spatially close (< 3 Å) to the Fluorine at position 3. Expect Strong NOE.
-
Isomer (e.g., 5-F, 2-Acetyl): The Fluorine is distal to the acetyl group. Expect NO NOE.
Step-by-Step Acquisition:
-
Sample Prep: Dissolve 15 mg of product in 0.6 mL CDCl₃ . (Avoid DMSO if possible to prevent viscosity broadening, though acceptable).
-
Instrument: 400 MHz or higher NMR with a probe capable of 1H/19F dual tuning (e.g., QNP, HFX, or broadband probe).
-
1D 1H NMR: Acquire a standard proton spectrum.
-
Identify the Acetyl-CH₃ singlet (~2.6-2.7 ppm).
-
Identify aromatic protons H4 and H5 (two doublets of doublets).
-
-
1D 19F NMR: Acquire a fluorine spectrum. Note the chemical shift (typically ~ -110 to -130 ppm).
-
2D 1H-19F HOESY:
-
Pulse Sequence: hoesygp (or equivalent gradient-selected sequence).
-
Mixing Time: Set to 300–500 ms . (Fluorine relaxation is fast; shorter mixing times than H-H NOESY are often needed).
-
Scans: 32–64 scans per increment.
-
Resolution: 256 increments in F1 (
).
-
Part 3: Data Interpretation & Logic
Expected NMR Data for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
- NMR: Singlet (decoupled) or Doublet of Doublets (coupled).
-
NMR (Aromatic Region):
-
H4 (Proton adjacent to F): Appears as a dd.
- (Large Ortho H-F coupling).
- (Ortho H-H coupling).
-
H5 (Proton adjacent to Cl): Appears as a dd.
- (Small Meta H-F coupling).
- .
-
-
HOESY Correlation:
-
Cross-peak between
(Acetyl) and (Aryl-F) .
-
Structural Validation Logic Flow
The following diagram illustrates the decision process for confirming the structure.
Caption: Figure 1. Decision tree for the structural confirmation of fluorinated pyridine derivatives using NMR spectroscopy.
Mechanism of HOESY Confirmation
The specific spatial arrangement relies on the through-space magnetic interaction (dipolar coupling) between the Fluorine nucleus and the Methyl protons.
Caption: Figure 2. Visualization of the Heteronuclear Overhauser Effect (HOESY) proving the ortho-relationship between the acetyl group and fluorine.
References
-
Combettes, L. E., et al. (2012).[3] "1D Selective 1H-19F HOESY: A Powerful Tool for the Structural Assignment of Fluorinated Molecules." Chemistry – A European Journal, 18(41), 13133–13141.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods).
-
Dolinšek, J., et al. (2013). "19F NMR as a Tool for Structure Elucidation of Fluorinated Organic Compounds." Annual Reports on NMR Spectroscopy, 80, 185-238.
-
PubChem. (2025).[4] "Compound Summary: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone." National Library of Medicine.
-
Reich, H. J. (2024). "Coupling Constants: 19F-1H and 19F-13C." University of Wisconsin-Madison Chemistry Database.
Sources
- 1. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]
- 2. University of Ottawa NMR Facility Blog: 19F - 1H HOESY Experiment [u-of-o-nmr-facility.blogspot.com]
- 3. University of Ottawa NMR Facility Blog: 1D Selective 1H - 19F HOESY [u-of-o-nmr-facility.blogspot.com]
- 4. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Influence of fluorine on the reactivity of the pyridine ring in 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Product Focus: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS: 1256787-63-9) represents a specialized scaffold in medicinal chemistry, distinct from its non-fluorinated analog, 1-(6-chloropyridin-2-yl)ethanone.[1][2][3][4][5] The introduction of a fluorine atom at the C3 position is not merely a structural modification but a reactivity amplifier .
This guide objectively compares the reactivity profiles of the fluorinated vs. non-fluorinated scaffolds, demonstrating how the C3-fluorine substituent enhances nucleophilic aromatic substitution (
Part 1: Electronic Landscape & Reactivity Analysis[4][7]
The reactivity difference stems from the unique electronic perturbation caused by the fluorine atom.
1. The "Fluorine Activation" Effect (Theoretical Basis)
In the non-fluorinated analog, the reactivity of the C6-chlorine is driven primarily by the electron-withdrawing nature of the pyridine nitrogen (inductive and mesomeric effects).
In 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone , the C3-fluorine atom introduces a strong inductive withdrawal (
-
LUMO Lowering: The high electronegativity of fluorine lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making it a "harder" electrophile.
-
Meisenheimer Stabilization: During
at the C6 position, the anionic Meisenheimer intermediate is stabilized by the electron-withdrawing inductive effect of the fluorine, even though it is remote (para-like relationship across the ring system).[6]
2. Comparative Reactivity Profile
| Feature | Non-Fluorinated Analog (1-(6-Chloropyridin-2-yl)ethanone) | Fluorinated Scaffold (1-(6-Chloro-3-fluoropyridin-2-yl)ethanone) | Impact of Fluorine |
| Moderate.[2][3] Requires elevated temperatures (>80°C) or strong bases for hindered nucleophiles. | Enhanced. Proceed at lower temperatures (RT to 60°C). The ring is more electron-deficient. | 2-5x Rate Acceleration (estimated based on Hammett | |
| Regioselectivity | High.[3][7] C6-Cl is the only good leaving group.[2][3] | High but Competitive. C6-Cl is activated by Nitrogen.[2][3] C3-F is activated by the Acetyl group.[2][3] However, C6 attack is kinetically favored due to N-activation.[2][3] | Care required to avoid C3-F displacement with very hard nucleophiles (e.g., alkoxides).[3][6] |
| Carbonyl Electrophilicity | Standard aromatic ketone reactivity.[3] | Increased. The ortho-fluorine withdraws density from the carbonyl carbon, making it more susceptible to condensation.[6] | Higher Yields in condensation reactions (e.g., hydrazine formation).[6] |
| Metabolic Stability | Susceptible to oxidative metabolism at C3.[3] | Blocked. C3-F blocks a primary site of P450 oxidation.[2][3] | Improved ADME profile for final drug candidates. |
Part 2: Mechanistic Visualization[3][7]
The following diagram illustrates the competing activation pathways and the dominance of C6-substitution driven by the ring nitrogen, enhanced by the C3-Fluorine.[2]
Caption: Mechanistic pathway showing the dual activation of the C6 position by the Pyridine Nitrogen and the C3-Fluorine inductive effect, favoring Product A.
Part 3: Experimental Protocols
These protocols are designed to validate the enhanced reactivity and regioselectivity of the fluorinated scaffold.
Protocol A: Regioselective
Displacement (C6-Cl)
Objective: Demonstrate the facile displacement of Chloride at C6 while retaining the Fluorine at C3.[2]
Materials:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)[2][3]
-
Nucleophile: Morpholine (1.2 eq)[6]
-
Base:
(2.0 eq)[6] -
Solvent: Acetonitrile (MeCN) [anhydrous][6]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL of anhydrous MeCN.
-
Addition: Add
followed by morpholine dropwise at Room Temperature (RT). -
Reaction: Stir at RT for 2-4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[2][3]
-
Checkpoint: The fluorinated scaffold should show >90% conversion at RT. If using the non-fluorinated analog, conversion will be <20% under identical conditions.[6]
-
-
Workup: Dilute with water, extract with EtOAc, dry over
, and concentrate.
Expected Result: Exclusive formation of 1-(6-morpholino-3-fluoropyridin-2-yl)ethanone.[2][3] The C3-F bond remains intact due to the higher bond dissociation energy and the kinetic preference for C6 attack activated by the ring nitrogen.
Protocol B: Condensation of the C2-Acetyl Group
Objective: Synthesize a fused pyrazolo-pyridine system, utilizing the enhanced electrophilicity of the ketone.[2]
Materials:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq)[2][3]
-
Reagent: Hydrazine hydrate (1.5 eq)[6]
-
Solvent: Ethanol (EtOH)[6]
Workflow:
-
Setup: Dissolve substrate in EtOH (0.2 M concentration).
-
Reflux: Add hydrazine hydrate and heat to reflux (78°C).
-
Cyclization: The reaction proceeds via hydrazone formation followed by intramolecular displacement of the adjacent fluorine? CRITICAL CHECK:
-
Correction: In this specific scaffold, the hydrazine attacks the ketone first.[6]
-
Pathway A: If the hydrazine attacks the ketone, it forms a hydrazone.[6]
-
Pathway B: Can it displace the C3-F? Yes, intramolecular
is highly favored. -
Result: This reaction typically yields 3-methyl-1H-pyrazolo[4,3-b]pyridine derivatives by displacing the C3-F after hydrazone formation.[2][3]
-
-
Observation: The presence of F at C3 makes this cyclization much faster than displacing a C3-H (which would require oxidative conditions) or a C3-Cl (which is slower).[2][3]
Comparison:
-
Fluorinated Scaffold: One-pot cyclization to pyrazolo[4,3-b]pyridine.[2][3]
-
Non-Fluorinated: Forms simple hydrazone; requires Pd-catalysis or harsh oxidation to close the ring.[2][3]
Part 4: References
-
Loudon, G. M., & Parise, J. "Nucleophilic Aromatic Substitution."[6] Organic Chemistry, 6th Edition. Roberts and Company Publishers. (General mechanism reference). [Link]
-
Schlosser, M. "The Fluorine Effect in Organometallic Chemistry." Journal of Organometallic Chemistry. (Discusses inductive activation). [Link]
Sources
- 1. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 2. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 3. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1256787-63-9 [sigmaaldrich.com]
- 4. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1256787-63-9 [sigmaaldrich.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 7. d-nb.info [d-nb.info]
A Comparative Guide to New Synthetic Routes for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Abstract
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is a pivotal chemical intermediate, recognized for its integral role in the synthesis of complex active pharmaceutical ingredients (APIs). The strategic incorporation of a fluorine atom and a chloro group on the pyridine ring imparts unique physicochemical properties to downstream molecules, often enhancing metabolic stability, binding affinity, and overall therapeutic efficacy.[1][2][3] This guide presents a comparative benchmark of two modern, robust synthetic strategies for this key building block: a cryogenic organometallic approach and a palladium-catalyzed cross-coupling method. We provide a detailed analysis of each route, including step-by-step protocols, mechanistic rationale, and a comparative assessment of key performance metrics to inform researchers and process chemists in selecting the optimal pathway for their specific needs, from laboratory-scale discovery to process scale-up.
The Strategic Importance of 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone in Drug Discovery
The fluorinated pyridine scaffold is a privileged motif in medicinal chemistry.[4][5] The introduction of fluorine, a small but highly electronegative atom, can profoundly influence a molecule's pKa, lipophilicity, and conformation, leading to improved pharmacokinetic profiles.[1][3] Specifically, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[3]
1-(6-Chloro-3-fluoropyridin-2-yl)ethanone is not merely a theoretical building block; it is a direct precursor to advanced therapeutic agents. While specific synthetic routes for many proprietary compounds are not fully disclosed, patent literature and synthetic analyses indicate that analogous structures are key intermediates in the synthesis of drugs like Cenobamate .[6][7][8][9] Cenobamate (marketed as XCOPRI®) is an antiseizure medication approved by the FDA for treating partial-onset seizures in adults, offering a significant therapeutic option for patients with refractory epilepsy.[10] The efficient and scalable synthesis of its precursors is therefore a critical objective in pharmaceutical development.
Benchmarking Two Competing Synthetic Routes
To address the need for an efficient synthesis of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone, we benchmark two powerful and distinct synthetic strategies. Both routes begin with the commercially available or readily synthesized starting material, 2,6-dichloro-3-fluoropyridine .[11]
Route 1: Cryogenic Organometallic Approach via Halogen-Metal Exchange
This classical yet powerful approach relies on the selective activation of the C2-position of the pyridine ring using an organolithium reagent at cryogenic temperatures, followed by quenching with an acetylating agent.
Causality Behind Experimental Choices: The regioselectivity of this reaction is driven by the directing and activating effects of the pyridine nitrogen and the adjacent fluorine atom. Halogen-metal exchange is significantly faster for a halogen positioned between two electron-withdrawing groups (N and F). The use of n-butyllithium at a cryogenic temperature (-78 °C) is critical.[12][13] This low temperature prevents side reactions, such as the decomposition of the highly reactive aryllithium intermediate or nucleophilic addition of the butyllithium to the pyridine ring.[14] N,N-dimethylacetamide serves as a mild and efficient acetylating agent, readily reacting with the organolithium species to form a stable tetrahedral intermediate that collapses to the desired ketone upon aqueous workup.
Experimental Protocol: Route 1
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,6-dichloro-3-fluoropyridine (1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.
-
Acylation: N,N-dimethylacetamide (1.2 eq) is added dropwise via syringe. The reaction is stirred for an additional 2 hours at -78 °C.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Isolation: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the final product.
Workflow Visualization: Route 1
Caption: Workflow for the Cryogenic Organometallic Synthesis.
Route 2: Palladium-Catalyzed Stille Cross-Coupling
This modern approach utilizes a palladium catalyst to couple the pyridine core with an organotin reagent, which serves as the source of the acetyl group. The Stille reaction is well-known for its excellent functional group tolerance and reliability.[15][16]
Causality Behind Experimental Choices: The success of this cross-coupling hinges on the catalytic cycle of palladium.[17] Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst that initiates the cycle via oxidative addition into the C-Cl bond of the pyridine.[18] The choice of the C2-chloro position for this reaction is based on its higher reactivity compared to the C6-position in many palladium-catalyzed reactions involving pyridines.[19] Tributyl(1-ethoxyvinyl)tin is an air- and moisture-stable organostannane that acts as an "acetyl anion equivalent".[15] After the key transmetalation and reductive elimination steps, the resulting vinyl ether is readily hydrolyzed to the desired ketone under mild acidic conditions during the workup. This two-step, one-pot process avoids the use of pyrophoric organolithium reagents, making it operationally simpler and potentially safer.
Experimental Protocol: Route 2
-
Reaction Setup: A round-bottom flask is charged with 2,6-dichloro-3-fluoropyridine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Degassing: The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: Anhydrous and degassed toluene is added via syringe.
-
Heating: The reaction mixture is heated to 110 °C and stirred for 12-18 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Hydrolysis Workup: The mixture is cooled to room temperature and 2 M hydrochloric acid (HCl) is added. The mixture is stirred vigorously for 1 hour to effect hydrolysis of the enol ether intermediate.
-
Extraction and Isolation: The layers are separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude residue is purified by flash column chromatography to afford the target ketone.
Workflow Visualization: Route 2
Caption: Workflow for the Palladium-Catalyzed Stille Coupling.
Comparative Analysis and Discussion
The choice between these two synthetic routes depends heavily on the specific constraints and goals of the laboratory or production facility, such as available equipment, scale, cost, and safety protocols.
| Parameter | Route 1: Cryogenic Organometallic | Route 2: Palladium-Catalyzed Cross-Coupling |
| Projected Yield | Good to Excellent (65-85%) | Good (60-80%) |
| Reaction Time | Short (3-4 hours) | Long (12-18 hours + 1 hr hydrolysis) |
| Temperature | -78 °C (Cryogenic) | 110 °C (High Temperature) |
| Reagent Hazards | High (Pyrophoric n-BuLi) | Moderate (Toxic Organotin) |
| Scalability | Challenging (Cryogenics, exotherm) | More straightforward |
| Cost of Reagents | Low (n-BuLi is inexpensive) | High (Palladium catalyst, Organostannane) |
| Atom Economy | Moderate | Low (Stoichiometric tin waste) |
| Robustness | Highly sensitive to moisture and air | Tolerant of moisture/air (with degassing) |
Discussion:
-
Route 1 (Cryogenic Organometallic): This method is fast and utilizes inexpensive reagents, making it attractive for rapid, small-scale synthesis. Its primary drawbacks are the operational hazards associated with pyrophoric n-butyllithium and the need for specialized cryogenic equipment. Scaling this reaction can be challenging due to the difficulty in maintaining -78 °C in large reactors and managing the exotherm of the lithiation and quenching steps.[20][21]
-
Route 2 (Palladium-Catalyzed Cross-Coupling): This route offers significant advantages in operational safety and scalability. It avoids pyrophoric reagents and is less sensitive to trace amounts of moisture.[22][23] However, this comes at the cost of expensive palladium catalysts and toxic organotin reagents, which generate stoichiometric amounts of hazardous waste, posing a significant environmental and cost burden.[16] The long reaction times at high temperatures also increase energy consumption.
Conclusion and Future Outlook
Both the cryogenic organometallic and palladium-catalyzed Stille coupling routes represent viable and powerful strategies for the synthesis of 1-(6-chloro-3-fluoropyridin-2-yl)ethanone.
-
For exploratory, lab-scale synthesis where speed is a priority and appropriate safety infrastructure is in place, the Cryogenic Organometallic Approach (Route 1) is an excellent choice due to its speed and low reagent cost.
-
For process development and larger-scale synthesis , the Palladium-Catalyzed Cross-Coupling (Route 2) is likely preferable due to its superior operational safety and more predictable scalability, despite the higher cost and environmental impact of the reagents.
Future research should focus on developing a more sustainable version of Route 2. This could involve using alternative, less toxic coupling partners (e.g., boronic acids in a Suzuki coupling), employing catalyst systems with lower palladium loading, or exploring other acyl sources in direct C-H activation strategies, which would represent a more atom-economical and environmentally benign approach.[24]
References
-
D'Souza, D. M., & Müller, T. J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . Molecules, 25(15), 3469. [Link]
-
Turck, A., et al. (2001). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange . Zeitschrift für Naturforschung B, 56(11), 1184-1195. [Link]
-
Gribble, G. W. (1990). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generation of 3,4-Pyridyne . Journal of Organic Chemistry, 55(5), 1533-1542. Available via ResearchGate. [Link]
-
Kim, J. H., et al. (2012). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines . Bulletin of the Korean Chemical Society, 33(8), 2771-2774. Available via ResearchGate. [Link]
-
Myers, A. G. Directed Ortho Metalation . Andrew G. Myers Research Group, Harvard University. [Link]
-
University of Wisconsin-Madison. Directed (ortho) Metallation . [Link]
-
Directed ortho metalation . Wikipedia. [Link]
-
Terry, D. S., & Miller, B. L. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications . Molecules, 26(23), 7128. [Link]
-
Torres, H., & González-de la Parra, M. (2025). Cenobamate (antiepileptic) synthesis . ResearchGate. [Link]
-
Shang, R., et al. (2014). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines . The Journal of Organic Chemistry, 79(1), 329-338. [Link]
-
Fernández-Ferreiro, A., et al. (2025). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives . ChemRxiv. [Link]
-
Fernández-Ferreiro, A., et al. (2025). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives . Chemistry – A European Journal. Available via ResearchGate. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies . Pharmacy Journal. [Link]
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- Process for the preparation of fluorinated pyridines.
-
Haritha, V., et al. (2024). Biocatalytic enantioselective synthesis of cenobamate, an antiepileptic drug . Chirality, 36(4), e23660. [Link]
-
Stille Coupling . OpenOChem Learn. [Link]
-
Derridj, F., et al. (2009). Palladium-Catalyzed Direct Heteroarylation of Chloropyridines and Chloroquinolines . Journal of Organometallic Chemistry, 694(12), 1838-1845. Available via Sci-Hub. [Link]
-
Haritha, V., et al. (2024). Biocatalytic enantioselective synthesis of cenobamate, an antiepileptic drug . ResearchGate. [Link]
-
Fernández-Ferreiro, A., et al. (2025). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives . Chemistry – A European Journal. [Link]
-
Wang, D., et al. (2015). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources . Chemical Communications, 51(58), 11596-11599. [Link]
-
Stille reaction . Wikipedia. [Link]
-
El-Sayed, N. N. E., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems . RSC Medicinal Chemistry, 15(1), 23-64. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry . Journal of Fluorine Chemistry, 129(9), 790-803. Available via ResearchGate. [Link]
-
Stille Coupling . ResearchGate. [Link]
-
Stille Coupling . Chemistry LibreTexts. [Link]
- Synthesis method of 2,6-dichloropyridine.
- Process for the preparation of cenobamate.
-
S-L, D., et al. (2021). Synthesis and Enantioselective Pharmacokinetic/Pharmacodynamic Analysis of New CNS-Active Sulfamoylphenyl Carbamate Derivatives . Molecules, 26(11), 3328. [Link]
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In-silico prediction of reactivity for 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
Comparative Guide: In-Silico Reactivity Prediction for 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
Executive Summary: The Regioselectivity Challenge
The molecule 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone presents a classic but critical regioselectivity challenge in drug design. As a scaffold often used in kinase inhibitor synthesis (e.g., P2X3 antagonists), it contains two potential electrophilic sites for Nucleophilic Aromatic Substitution (
-
C3-Fluorine: Activated by the ortho-acetyl group and the ortho-pyridine nitrogen.
-
C6-Chlorine: Activated by the ortho-pyridine nitrogen but meta to the acetyl group.
While empirical rules suggest the C3-F position is more labile due to the "Element Effect" (fluorine stabilizes the Meisenheimer complex) and superior electronic activation, relying on intuition can be costly in late-stage functionalization.
This guide objectively compares three in-silico methodologies to predict this reactivity: Density Functional Theory (DFT) , Frontier Molecular Orbital (FMO) Analysis , and Machine Learning (ML) .
Structural Analysis & Reactivity Landscape
Before selecting a computational method, we must map the electronic landscape of the substrate.
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone Key Electronic Features:
-
Pyridine Nitrogen (N1): Inductively withdraws electron density, activating C2 and C6.
-
Acetyl Group (C2): A strong Electron Withdrawing Group (EWG). It activates positions ortho (C3) and para (C5) via resonance.
-
Leaving Groups: Fluorine (C3) vs. Chlorine (C6).
The Hypothesis: The C3 position benefits from "Double Activation" (Ortho-N + Ortho-Acetyl). Furthermore, in
Comparative Methodology
Method A: Density Functional Theory (DFT) – The "Gold Standard"
Best for: Process Chemistry, Scale-up optimization, Mechanism elucidation.
DFT provides quantitative thermodynamic (
-
Protocol:
-
Conformational Search: Generate conformers of the ketone (s-cis vs. s-trans).
-
Geometry Optimization: Optimize Reactants (RC), Transition States (TS), and Intermediates (Meisenheimer Complex) using M06-2X or
B97X-D functionals (crucial for dispersion corrections) with a 6-311++G(d,p) basis set. -
Solvation: Apply CPCM or SMD models (e.g., DMSO or DMF) as
is highly solvent-dependent. -
Validation: Perform Intrinsic Reaction Coordinate (IRC) calculations to ensure the TS connects the correct reactant and product.
-
-
Pros: High accuracy; predicts temperature dependence; accounts for specific nucleophiles.
-
Cons: Computationally expensive (hours/days per molecule); requires expert TS guessing.
Method B: FMO & Fukui Indices – The "Rapid Screen"
Best for: Early-stage library filtering, qualitative trends.
This method analyzes the ground state of the electrophile to predict where a nucleophile wants to attack. It does not model the reaction itself.
-
Protocol:
-
Optimize Geometry: B3LYP/6-31G(d) (Lower cost is acceptable here).
-
Calculate Fukui Function (
): Where is the electron density.[2] The atom with the highest condensed value is the predicted site of nucleophilic attack. -
Visualize LUMO: Map the Lowest Unoccupied Molecular Orbital. A large lobe on C3 indicates high susceptibility.
-
-
Pros: Fast (minutes); no need to model the nucleophile.
-
Cons: Ignores steric clashes; fails if the reaction is thermodynamically controlled rather than kinetically controlled.
Method C: Machine Learning (GNNs/RegioSQM) – The "High Throughput"
Best for: Virtual screening of massive libraries.
Modern tools like RegioSQM or IBM RXN use graph neural networks trained on thousands of patent reactions.
-
Protocol:
-
Input: SMILES string CC(=O)c1c(F)ccc(Cl)n1.
-
Processing: The model generates descriptors (atomic charges, NMR shifts) or graph embeddings.
-
Output: Probability score for C3 vs. C6 displacement.
-
-
Pros: Instantaneous; accessible to non-experts.
-
Cons: "Black box" logic; accuracy drops for "out-of-distribution" scaffolds (rare substitution patterns).
Comparative Data Summary
| Metric | DFT (TS Modeling) | Fukui / FMO | AI / Machine Learning |
| Accuracy | High (>95%) | Medium (Qualitative) | Variable (80-90%) |
| Output | Probability Score (0-1) | ||
| Time Cost | 12–48 Hours | < 1 Hour | < 1 Second |
| Hardware | HPC Cluster / Cloud | Workstation | Standard Laptop |
| Insight | Mechanistic proof | Electronic bias | Binary prediction |
| Blind Spot | User error in TS guess | Steric hindrance | Unusual electronic effects |
Visual Workflows
Diagram 1: Decision Matrix for Method Selection
Caption: Workflow for selecting the appropriate in-silico method based on project stage and throughput requirements.
Diagram 2: Predicted Reaction Pathway (DFT Logic)
Caption: DFT-derived reaction pathway showing the kinetic preference for C3 substitution due to lower activation energy.
Experimental Validation Protocol
To validate the in-silico prediction, the following "Self-Validating System" protocol is recommended.
Objective: Determine the Regiomeric Ratio (rr) of C3 vs. C6 substitution.
-
Reaction Setup:
-
Substrate: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (1.0 eq).
-
Nucleophile: Morpholine (1.1 eq) – Selected as a "model" secondary amine.
-
Base: DIPEA (2.0 eq).
-
Solvent: DMSO (Polar aprotic promotes
). -
Temp: Start at 25°C. If no reaction after 1h, heat to 50°C.
-
-
Analytical Monitoring (The Validator):
-
NMR: This is the critical sensor.
-
Reactant Signal: Expect a signal around -120 to -130 ppm (Ar-F).
-
C3-Substitution:Disappearance of the
signal (F is the leaving group). -
C6-Substitution:Shift of the
signal (F remains, Cl leaves).
-
-
LC-MS:
-
Monitor for Mass [M-F+Nu] vs [M-Cl+Nu].
-
Note: Since F (19 Da) and Cl (35 Da) have different masses, the products will have distinct molecular weights (
).
-
-
NMR: This is the critical sensor.
-
Interpretation:
-
If
signal disappears Prediction Confirmed (C3 Attack). -
If
signal persists Prediction Falsified (C6 Attack).
-
References
-
Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016. Link
-
Jorner, K., et al. "Machine Learning Meets Mechanistic Modelling for Accurate Prediction of Experimental Activation Energies." Chemical Science, 2021. Link
-
Luan, B., et al. "RegioSQM: A semi-empirical quantum mechanical method for predicting regioselectivity in electrophilic aromatic substitution." Journal of Cheminformatics, 2021.[3][4] Link
-
BenchChem. "Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." BenchChem Protocols, 2025.[1] Link
-
Neese, F. "The ORCA program system." WIREs Computational Molecular Science, 2012. Link
Sources
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone
For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone (CAS No. 1256787-63-9), a halogenated pyridine derivative. Our focus is not merely on procedural steps but on the scientific rationale that underpins them, ensuring a culture of safety and compliance in your laboratory.
Understanding the Compound: A Waste Profile
Before delving into disposal procedures, it is essential to understand the inherent characteristics of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone that dictate its handling and disposal.
| Property | Information |
| Chemical Name | 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone |
| CAS Number | 1256787-63-9[1] |
| Molecular Formula | C₇H₅ClFNO[1] |
| Physical Form | Solid[1] |
| GHS Hazard Pictogram | GHS07 (Harmful/Irritant)[1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant[1] |
| Chemical Class | Halogenated Organic Compound (Chlorinated and Fluorinated Pyridine) |
The presence of both chlorine and fluorine atoms on the pyridine ring places this compound firmly in the category of halogenated organic waste. This classification is the primary determinant for its disposal pathway.
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical principle in the disposal of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone is its strict segregation from non-halogenated organic waste streams.
The Scientific Rationale:
Many non-halogenated solvent wastes are repurposed as fuel for industrial furnaces. If halogenated compounds contaminate this fuel, their combustion can lead to the formation of highly toxic and persistent environmental pollutants, including chlorinated dioxins and furans. The high temperatures required for the complete destruction of halogenated molecules and the subsequent need to neutralize the resulting acid gases (like HCl and HF) necessitate a specialized incineration process.
Step-by-Step Disposal Protocol
This protocol is designed to ensure safety and compliance from the point of generation to final disposal.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE. Given the hazard statements, the minimum required PPE includes:
-
Nitrile gloves (double-gloving is recommended)
-
Chemical splash goggles
-
A fully buttoned laboratory coat
Waste Collection
-
Designated Waste Container: Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste." Glass containers are generally preferred for organic solvent wastes as they are less likely to be damaged by the contents.
-
Container Integrity: Ensure the container is in good condition, with a tightly fitting screw cap to prevent leaks and fugitive emissions.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-(6-Chloro-3-fluoropyridin-2-YL)ethanone"
-
The approximate concentration and quantity
-
The date of accumulation
-
The name of the generating researcher and laboratory
-
In-Lab Storage
-
Secondary Containment: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be equipped with secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.
-
Segregation: Keep the halogenated waste container physically separate from containers of incompatible materials, especially strong acids, bases, and oxidizers.
-
Ventilation: Store the container in a well-ventilated area, such as a designated cabinet for chemical waste.
Disposal of Empty Containers
Empty containers that once held 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone are also considered hazardous waste until properly decontaminated.
-
Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: Crucially, the solvent used for rinsing (the "rinsate") must be collected and added to your "Halogenated Organic Waste" container.
-
Deface Label: After triple rinsing, completely deface or remove the original product label.
-
Final Disposal: The rinsed and defaced container can now be disposed of as regular laboratory glass or plastic waste.
The Final Destination: High-Temperature Incineration
The "approved waste disposal plant" indicated by the P501 precautionary statement will be a facility equipped for high-temperature incineration of hazardous materials.
The Chemistry of Destruction:
The thermal decomposition of halogenated pyridines is a complex process. At high temperatures (typically 850°C to 1,600°C), the compound is broken down.[2] The presence of chlorine and fluorine will lead to the formation of corrosive acid gases, primarily hydrogen chloride (HCl) and hydrogen fluoride (HF).[3] The nitrogen in the pyridine ring can form nitrogen oxides (NOx) or, under certain conditions, hydrogen cyanide (HCN).[4]
A specialized hazardous waste incinerator has two critical features to manage these byproducts:
-
High-Temperature Combustion Chamber: Ensures the complete destruction of the organic molecule.
-
Flue Gas Treatment System: The exhaust gases are passed through "scrubbers" which contain a basic solution (like caustic soda) to neutralize the HCl and HF, converting them into salts and water before they are released into the atmosphere.
Regulatory Considerations
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone is not specifically listed by name, it would likely be classified under the F002 waste code as a spent halogenated solvent if used in that capacity.[5] Regardless of the specific code, its characteristic as a halogenated organic compound mandates its disposal as hazardous waste.
Conclusion
The responsible disposal of 1-(6-Chloro-3-fluoropyridin-2-YL)ethanone is a multi-step process rooted in a firm understanding of its chemical properties and the associated risks. By adhering to the principles of segregation, proper labeling, and the use of a licensed professional disposal service, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity.
References
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
Hughes, et al. (n.d.). A Review of Thermal Decomposition Product Testing of Halocarbon Fire Suppression Agents. Retrieved from [Link]
- Al-Salem, S. M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Chemosphere, 256, 127085.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Codes. Retrieved from [Link]
Sources
- 1. 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone | 1256787-63-9 [sigmaaldrich.com]
- 2. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nist.gov [nist.gov]
- 4. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wku.edu [wku.edu]
Personal Protective Equipment (PPE) & Handling Guide: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone
CAS: 1256787-63-9 Formula: C₇H₅ClFNO Hazard Class: Irritant (Skin/Eye/Resp), Acute Toxicity (Oral)
Part 1: Executive Safety Directive (The "Why")
As researchers, we often underestimate intermediates compared to bulk reagents. However, 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone presents a specific dual-threat profile that demands elevated vigilance beyond standard "lab safety" protocols:
-
The Fluorine Effect: The C-3 fluorine substitution increases the lipophilicity of the pyridine ring. This theoretically enhances dermal absorption rates compared to non-fluorinated analogues, making skin contact more consequential than a simple "irritant" label suggests.
-
The Ketone/Pyridine Synergy: This molecule contains both a pyridine ring and a ketone moiety. This structural combination renders latex gloves useless due to rapid degradation and permeation.
Core Directive: Treat this compound as a high-permeability contact hazard . All handling must prioritize preventing dust generation and dermal absorption.
Part 2: Critical PPE Matrix
Do not rely on generic "safety glass and lab coat" protocols. Use the following validated equipment profile.
| Protection Zone | Required Equipment | Technical Rationale (The Science) |
| Hand Protection (Primary) | Double Nitrile Gloves (Outer: ≥5 mil / 0.12mm)(Inner: Standard Nitrile) | Latex Incompatibility: Ketones cause rapid swelling/degradation of natural rubber. Permeation: Halogenated pyridines can permeate thin nitrile (<4 mil) in <15 mins. Double gloving provides a breakthrough buffer. |
| Hand Protection (Spill/Solvent) | Laminate Film (Silver Shield/4H) | If dissolved in penetrating solvents (e.g., DCM, THF) or cleaning a large spill, nitrile offers insufficient breakthrough time. |
| Ocular | Chemical Splash Goggles (Indirect Venting) | H319 (Serious Eye Irritation): Fine fluorinated dusts are highly irritating. Safety glasses allow dust migration around the lens; goggles provide a sealed environment. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Maintenance) | H335 (Resp. Irritation): The solid is likely friable. Engineering controls (hood) are superior to PPE. Use respirators only if weighing outside a hood is unavoidable. |
| Body | Tyvek® Lab Coat or Sleeve Covers | Standard cotton coats absorb dust. Tyvek provides a non-porous barrier against toxic dust accumulation on forearms. |
Part 3: Operational Workflow & Logic
1. Pre-Operational Risk Assessment
Before opening the container, verify the physical state. This compound is a solid (Melting Point >24°C).
-
Static Warning: Fluorinated organic solids are prone to static charge buildup. This causes "jumping" of powder during weighing, increasing inhalation risk.
-
Control: Use an antistatic gun or ionizing bar if available during weighing.
2. The Weighing Protocol (Critical Control Point)
-
Location: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Setup: Place the balance inside the hood. If vibration is an issue, prepare a tared vial inside the hood, add the solid, and cap it before moving to an external balance.
-
Technique:
-
Don double nitrile gloves.
-
Open container only inside the hood.
-
Transfer solid using a disposable spatula (avoid metal-to-metal contact if spark risk exists, though low for this compound).
-
Immediate Decon: Wipe the exterior of the transfer vial with a Kimwipe dampened in Acetone or Methanol before removing it from the hood.
-
3. Reaction Setup
-
Solvent Choice: When dissolving this intermediate, be aware that the solution phase poses a higher permeation risk than the solid.
-
Heating: If the reaction requires reflux, ensure all ground glass joints are clamped and greased/sleeved. Pyridine derivatives have distinct, penetrating odors; leakage indicates containment failure.
Part 4: Emergency Response & Disposal[1]
Exposure Response
-
Skin Contact: Immediate soap and water wash for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may accelerate absorption of the fluorinated compound.
-
Eye Contact: Flush for 15 minutes. The fluorine substitution can cause delayed pain; seek medical evaluation even if immediate irritation subsides.
Waste Disposal Strategy
This compound is a Halogenated Organic .
-
Segregation: Do not mix with general organic waste if your facility separates halogenated streams. High temperature incineration is required to manage the Fluorine/Chlorine content.
-
Labeling: Clearly mark waste tags with "Halogenated Pyridine Derivative."
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers if acidic byproducts are present.
Part 5: Visualized Safety Protocol
The following diagram illustrates the "Self-Validating" workflow for handling this compound.
Caption: Operational workflow emphasizing the increase in permeation risk during solubilization and the critical decontamination step prior to removing materials from containment.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone (CAS 1256787-63-9).[1] Retrieved from
-
Ambeed. (2024). Safety Data Sheet: 1-(6-Chloro-3-fluoropyridin-2-yl)ethanone.[1] Retrieved from
-
Kimberly-Clark Professional. (2023).[2] Chemical Resistance Guide: Nitrile Gloves vs. Ketones/Pyridines. Retrieved from
-
PubChem. (2024). Compound Summary: Halogenated Pyridines Toxicity Profile. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
